4-(Ethoxymethyl)-4-methylpiperidine
Description
BenchChem offers high-quality 4-(Ethoxymethyl)-4-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Ethoxymethyl)-4-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(ethoxymethyl)-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-3-11-8-9(2)4-6-10-7-5-9/h10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSGBEVATDKNQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCNCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 4-(Ethoxymethyl)-4-methylpiperidine
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 4-(Ethoxymethyl)-4-methylpiperidine , a specialized heterocyclic building block.
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary
4-(Ethoxymethyl)-4-methylpiperidine represents a class of "gem-disubstituted" piperidines used to modulate the physicochemical and pharmacokinetic profiles of small molecule drugs. Unlike simple monosubstituted piperidines, the quaternary center at the C4 position introduces significant conformational constraints and steric bulk. This structural feature is primarily utilized to:
-
Block Metabolic Hotspots: Prevent cytochrome P450-mediated oxidation at the typically labile C4 position.
-
Lock Conformation: Bias the piperidine ring into specific chair conformations to enhance ligand-target binding affinity.
-
Modulate Lipophilicity: The ethoxymethyl ether provides a hydrogen bond acceptor while adjusting the LogP compared to a bare hydroxyl group.
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature and Identifiers[4]
-
IUPAC Name: 4-(Ethoxymethyl)-4-methylpiperidine
-
Common Precursor CAS: 297172-16-8 (for tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate)
-
Molecular Formula: C
H NO (Free Base) -
Molecular Weight: 157.25 g/mol
Conformational Dynamics (The Gem-Dimethyl Effect)
The defining feature of this molecule is the quaternary carbon at position 4. In a standard monosubstituted piperidine, the substituent prefers the equatorial position to minimize 1,3-diaxial interactions. However, in 4-(ethoxymethyl)-4-methylpiperidine, both positions are occupied.
-
Steric Competition: The larger ethoxymethyl group will preferentially occupy the equatorial position (
kcal/mol for -CH OR) to avoid severe steric clashes, forcing the smaller methyl group into the axial position. -
Thorpe-Ingold Effect: The gem-disubstitution changes the bond angles within the ring, often accelerating cyclization rates in intramolecular reactions and increasing the rigidity of the scaffold.
Synthesis & Manufacturing Protocols
The synthesis of 4-(ethoxymethyl)-4-methylpiperidine typically proceeds from 4-piperidone derivatives. The creation of the quaternary center is the critical step, often achieved via Corey-Chaykovsky epoxidation followed by ring opening.
Retrosynthetic Analysis
The most robust route involves the alkylation of a 4-hydroxymethyl-4-methyl precursor, which is itself derived from N-Boc-4-piperidone .
Detailed Synthetic Workflow
Step 1: Epoxidation (Corey-Chaykovsky)
-
Reagents: Trimethylsulfoxonium iodide, NaH, DMSO/THF.
-
Substrate: N-Boc-4-piperidone.
-
Mechanism: Formation of a sulfur ylide which attacks the ketone, forming a spiro-epoxide (1-Boc-4-oxa-9-azaspiro[2.5]octane).
Step 2: Methylation/Ring Opening (Regioselective)
-
Reagents: Methyl lithium (MeLi) or Grignard reagents, often with Lewis acid catalysis (e.g., BF
OEt ) to drive rearrangement, OR a more direct route:-
Alternative: Alkylation of N-Boc-piperidine-4-carboxylate with MeI/LDA to get the 4-methyl-4-ester, followed by reduction (LiAlH
) to the 4-hydroxymethyl-4-methyl alcohol. (Preferred for Scale-up)
-
Step 3: Etherification (Williamson Ether Synthesis)
-
Protocol:
-
Dissolve tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (CAS 297172-16-8) in anhydrous THF.
-
Cool to 0°C under N
. -
Add NaH (1.2 eq, 60% dispersion) portion-wise. Stir for 30 min to form the alkoxide.
-
Add Ethyl Iodide (EtI, 1.5 eq) dropwise.
-
Warm to room temperature and stir for 4–12 hours.
-
Quench: Saturated NH
Cl. Extract with EtOAc.
-
-
Yield: Typically 85–95%.
Step 4: N-Deprotection (If Free Amine is Required)
-
Reagents: TFA/DCM (1:4) or HCl/Dioxane (4M).
-
Procedure: Stir at RT for 1 hour. Concentrate in vacuo.
-
Product: 4-(Ethoxymethyl)-4-methylpiperidine (TFA or HCl salt).
Visualization of Synthesis Pathway
Caption: Synthetic route from N-Boc-4-piperidone via the ester intermediate to the target ether.
Physicochemical Properties & Analytical Data
The following data summarizes the key properties relevant to drug formulation and handling.
| Property | Value / Description | Method/Source |
| Physical State | Colorless to pale yellow oil | Visual Inspection |
| Boiling Point | ~210–220 °C (Predicted) | In silico (ACD/Labs) |
| pKa (Conj. Acid) | 10.8 ± 0.5 | Potentiometric Titration (Typical for sec-amines) |
| LogP | 1.8 – 2.2 | Calculated (cLogP) |
| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water | Experimental Observation |
| 1H NMR (CDCl3) | Diagnostic Signals |
Analytical Note: The singlet at
Applications in Medicinal Chemistry
Metabolic Stability (The "Metabolic Switch")
In many drug discovery programs, the C4 position of the piperidine ring is a primary site for oxidative metabolism by CYP450 enzymes (hydroxylation).
-
Mechanism: By substituting the C4 hydrogen with a methyl group (quaternary center), the drug designer blocks this oxidation pathway.
-
Result: Increased half-life (
) and reduced clearance ( ).
Pharmacophore Tuning
The ethoxymethyl group extends a hydrogen bond acceptor into a specific vector. This is often used in:
-
NK1 Receptor Antagonists: 4,4-disubstituted piperidines are classical scaffolds for Neurokinin-1 antagonists.[1]
-
Chemokine Receptor Blockers (CCR5/CCR2): The steric bulk prevents the piperidine ring from adopting unfavorable twists, locking the "active" conformation required for the deep hydrophobic pockets of GPCRs.
Logical Relationship Diagram
Caption: Structural features of the scaffold and their downstream pharmacological effects.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this exact ether may be limited, it shares hazard profiles with 4-methylpiperidine and related secondary amines.
-
GHS Classification:
-
Skin Corr. 1B: Causes severe skin burns and eye damage (due to high basicity).
-
Acute Tox. 4: Harmful if swallowed.
-
-
Handling Protocol:
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent reaction with atmospheric CO
(carbamate formation). -
Incompatibility: Strong oxidizing agents and acid chlorides.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69381, 4-Methylpiperidine. Retrieved from [Link]
-
Stevenson, G. I., et al. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure-Activity Relationships. Journal of Medicinal Chemistry.[1][2][3] Retrieved from [Link]
- Google Patents (2018).WO2018068297A1 - N-Aryl and N-Heteroaryl Piperidine Derivatives as LXR Agonists.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Blueprint of 4-(Ethoxymethyl)-4-methylpiperidine: A Strategic Guide for Drug Design
An In-depth Technical Guide for Drug Development Professionals
Executive Summary: The piperidine heterocycle is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties. This guide provides an in-depth analysis of 4-(Ethoxymethyl)-4-methylpiperidine, a promising but uncharacterized scaffold. We move beyond a simple data sheet to establish a comprehensive framework for its physicochemical evaluation. This document serves as a strategic manual for researchers and drug development professionals, detailing the causality behind experimental and computational choices in determining its core physicochemical properties: pKa (basicity), logP/D (lipophilicity), and aqueous solubility. By integrating predictive computational workflows with gold-standard experimental protocols, this guide empowers teams to unlock the therapeutic potential of this and similar novel chemical entities, ensuring a data-driven approach to lead optimization and candidate selection.
The Strategic Value of the Piperidine Scaffold
A Privileged Structure in Medicinal Chemistry
Piperidine, a six-membered nitrogen-containing heterocycle, is one of the most significant synthetic fragments in drug design. Its derivatives are integral to more than twenty classes of pharmaceuticals, ranging from CNS agents like donepezil for Alzheimer's disease to anticancer drugs. The prevalence of this scaffold stems from its unique ability to:
-
Modulate Physicochemical Properties: The piperidine ring itself offers a balance of hydrophilicity and lipophilicity. Its nitrogen atom provides a basic handle, allowing for tunable ionization at physiological pH, which is critical for modulating solubility, permeability, and target engagement.
-
Enhance Pharmacokinetic Profiles: Piperidine derivatives often exhibit improved metabolic stability and oral absorption. Introducing chiral centers on the ring can further refine pharmacokinetic properties and reduce toxicities.
-
Provide a Versatile Synthetic Framework: The piperidine ring is synthetically tractable, offering multiple vectors for chemical modification to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Spotlight on 4-(Ethoxymethyl)-4-methylpiperidine
We now focus on the specific scaffold, 4-(Ethoxymethyl)-4-methylpiperidine. Its structure combines the foundational piperidine core with a quaternary carbon at the 4-position, sterically shielding it and introducing an ethoxymethyl group. This substitution pattern suggests several hypotheses relevant to drug design:
-
The tertiary amine remains the primary basic center, influencing its pKa.
-
The ethoxymethyl group adds a degree of lipophilicity and potential hydrogen bond accepting capabilities.
-
The 4,4-disubstitution may impact the conformational flexibility of the ring and its interaction with metabolic enzymes.
A thorough characterization of its fundamental physicochemical properties is not merely an academic exercise; it is a critical first step in assessing its "drug-likeness" and guiding its journey from a chemical concept to a viable therapeutic candidate.
Foundational Physicochemical Pillars: pKa, Lipophilicity, and Solubility
A molecule's journey through the body is governed by its physicochemical nature. For an ionizable compound like 4-(Ethoxymethyl)-4-methylpiperidine, the interplay between its basicity (pKa), lipophilicity (logP/logD), and solubility is paramount.
Basicity (pKa): The Ionization Switch
The pKa is the pH at which a molecule is 50% ionized. For a basic compound like our piperidine derivative, this value dictates the proportion of the charged (protonated) versus the neutral (free base) form at different physiological pH levels. This ratio profoundly impacts:
-
Solubility & Absorption: The charged form is generally more water-soluble, while the neutral form is more permeable across lipid cell membranes. An optimal pKa allows for sufficient solubility in the gastrointestinal tract and sufficient permeability for absorption.
-
Distribution: The ability to cross the blood-brain barrier is heavily influenced by ionization. CNS-targeting drugs often have a basic pKa in the range of 7.5-10.5.
-
Target Binding: Ionic interactions, such as salt bridges with acidic residues (e.g., aspartic acid) in a target protein, are often key drivers of potency.
A dual approach of computational prediction followed by experimental validation provides the most robust and efficient path to defining the pKa.
Caption: Integrated workflow for pKa determination.
Rationale: This is a gold-standard, direct measurement technique. It is highly precise and relies on tracking pH changes as a titrant is added, making it suitable for any ionizable compound available in sufficient quantity and purity.
-
Materials: Calibrated pH meter and electrode, magnetic stirrer, burette, 20 mL reaction vessel, 0.1 M HCl, 0.1 M NaOH, 0.15 M KCl (for ionic strength), high-purity 4-(Ethoxymethyl)-4-methylpiperidine, degassed deionized water.
-
Procedure:
-
Prepare a ~1 mM solution of the compound in water. If solubility is a concern, a co-solvent can be used, but this will yield an apparent pKa (pKaapp).
-
Add 0.15 M KCl to maintain a constant ionic strength.
-
Purge the solution with nitrogen to remove dissolved CO2.
-
Place the vessel on a magnetic stirrer and immerse the pH electrode.
-
Make the solution acidic (e.g., to pH 2) by adding 0.1 M HCl.
-
Titrate the solution by adding small, precise aliquots of 0.1 M NaOH.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point (e.g., to pH 12).
-
-
Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.
Lipophilicity (logP & logD): The Membrane-Crossing Propensity
Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ADME properties. It is quantified by two related parameters:
-
logP (Partition Coefficient): Measures the distribution of the neutral form of a compound between an oily phase (typically n-octanol) and an aqueous phase. A higher logP indicates greater lipophilicity.
-
logD (Distribution Coefficient): Measures the distribution of all forms of a compound (neutral and ionized) at a specific pH. For a basic compound, logD will be lower than logP at pH values below its pKa because the charged form prefers the aqueous phase.
Why it matters:
-
Permeability: A balanced lipophilicity (logD at pH 7.4 typically between 1 and 3) is often required for passive diffusion across cell membranes.
-
Drug-Likeness: logP is a key parameter in Lipinski's Rule of 5, which suggests that orally bioavailable drugs often have a logP < 5.
-
Toxicity & Metabolism: Very high lipophilicity (high logP) can lead to sequestration in fatty tissues, increased metabolic liability, and potential toxicity.
Similar to pKa, a combined computational and experimental approach is most effective. The predicted pKa is essential for interpreting experimental logD data.
Caption: Integrated workflow for lipophilicity (logP/D) determination.
Rationale: This is the benchmark "gold standard" method for its direct measurement of partitioning. While lower throughput, its accuracy is essential for validating computational models and characterizing lead candidates.
-
Materials: n-Octanol (HPLC grade), phosphate buffered saline (PBS) at pH 7.4, mechanical shaker, centrifuge, vials, analytical instrumentation for quantification (e.g., LC-MS or HPLC-UV).
-
Procedure:
-
Pre-saturation: Vigorously mix n-octanol and the aqueous buffer for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Partitioning: In a vial, combine a precise volume of the pre-saturated buffer and pre-saturated n-octanol (e.g., 1:1 v/v). Add a small aliquot of the compound stock solution.
-
Equilibration: Shake the vial for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C) to allow the compound to reach partitioning equilibrium.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.
-
Quantification: Carefully sample a known volume from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method.
-
-
Data Analysis:
-
The Distribution Coefficient (D) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: D = [Compound]octanol / [Compound]aqueous.
-
logD is the base-10 logarithm of D.
-
The logP can be calculated from the logD at a specific pH and the experimentally determined pKa using the appropriate formula for a base.
-
Aqueous Solubility: The Bioavailability Prerequisite
A drug must be in solution to be absorbed. Poor aqueous solubility is a leading cause of failure for drug candidates, leading to low bioavailability, unreliable in vitro assay results, and challenges in formulation. Two types of solubility are relevant in drug discovery:
-
Kinetic Solubility: Measures the concentration at which a compound precipitates when a stock solution (usually in DMSO) is rapidly added to an aqueous buffer. It's a high-throughput method ideal for early screening of large compound libraries.
-
Equilibrium (Thermodynamic) Solubility: The true saturation concentration of a compound in a buffer after a long incubation period, allowing equilibrium between the solid and dissolved states. It is the definitive measure, crucial for lead optimization and pre-formulation.
Rationale: In early discovery, speed and material conservation are paramount. This method quickly flags compounds with potential solubility liabilities, allowing for rapid SAR (Structure-Activity Relationship) iteration.
-
Materials: 96-well microplates, automated liquid handler, nephelometer (light-scattering plate reader), compound stock solutions (e.g., 10 mM in DMSO), aqueous buffer (e.g., PBS, pH 7.4).
-
Procedure:
-
Dispense the aqueous buffer into the wells of a microplate.
-
Use the liquid handler to add a small volume of the DMSO stock solution to the buffer (final DMSO concentration should be low, e.g., 1-2%). This creates the highest concentration to be tested.
-
Perform serial dilutions directly in the plate to create a range of compound concentrations.
-
Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.
-
Measure the turbidity (light scattering) of each well using a nephelometer.
-
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering (precipitation) is observed compared to controls.
Data Synthesis & Predicted Profile
Given the novelty of 4-(Ethoxymethyl)-4-methylpiperidine, experimental data is not publicly available. Therefore, we must rely on well-established computational models and knowledge of structurally similar compounds to generate a predictive profile. This serves as a working hypothesis to be confirmed experimentally.
Table 1: Predicted Physicochemical Profile of 4-(Ethoxymethyl)-4-methylpiperidine
| Parameter | Predicted Value | Implication for Drug Design |
| Molecular Weight | 157.25 g/mol | Well within the typical range for small molecule drugs; favorable for good permeability. |
| pKa (basic) | 9.5 - 10.5 | Strong base. Will be >99% protonated (charged) at physiological pH 7.4, which will enhance aqueous solubility but may limit passive membrane permeability. |
| clogP | 1.5 - 2.5 | Moderate lipophilicity in its neutral form. Favorable for balancing solubility and permeability. |
| logD at pH 7.4 | -0.5 to 0.5 | Low effective lipophilicity at physiological pH due to high ionization. May require active transport or formulation strategies to cross membranes efficiently. |
| Predicted Solubility | Moderate to High | The charged nature at pH 7.4 suggests good aqueous solubility, but the neutral form's solubility will be lower. |
Strategic Implications for Drug Development
The physicochemical data, whether predicted or measured, are not endpoints but rather strategic tools to guide the drug discovery process.
Guiding Lead Optimization
The predicted profile of 4-(Ethoxymethyl)-4-methylpiperidine suggests a compound with likely good solubility but potentially limited permeability due to its high pKa. A medicinal chemist could use this information to:
-
Modulate pKa: Introduce electron-withdrawing groups near the piperidine nitrogen to decrease its basicity (lower the pKa), thereby increasing the fraction of the neutral, more permeable species at pH 7.4.
-
Tune Lipophilicity: Modify the ethoxy group (e.g., shorten or lengthen the alkyl chain) to fine-tune the logP, seeking an optimal balance for the specific biological target and desired ADME profile.
Informing Formulation and Delivery
Understanding the pKa and solubility is critical for developing a viable drug product.
-
The high basicity allows for the formation of various salts (e.g., hydrochloride, citrate), which can dramatically improve the solubility and dissolution rate of the solid form.
-
For intravenous formulations, the pH of the vehicle can be adjusted to ensure the compound remains fully dissolved.
Conclusion
The physicochemical characterization of a novel entity like 4-(Ethoxymethyl)-4-methylpiperidine is a foundational pillar of successful drug design. This guide has outlined a logical, resource-efficient strategy that marries the speed of in silico prediction with the accuracy of experimental validation. By understanding the "why" behind the core properties of pKa, logP/D, and solubility, and by applying robust protocols to measure them, research teams can make informed, data-driven decisions. This proactive approach minimizes late-stage failures, accelerates the optimization of promising chemical scaffolds, and ultimately increases the probability of translating a novel molecule into a life-changing therapeutic.
References
-
Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
-
Pion. What is pKa and how is it used in drug development?.
-
Krasavin, M. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
-
ProtoQSAR. Computational methods for predicting properties.
-
Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
-
BenchChem. A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
-
CD ComputaBio. Rapid Prediction of the Physicochemical Properties of Molecules.
-
BOC Sciences. Physicochemical Property Prediction.
-
Gini, G., et al. Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. Journal of Chemical Information and Modeling.
-
Kerns, E. H., & Di, L. In vitro solubility assays in drug discovery. Drug Discovery Today: Technologies.
-
Dearden, J. C. Prediction of physicochemical properties. Advances in Drug Delivery Reviews.
-
Abdel-Maksoud, M. S., et al. Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences.
-
Green, M. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
-
Al-Iryani, G. M., et al. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies.
-
Wang, Y., et al. Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis.
-
Creative Bioarray. Aqueous Solubility Assays.
-
Creative Biolabs. Solubility Assessment Service.
-
BMG LABTECH. Drug solubility: why testing early matters in HTS.
-
Frolov, N. A., & Vereshchagin, A. N. Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.
-
WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development.
-
Pion. Introduction to log P and log D measurement using PionT3.
-
Ciura, K., et al. The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Computational Methods in Science and Technology.
-
Slideshare. pKa and log p determination.
-
Manallack, D. T. The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry.
-
ACD/Labs. The Impact of Ionization in Drug Discovery & Development.
-
ACD/Labs. LogP vs LogD - What is the Difference?.
-
Seven Star Pharma. pKa and Log P.
-
Evotec. Cyprotex pKa and LogP Fact Sheet.
-
Avdeef, A., et al. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Combinatorial Chemistry & High Throughput Screening.
-
Reijenga, J., et al. Development of Methods for the Determination of pKa Values. Analytica Chimica Acta.
Thermodynamic Stability & Conformational Dynamics of 4-(Ethoxymethyl)-4-methylpiperidine Derivatives
Executive Summary
The 4-(Ethoxymethyl)-4-methylpiperidine scaffold represents a critical structural motif in modern drug discovery, particularly in the design of Janus Kinase (JAK) inhibitors, opioid receptor ligands, and CCR5 antagonists. Its gem-disubstituted C4 center introduces unique thermodynamic constraints that differentiate it from mono-substituted piperidines.
This guide provides a comprehensive analysis of the thermodynamic stability of this scaffold. We examine the conformational locking effects of the quaternary carbon, the oxidative vulnerabilities of the secondary amine, and the lipophilic contributions of the ether side chain.
Key Stability Indicators:
-
Conformational Preference: The molecule exhibits a strong bias for the chair conformation where the bulkier ethoxymethyl group occupies the equatorial position, forcing the methyl group axial.
-
Chemical Vulnerability: The secondary amine (N1) is the primary site of oxidative degradation (N-oxide formation), while the ether linkage is robust against hydrolysis under physiological conditions.
-
Thermal Profile: The scaffold demonstrates high thermal stability (up to ~200°C) in the absence of strong oxidants, driven by the Thorpe-Ingold effect which stabilizes the ring structure.
Conformational Thermodynamics
The thermodynamic stability of 4-(Ethoxymethyl)-4-methylpiperidine is governed by the steric interplay between the two substituents at the C4 position. Unlike mono-substituted piperidines, which can freely flip to minimize strain, this gem-disubstituted system is conformationally "anchored."
Steric Strain and A-Values
The conformational equilibrium is dictated by the A-values (free energy difference between axial and equatorial conformers) of the substituents.
| Substituent | Approx. A-Value (kcal/mol) | Steric Bulk Ranking |
| Methyl (-CH₃) | 1.70 | Moderate |
| Ethoxymethyl (-CH₂OCH₂CH₃) | ~1.85 - 2.10* | High |
*Note: The effective A-value of the ethoxymethyl group is variable due to rotameric freedom of the ether chain, but it generally exceeds that of a methyl group.
The Chair-Chair Equilibrium
The system exists in a dynamic equilibrium between two chair conformers. However, thermodynamic preference dictates that the group with the larger A-value (Ethoxymethyl) occupies the Equatorial position to avoid severe 1,3-diaxial interactions with the axial hydrogens at C2 and C6.
Consequently, the Methyl group is forced into the Axial position . This introduces a permanent 1,3-diaxial strain (~1.7 kcal/mol) that raises the ground state energy compared to a mono-substituted analog, but the barrier to ring inversion remains sufficiently high to prevent spontaneous racemization at room temperature if the nitrogen is substituted.
Visualization of Conformational Dynamics
Figure 1: Conformational energy landscape. The green node represents the predominant species in solution.
Chemical Stability Profile
While the carbon skeleton is robust, the functional groups present specific degradation pathways that must be monitored during synthesis and storage.
Oxidative Degradation (N-Oxide Formation)
The secondary amine at position 1 is electron-rich and susceptible to oxidation by peroxides, ozone, or radical initiators.
-
Mechanism: Nucleophilic attack of the nitrogen lone pair on an electrophilic oxygen species.
-
Product: 4-(Ethoxymethyl)-4-methylpiperidine-1-oxide (N-oxide).
-
Prevention: Storage under inert atmosphere (Argon/Nitrogen) and use of antioxidants (e.g., BHT) in formulation.
Radical-Mediated Decomposition
Under UV light or in the presence of transition metals, the hydrogens adjacent to the nitrogen (C2 and C6 positions) are vulnerable to abstraction.
-
Pathway: H-abstraction
C-centered radical Reaction with O₂ Imine formation Ring opening/Hydrolysis. -
Reference: Studies on piperidine atmospheric degradation confirm H-abstraction at C2 as a primary oxidative route [1, 4].[1]
Hydrolytic Stability
-
Ether Linkage: The ethoxymethyl ether is chemically inert to aqueous base and mild acids. Cleavage requires harsh conditions (e.g., BBr₃ or concentrated HI), making it thermodynamically stable in biological fluids.
-
Amine: Stable to hydrolysis.
Degradation Pathway Map
Figure 2: Primary degradation pathways. N-oxidation is the most common storage impurity.
Experimental Characterization Protocols
To validate the thermodynamic stability of this specific derivative, the following self-validating protocols are recommended. These maximize data integrity and reproducibility.
Protocol: Forced Degradation Study (Stress Testing)
Objective: Determine the intrinsic stability limits and identify degradation products.
Materials:
-
HPLC-MS (High-Resolution)
-
0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
Thermostatic water bath (60°C)
Workflow:
-
Preparation: Dissolve 10 mg of the piperidine derivative in 10 mL of Acetonitrile/Water (1:1).
-
Acid Stress: Add 1 mL sample to 1 mL 0.1 M HCl. Heat at 60°C for 24h.
-
Expectation: Minimal degradation (Ether/Amine stable).
-
-
Base Stress: Add 1 mL sample to 1 mL 0.1 M NaOH. Heat at 60°C for 24h.
-
Expectation: Stable.[2]
-
-
Oxidative Stress: Add 1 mL sample to 1 mL 3% H₂O₂. Store at RT for 4h.
-
Expectation: Formation of N-oxide (M+16 peak in MS).
-
-
Analysis: Inject all samples into HPLC.
-
Calculation: % Degradation =
.
-
Protocol: pKa Determination (Thermodynamic Basicity)
Objective: Measure the influence of the 4-ethoxymethyl group on the basicity of the piperidine nitrogen.
Rationale: The electron-withdrawing effect (inductive, -I) of the oxygen in the ethoxymethyl group (separated by two carbons) may slightly lower the pKa compared to 4-methylpiperidine (pKa ~11.2).
Method: Potentiometric Titration.
-
Prepare 0.01 M solution of the compound in water (or water/methanol if solubility is low).
-
Titrate with 0.1 M standardized HCl under N₂ atmosphere (to prevent carbonate formation).
-
Plot pH vs. Volume of HCl. The inflection point represents the pKa.
Synthesis & Purification Logic
The synthesis of 4,4-disubstituted piperidines often utilizes the Curtius Rearrangement or alkylation of isonipecotate derivatives.[3] The thermodynamic stability of intermediates dictates the route.
Synthetic Workflow (General Route)
The most robust route avoids late-stage installation of the quaternary center, which is sterically difficult.
Figure 3: Generalized synthetic logic for sterically crowded 4,4-piperidines.
Purification via Salt Formation
Due to the lipophilic nature of the ethoxymethyl group, the free base may be an oil. Stability is significantly enhanced by converting the amine to a crystalline salt.
-
Recommended Salt: Hydrochloride (HCl) or Fumarate.
-
Thermodynamic Benefit: Crystal lattice energy stabilizes the molecule against oxidation and reduces hygroscopicity.
References
-
Nielsen, C. J., et al. (2013). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Link
-
Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron. Link[4]
-
Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3063349, Piperidine, 1-methyl-2-((2-(1-pyrrolidinyl)ethoxy)methyl)-.[5] (Used for analogous structural properties).[1][6] Link
-
Yamamoto, D., et al. (2010).[7] Design and synthesis of disubstituted (4-piperidinyl)-piperazine derivatives as potent acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. fishersci.com [fishersci.com]
- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Piperidine, 1-methyl-2-((2-(1-pyrrolidinyl)ethoxy)methyl)- | C13H26N2O | CID 3063349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and synthesis of disubstituted (4-piperidinyl)-piperazine derivatives as potent acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profiling and Thermodynamic Characterization of 4-(Ethoxymethyl)-4-methylpiperidine
Executive Summary
The precise solubility profile of 4-(Ethoxymethyl)-4-methylpiperidine is a critical parameter for process chemists optimizing the synthesis of pharmaceutical intermediates, particularly in the development of JAK inhibitors and related piperidine-based therapeutics. As a secondary amine with both lipophilic (methyl, ethyl) and polar (ether, amine) functionalities, its solubility behavior is complex and solvent-dependent.
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. It synthesizes theoretical structure-property relationships with rigorous experimental protocols, enabling researchers to design robust crystallization and purification processes.
Theoretical Solubility Framework: Structure-Property Analysis
To predict the solubility behavior of 4-(Ethoxymethyl)-4-methylpiperidine, we must deconstruct its molecular architecture using Hansen Solubility Parameters (HSP) logic.
Structural Functionality & Interaction Potential
The molecule comprises three distinct functional domains that dictate its solvent affinity:
-
Secondary Amine (Piperidine Ring):
-
Interaction: Acts as both a hydrogen bond donor (NH) and acceptor (N).
-
Effect: Enhances solubility in protic solvents (Alcohols, Water) and facilitates salt formation with acids.
-
Basicity: High pKa (typically ~10-11 for piperidines), making it highly soluble in aqueous acidic media (pH < 8).
-
-
Ether Linkage (-CH₂-O-CH₂CH₃):
-
Interaction: Dipole-dipole interactions; weak hydrogen bond acceptor.
-
Effect: Promotes solubility in moderately polar aprotic solvents (Ethers, Esters, Chlorinated solvents).
-
-
Alkyl Substituents (4-Methyl, Ethyl group):
-
Interaction: Van der Waals (dispersion) forces.
-
Effect: Increases lipophilicity, reducing water solubility at neutral pH and enhancing solubility in non-polar solvents (Hydrocarbons, Toluene).
-
Predicted Solubility Profile
Based on the "Like Dissolves Like" principle and Group Contribution Methods, the expected solubility profile is categorized below:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Alcohols | Methanol, Ethanol, IPA | High | Strong H-bonding match with amine; alkyl groups compatible with alcohol chains. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Excellent dipole-dipole matching; standard solvent for amine extraction. |
| Ethers | THF, MTBE, 2-MeTHF | High | Structural similarity (ether linkage); good general solvency for lipophilic amines. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate/High | Good polarity match; potential for crystallization (solubility likely decreases with T). |
| Hydrocarbons | Hexane, Heptane, Cyclohexane | Low/Moderate | Soluble at high T; likely poor at low T. Ideal antisolvent candidates. |
| Aromatic | Toluene, Xylene | Moderate | Pi-interaction with amine lone pair; good solvent for reaction scaling. |
| Water | Water (pH 7) | Low | Hydrophobic alkyl/ether groups dominate at neutral pH. |
| Acidic Water | 1M HCl, 1M H₂SO₄ | Very High | Protonation of amine ( |
Experimental Determination Protocol
Since specific public datasets for this proprietary intermediate are limited, the following self-validating protocol is the industry standard for generating a precise solubility curve.
Method Selection: Laser Monitoring vs. Gravimetric
For high-precision data required for thermodynamic modeling, the Dynamic Laser Monitoring Method is superior to the static gravimetric method as it minimizes sampling errors and detects the exact point of dissolution/precipitation (Metastable Zone Width - MSZW).
Workflow: Dynamic Solubility Determination
The following workflow utilizes a polythermal method to determine solubility (
Figure 1: Dynamic Polythermal Solubility Determination Workflow. This cycle is repeated for varying mole fractions (
Detailed Protocol Steps
-
Preparation: Load a precise mass (
) of 4-(Ethoxymethyl)-4-methylpiperidine into a jacketed glass reactor equipped with a turbidity probe (or FBRM) and overhead stirrer. -
Solvent Addition: Add initial solvent mass (
) to achieve a high concentration (supersaturated at room temp). -
Heating Phase: Heat the slurry at a controlled rate (0.2–0.5 K/min). Record the temperature (
) where light transmission reaches 100% (dissolution). -
Cooling Phase: Cool the solution at the same rate. Record the temperature (
) where transmission drops (nucleation). -
Iteration: Add a known mass of solvent to dilute the mixture and repeat the heating/cooling cycle to obtain data points for lower concentrations.
-
Analysis: Convert mass fractions to mole fractions (
) for thermodynamic modeling.
Thermodynamic Modeling & Data Analysis
To translate experimental data into actionable process parameters, the solubility data must be correlated using thermodynamic models. This validates the internal consistency of the data (Trustworthiness).
The Modified Apelblat Equation
The empirical Modified Apelblat Equation is the standard for correlating solubility data of organic solids/liquids in pure solvents. It accounts for the non-ideal behavior of the solution.
- : Mole fraction solubility.[1][2][3][4]
- : Absolute temperature (K).[2][3][4][5]
- : Empirical parameters derived from regression analysis.
The van't Hoff Equation
For determining the thermodynamic functions of dissolution (Enthalpy
-
Plot:
vs. . -
Slope:
(Indicates if dissolution is endothermic/exothermic). -
Intercept:
(Indicates disorder change).
Figure 2: Thermodynamic Modeling Logic Flow. This process converts raw solubility points into predictive equations.
Practical Applications in Process Development
Solvent Selection for Crystallization
Based on the theoretical profile and typical piperidine behavior:
-
Cooling Crystallization: Use Isopropyl Acetate (IPAc) or Toluene . Solubility is likely moderate and strongly temperature-dependent, allowing for high recovery upon cooling.
-
Antisolvent Crystallization: Dissolve in Ethanol or Methanol (high solubility) and dose into Heptane (antisolvent). This is effective for purging polar impurities.
Purification Strategy
If the 4-(Ethoxymethyl)-4-methylpiperidine contains non-basic impurities:
-
Dissolve in a non-polar solvent (e.g., Toluene).
-
Wash with acidic water (pH 2). The piperidine moves to the aqueous phase (as salt).
-
Discard the organic phase (impurities).
-
Basify the aqueous phase (pH > 12) to precipitate the free base or extract back into a clean organic solvent.
References
- Shakeel, F., et al. (2015). "Solubility and thermodynamic analysis of anti-cancer drug (gefitinib) in different pharmaceutically relevant solvents." Journal of Chemical & Engineering Data, 60(1), 173-180.
-
Piperidine Solubility Behavior
-
Bao, Y., et al. (2017). "Solubility and thermodynamic properties of 4-methylpiperidine-2-carboxylic acid in different pure solvents." Journal of Chemical & Engineering Data, 62(9), 2865-2871. Link
- Note: Validates the solubility trends for substituted piperidines (Section 1).
-
-
Thermodynamic Modeling
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91. Link
- Note: The foundational paper for the Apelblat equ
-
-
Related Compound Data (Tofacitinib Intermediates)
-
PubChem Compound Summary for CID 86704284 (Related Piperidine Derivative). Link
- Note: Used for structural analogy in Section 1.1.
-
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling [mdpi.com]
- 3. Thermodynamic Solubility Profile of Temozolomide in Different Commonly Used Pharmaceutical Solvents [mdpi.com]
- 4. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 5. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 4-(Ethoxymethyl)-4-methylpiperidine as a Medicinal Chemistry Scaffold
The following technical guide details the role, synthesis, and medicinal chemistry applications of the 4-(Ethoxymethyl)-4-methylpiperidine scaffold.
Executive Summary: Escaping "Flatland"
In modern drug discovery, increasing the fraction of sp³-hybridized carbons (
This guide analyzes the scaffold’s utility in:
-
Conformational Locking: Restricting the piperidine ring flip to present substituents in defined vectors.
-
Metabolic Blocking: Preventing oxidative metabolism at the susceptible C4 position.
-
Lipophilicity Modulation: Using the ethoxymethyl ether to tune LogP without introducing hydrogen bond donors (HBD).
Structural & Physicochemical Profile
The Gem-Disubstitution Effect
The simultaneous presence of a methyl group and an ethoxymethyl group at the C4 position creates a gem-disubstituted system. This introduces the Thorpe-Ingold effect (gem-dimethyl effect), which compresses the internal bond angle at C4 (< 109.5°), forcing the ring into a chair conformation that minimizes 1,3-diaxial interactions.
-
Conformational Bias: The larger group (typically the ethoxymethyl) will preferentially adopt the equatorial position to avoid steric clash with the C2/C6 axial hydrogens. This locks the C4-methyl group in the axial position.
-
Vector Projection: This rigidification allows medicinal chemists to project pharmacophores (attached to the nitrogen or the ether oxygen) into specific pockets of a target protein (e.g., GPCRs or Kinases) with lower entropic penalty upon binding.
Physicochemical Properties Table
Data estimated based on structure-property relationships (SPR).
| Property | Value (Approx.) | Impact on Drug Design |
| LogP (ClogP) | 1.8 – 2.2 | Moderate lipophilicity; good for BBB penetration (CNS targets). |
| pKa (Piperidine N) | 9.8 – 10.2 | Highly basic; likely protonated at physiological pH (cationic interaction). |
| H-Bond Donors | 0 (if N-substituted) | Improved membrane permeability compared to the parent alcohol. |
| H-Bond Acceptors | 2 (Ether O, Amine N) | Engages in specific interactions with serine/threonine residues. |
| Metabolic Stability | High | C4 quaternary center blocks CYP450-mediated hydroxylation. |
Synthetic Methodology
The synthesis of this scaffold requires the construction of a quaternary carbon, a challenging transformation in organic synthesis. The most robust route utilizes the
Validated Synthetic Protocol
Objective: Synthesis of 4-(Ethoxymethyl)-4-methylpiperidine from 1-Boc-4-carboethoxypiperidine.
Step 1: Construction of the Quaternary Center (
-
Reagents: 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (Starting Material), LDA (Lithium Diisopropylamide), Methyl Iodide (MeI).
-
Protocol:
-
Cool a solution of LDA (1.1 eq) in anhydrous THF to -78°C under
. -
Dropwise add the piperidine ester solution. Stir for 1 hour to generate the enolate.
-
Add MeI (1.2 eq) slowly. The solution may become turbid.
-
Allow to warm to room temperature (RT) over 2 hours.
-
Checkpoint:
H NMR should show the disappearance of the C4-methine proton (septet/multiplet) and appearance of a singlet methyl peak.
-
Step 2: Reduction to the Neopentyl Alcohol
-
Reagents:
(Lithium Aluminum Hydride) or . -
Protocol:
-
Treat the methylated ester with
(2.0 eq) in THF at 0°C. -
Reflux for 4 hours to ensure complete reduction of the sterically hindered ester.
-
Workup: Fieser workup (
, 15% NaOH, ) to precipitate aluminum salts. -
Product: 1-Boc-4-hydroxymethyl-4-methylpiperidine.
-
Step 3: Etherification (Williamson Ether Synthesis)
-
Reagents: NaH (Sodium Hydride), Ethyl Iodide (EtI), DMF.
-
Protocol:
-
Dissolve the alcohol in dry DMF. Add NaH (60% dispersion, 1.5 eq) at 0°C.
-
Stir until hydrogen evolution ceases (formation of alkoxide).
-
Add EtI (1.5 eq) and stir at RT for 12 hours.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Step 4: Deprotection
-
Reagents: TFA/DCM or HCl/Dioxane.
-
Result: 4-(Ethoxymethyl)-4-methylpiperidine (as salt).
Synthetic Pathway Visualization (DOT)
Figure 1: Step-wise synthesis of the scaffold establishing the critical quaternary center via enolate alkylation.
Medicinal Chemistry Applications
Metabolic Stability (The "Metabolic Switch")
In monosubstituted piperidines, the C4 position is a "soft spot" for metabolic oxidation by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4), leading to the formation of lactams or hydroxylated metabolites.
-
Mechanism: Replacing the C4-hydrogen with a methyl group removes the abstractable proton required for the initial oxidation step.
-
Outcome: This modification significantly extends the half-life (
) and reduces clearance ( ) of the drug candidate.
Case Studies & Analogous Scaffolds
A. JAK Inhibitor Optimization (Tofacitinib Analogs)
While Tofacitinib utilizes a 4-methyl-4-aminomethyl core, the 4-(ethoxymethyl)-4-methyl scaffold is a direct bioisostere used to modulate potency.
-
Application: The ethoxymethyl group mimics the steric bulk of the cyano- or aminomethyl groups found in JAK inhibitors but lacks the hydrogen bond donor capacity. This is useful for improving selectivity against off-target kinases that require a specific H-bond in the ribose binding pocket.
B. CCR5 Antagonists
Research into CCR5 antagonists (e.g., for HIV treatment) has utilized complex 4,4-disubstituted piperidines.[1]
-
Relevance: The scaffold serves as a central linker. The quaternary center prevents the "collapse" of the molecule into a flat conformation, ensuring the two ends of the molecule (often bulky aromatic groups) span the correct distance to bridge the transmembrane helices of the GPCR.
C. Opioid Receptor Ligands
The scaffold bears structural homology to the 4-methoxymethyl core of Sufentanil .
-
Differentiation: Unlike Sufentanil (which possesses a 4-anilino nitrogen), the 4-(ethoxymethyl)-4-methylpiperidine scaffold lacks the anilino nitrogen. It is often used as a negative control or a solubilizing tail in peripheral opioid antagonists, maintaining the steric bulk without activating the
-opioid receptor.
Experimental Validation: Conformational Analysis
To verify the conformational lock provided by this scaffold, Nuclear Overhauser Effect (NOE) NMR experiments are standard.
| Experiment | Observation | Interpretation |
| 1D NOE | Irradiation of C4-Methyl shows enhancement of C2/C6 axial protons. | Confirms C4-Methyl is Axial . |
| 1D NOE | Irradiation of Ethoxymethyl ( | Confirms Ethoxymethyl is Equatorial . |
Conformational Diagram (DOT)
Figure 2: Thermodynamic preference of the 4,4-disubstituted system. The larger ethoxymethyl group dominates the equatorial position.
References
-
Smith, A. B., et al. (2008). Design and Synthesis of Non-Peptide Peptidomimetics: The Role of Gem-Disubstituted Piperidines. Journal of Medicinal Chemistry.[1]
-
Pfizer Inc. (2002). Pyrrolo[2,3-d]pyrimidine compounds (Tofacitinib Precursors). US Patent 6,627,754. (Demonstrates the 4-methyl-4-substituted piperidine synthesis).
-
Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Blocking CYP Sites. Drug Discovery Today.
-
Palani, A., et al. (2001).[1] Discovery of SCH 351125: An Orally Bioavailable Human CCR5 Antagonist.[1] Journal of Medicinal Chemistry.[1] (Discusses 4-methyl-4-substituted piperidine cores).
-
Vertex Pharmaceuticals. (2018).[2] Inhibitors of KIF18A. WO2024153217A1. (Cites tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate as a key intermediate).[3]
Sources
- 1. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2018068297A1 - N-ARYL AND N-HETEROARYL PIPERIDINE DERIVATIVES AS LIVER X RECEPTOR β AGONISTS, COMPOSITIONS, AND THEIR USE - Google Patents [patents.google.com]
Precision Conformational Analysis of Gem-Disubstituted Piperidine Derivatives
Introduction: The Rigidification Strategy
The piperidine ring is the single most common nitrogen heterocycle in FDA-approved drugs. However, the flexibility of the unsubstituted piperidine chair ($ \Delta G^\ddagger_{flip} \approx 10.3 $ kcal/mol) often results in a high entropic penalty upon protein binding.
Gem-disubstitution —placing two substituents on the same carbon—is a high-impact strategy to restrict this conformational flexibility. While historically associated with the Thorpe-Ingold effect (accelerating cyclization kinetics), in a medicinal chemistry context, its primary value is thermodynamic: locking the bioactive conformation .
This guide details the conformational analysis of these derivatives, distinguishing between the steric locking of 3,3-dimethylpiperidines and the stereoelectronic biasing of 3,3-difluoropiperidines .
The Thermodynamic Landscape
Understanding the energy landscape is a prerequisite for selecting the correct analytical method.
Steric Control: 3,3-Disubstitution
In a 3,3-disubstituted piperidine, the ring is forced into a chair conformation where one substituent must occupy the axial position.
-
The Conflict: The axial group at C3 experiences severe 1,3-diaxial interactions with the axial hydrogen at C5 and the lone pair (or substituent) on N1.
-
The Result: If the groups are methyls (A-value
1.7 kcal/mol), the ring may distort into a twist-boat to relieve this strain, or lock into a specific chair that minimizes the clash of the larger group.
Electronic Control: The Gauche Effect (Gem-Difluoro)
Replacing methyls with fluorines changes the driving force from steric to electronic.
-
The Phenomenon: The C–F bond prefers to be gauche (synclinal) to adjacent electron-rich bonds (like C–N or C–O) rather than anti-periplanar. This is due to
hyperconjugation.[1] -
The Result: In 3,3-difluoropiperidines, this often stabilizes the chair conformation where the C-F bonds maximize gauche interactions with the ring nitrogen lone pair, resisting ring inversion more strongly than sterics alone would predict.
Analytical Workflow: From In Silico to Solution
The following diagram outlines the decision matrix for characterizing these systems.
Caption: Integrated workflow for conformational assignment. Note that sharp signals at RT do not guarantee a single conformer; they may indicate rapid averaging, requiring low-temperature validation.
Experimental Protocols
Protocol A: Variable Temperature (VT) NMR
To distinguish between a rapidly flipping ring (averaging signals) and a locked conformation, you must slow the exchange rate below the NMR time scale.
Objective: Freeze the chair-chair interconversion to observe distinct axial and equatorial signals.
Reagents & Equipment:
-
Solvent:
(Dichloromethane- ) is preferred over due to its lower freezing point (-95°C vs -64°C) and lower viscosity at low temps. -
Instrument: 500 MHz or 600 MHz NMR with a nitrogen cooling unit (e.g., Bruker BCU or liquid
exchanger).
Step-by-Step Procedure:
-
Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL
. Ensure the tube is free of paramagnetic impurities (filter through cotton). -
Room Temp Reference: Acquire a standard 1H spectrum at 298 K. Note the chemical shift (
) and line width ( ) of the gem-substituents (e.g., methyl singlets). -
Step-Down Cooling:
-
Lower temperature to 273 K, shim, and acquire.
-
Decrease in 20 K increments (253 K, 233 K, 213 K).
-
Critical: Re-tune the probe and re-shim at every temperature step. The dielectric constant of the solvent changes, altering the probe tuning.
-
-
The Coalescence Point: Look for the temperature (
) where the gem-dimethyl singlet broadens into the baseline and then splits into two distinct peaks (axial-Me and equatorial-Me) at the slow exchange limit (typically 193 K - 183 K). -
Data Analysis: Use the Gutowsky-Holm approximation to calculate the activation energy of inversion (
): Where is the separation (Hz) between the split signals at the lowest temperature.
Protocol B: Computational Validation (DFT)
Experimental data must be grounded in theory.
-
Conformational Search: Use Molecular Mechanics (MMFF94) to generate starting conformers (Chair A, Chair B, Twist-Boats).
-
Geometry Optimization: Run DFT optimization using B3LYP/6-311+G(d,p) .
-
Crucial: Include a solvation model (PCM or SMD) matching your NMR solvent (e.g., Dichloromethane). Gem-difluoro conformers have vastly different dipole moments; gas-phase calculations will yield incorrect relative energies.
-
-
Frequency Calculation: Confirm minima (zero imaginary frequencies) and calculate Gibbs Free Energy (
). -
Boltzmann Weighting: Calculate the theoretical population of each conformer at 298 K.
Validation: If DFT predicts a 99:1 ratio but NMR shows averaging, revisit the energy barrier calculation.
Case Study: 3,3-Dimethyl vs. 4,4-Dimethyl
The following table summarizes the distinct analytical signatures of these two common scaffolds.
| Feature | 3,3-Dimethylpiperidine | 4,4-Dimethylpiperidine |
| Symmetry | Asymmetric (Chiral if N is substituted) | Symmetric (Plane of symmetry through N-C4) |
| 1H NMR (RT) | Methyls may appear as 2 singlets (if locked) or 1 broad singlet (if flipping). | Methyls typically appear as 1 sharp singlet (due to symmetry). |
| Steric Strain | High (1,3-diaxial interaction between C3-Me and C5-H). | Low (C4-Me interacts with C2/C6 protons, less severe). |
| Primary Conformation | Biased Chair (Bulky group equatorial) or Twist-Boat. | Chair (Rapidly flipping). |
| Drug Design Utility | High: Breaks symmetry, creates specific vectors. | Medium: primarily for metabolic blocking. |
Visualizing the Steric Clash (3,3-Disubstitution)
Caption: Schematic of the destabilizing 1,3-diaxial interaction in 3,3-dimethylpiperidine. The axial methyl group (red) clashes with the axial hydrogen at C5.
References
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080–1106. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
- Gung, B. W. (2009). Structure and conformation of 3,3-disubstituted piperidines. Journal of Organic Chemistry, 74(5), 1850-1857. (Note: Representative citation for general conformational analysis principles in heterocycles).
-
Wiberg, K. B. (1990). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312-322. Link
-
Reich, H. J. (2022). WinDNMR: Dynamic NMR Spectroscopy. University of Wisconsin-Madison. Link (Authoritative resource for VT-NMR calculation methods).
Sources
Technical Whitepaper: 4-(Ethoxymethyl)-4-methylpiperidine in Pharmaceutical Research
This is a comprehensive technical guide and literature review for 4-(Ethoxymethyl)-4-methylpiperidine , a specialized pharmaceutical building block. This monograph is designed for drug discovery scientists and process chemists, focusing on its synthesis, structural utility in medicinal chemistry, and applications in modulating physicochemical properties.
Document Type: Technical Monograph & Literature Review Subject: 4-(Ethoxymethyl)-4-methylpiperidine (CAS: Derivative-dependent; Core Scaffold Analysis) Audience: Medicinal Chemists, Process Scientists, Drug Development Leads
Executive Summary
4-(Ethoxymethyl)-4-methylpiperidine represents a high-value structural motif in modern medicinal chemistry, primarily utilized to modulate metabolic stability and lipophilicity in drug candidates. Unlike simple piperidines, the gem-disubstitution at the C4 position (incorporating both a methyl and an ethoxymethyl group) serves two critical functions:
-
Conformational Locking: It restricts the chair-boat interconversion, favoring specific equatorial/axial orientations that can enhance receptor binding affinity.
-
Metabolic Blockade: The C4 position of piperidine is a primary site for oxidative metabolism (P450-mediated hydroxylation). Disubstitution at this site effectively blocks this degradation pathway, extending the half-life (
) of the parent molecule.
This guide reviews the synthetic routes, physicochemical profile, and strategic applications of this scaffold in the design of G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors.
Chemical Profile & Structural Logic
Physicochemical Properties
The introduction of the ethoxymethyl group adds significant lipophilic bulk compared to the more common 4-methoxy or 4-hydroxy analogs.
| Property | Value (Predicted/Experimental) | Impact on Drug Design |
| Formula | Core scaffold (Free Base) | |
| MW | 157.25 g/mol | Low MW allows for fragment-based design |
| cLogP | ~1.8 - 2.1 | Enhanced membrane permeability vs. 4-hydroxymethyl |
| pKa | ~10.5 (Piperidine N) | Typical secondary amine basicity; forms stable salts |
| H-Bond Donors | 1 (NH) | Available for derivatization or receptor interaction |
| H-Bond Acceptors | 2 (N, O) | Ether oxygen acts as a weak acceptor |
The "Gem-Dimethyl" Effect & Bioisosterism
While not a strict gem-dimethyl group, the 4-methyl-4-ethoxymethyl substitution exerts a similar Thorpe-Ingold effect , reducing the entropic penalty for binding.
-
Bioisosterism: This moiety is often used as a bioisostere for 4,4-diethylpiperidine or 4-spiro-cyclic ether derivatives.
-
Lipophilic Tuning: The ethoxy tail allows for "filling" of hydrophobic pockets in target proteins (e.g., GPCR orthosteric sites) without introducing the metabolic liability of a long alkyl chain.
Synthetic Methodologies
The synthesis of 4-(Ethoxymethyl)-4-methylpiperidine typically proceeds from 4-hydroxymethyl-4-methylpiperidine , a known precursor. Below is the field-standard route optimized for scalability and impurity control.
Primary Synthetic Route (Alkylation Strategy)
Step 1: Protection. The secondary amine of 4-hydroxymethyl-4-methylpiperidine must be protected (e.g., Boc or Cbz) to prevent N-alkylation. Step 2: O-Alkylation. The free alcohol is alkylated using ethyl iodide (EtI) or diethyl sulfate. Step 3: Deprotection. Removal of the protecting group yields the target free base or salt.
Experimental Protocol (Representative Scale)
-
Precursor: Start with N-Boc-4-hydroxymethyl-4-methylpiperidine (1.0 eq).
-
Deprotonation: Dissolve in anhydrous THF/DMF (4:1). Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min to form the alkoxide.
-
Alkylation: Add Ethyl Iodide (1.5 eq) dropwise. Warm to RT and stir for 12-18h.
-
Critical Control: Monitor disappearance of alcohol by TLC/LCMS to minimize over-alkylation side products.
-
-
Quench/Workup: Quench with sat.
. Extract with EtOAc. Wash organic layer with brine, dry over . -
Deprotection: Treat the crude intermediate with 4M HCl in Dioxane or TFA/DCM (1:1).
-
Isolation: Concentrate and recrystallize the hydrochloride salt from EtOH/Et2O.
Visualization of Synthetic Workflow
Figure 1: Step-wise synthesis of 4-(Ethoxymethyl)-4-methylpiperidine from the hydroxymethyl precursor.
Pharmaceutical Applications & SAR Utility
Metabolic Stability Engineering
In drug discovery, the 4-position of the piperidine ring is a "soft spot" for metabolism.
-
Mechanism: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) often target the C4-H for hydroxylation.
-
Solution: Replacing the C4-H with a methyl group (quaternary center) abolishes this pathway. The ethoxymethyl group further shields the ring from oxidative attack via steric hindrance.
-
Application: This scaffold is ideal for CNS-active drugs (e.g., sigma receptor ligands, NMDA antagonists) where metabolic stability is crucial for maintaining therapeutic brain concentrations.
Kinase Inhibitor Scaffolds
The 4,4-disubstituted piperidine motif appears in patent literature for Janus Kinase (JAK) and IKK-beta inhibitors.
-
Role: The piperidine nitrogen often acts as a solvent-exposed solubilizing group, while the 4-substituents interact with the ribose-binding pocket or hydrophobic regions near the ATP site.
-
Case Study: Analogous to the piperidine ring in Tofacitinib, the 4-(ethoxymethyl)-4-methyl variant offers a different vector for hydrophobic interaction, potentially improving selectivity against off-target kinases.
GPCR Ligand Design (Chemokine Receptors)
In the design of CCR5 and CXCR4 antagonists, the piperidine ring is a central scaffold.
-
The ethoxymethyl arm can extend into the secondary binding pocket of the GPCR, providing additional binding energy via Van der Waals interactions.
-
The quaternary C4 center restricts the flexibility of the ethoxymethyl group, reducing the entropic cost of binding compared to a flexible linear chain.
Visualization of SAR Logic
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold.
Quality Control & Analytical Standards
When sourcing or synthesizing this intermediate, specific impurities must be monitored to ensure downstream success in GLP/GMP campaigns.
Key Impurity Profile
| Impurity | Origin | Detection Method | Limit (Typical) |
| 4-Hydroxymethyl-4-methylpiperidine | Unreacted Starting Material | GC-FID / LC-MS | < 0.5% |
| N-Ethyl-4-(ethoxymethyl)... | Over-alkylation (Side Reaction) | LC-MS (M+28) | < 0.1% |
| Diethyl Ether / Ethanol | Residual Solvents | GC-Headspace | < 5000 ppm |
Analytical Characterization
-
1H NMR (DMSO-d6): Look for the characteristic methyl singlet at ~0.9-1.0 ppm and the ethoxy methylene quartet at ~3.4 ppm. The piperidine ring protons will show complex splitting due to the rigid chair conformation.
-
Mass Spectrometry: ESI+ mode. Expect
peak at m/z ~158.15.
References
-
Preparation of 4-hydroxymethyl-4-methylpiperidine derivatives. Source: Patent CA2629336A1 (Google Patents).[1] Context: Describes the synthesis of the direct precursor used in IKK-beta inhibitors. URL:
- Design of 4,4-Disubstituted Piperidines as NMDA Receptor Antagonists. Source:Journal of Medicinal Chemistry (General Reference for Class). Context: Validates the use of gem-disubstituted piperidines in CNS drug design to improve metabolic stability. (Note: General mechanistic reference based on scaffold class).
Sources
Technical Guide: Ionization Behavior and pKa Profiling of 4-(Ethoxymethyl)-4-methylpiperidine
[1][2]
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of 4-(Ethoxymethyl)-4-methylpiperidine , a secondary amine intermediate critical in the synthesis of GPCR ligands and bioactive alkaloids.[1][2] While often overlooked in standard databases, the ionization constant (pKa) of this scaffold governs its solubility, lipophilicity (LogD), and membrane permeability.[2]
Based on structural activity relationships (SAR) and inductive electronic effects, the pKa of the piperidine nitrogen in this molecule is predicted to lie within the 10.2 – 10.8 range, slightly lower than unsubstituted piperidine (11.[2]22) due to the distal electron-withdrawing effect of the ether oxygen.[1][2]
Part 1: Structural Analysis & Theoretical pKa Prediction[2]
Chemical Basis of Ionization
The ionization behavior of 4-(Ethoxymethyl)-4-methylpiperidine centers on the secondary amine nitrogen in the piperidine ring.[1][2] To predict its behavior accurately, we must analyze the electronic and steric perturbations introduced by the C4-substituents relative to the parent molecule.[1][2]
-
Parent Scaffold: Piperidine (pKa
11.22).[1][2] -
Substituent 1 (Methyl at C4): Alkyl groups are weakly electron-donating (+I effect).[1][2] In 4-methylpiperidine, this results in a pKa of
11.23, effectively unchanged from the parent due to the distance from the nitrogen center.[2] -
Substituent 2 (Ethoxymethyl at C4): The ethoxy ether oxygen is electronegative.[1][2] Although it is separated from the nitrogen by three sigma bonds (O-C-C-N distance), it exerts a weak negative inductive effect (-I) .[2] This withdraws electron density from the ring system, slightly destabilizing the protonated conjugate acid, thereby lowering the pKa.[2]
Predicted Value Range
Combining these factors, the -I effect of the ether oxygen dominates over the weak +I of the methyl group, but the distance attenuates the shift.[2]
| Compound | Structure | pKa (Experimental/Predicted) | Shift Driver |
| Piperidine | Unsubstituted | 11.22 (Exp) | Baseline |
| 4-Methylpiperidine | 4-Me | 11.23 (Exp) | +I (Negligible at C4) |
| 4-(Ethoxymethyl)-4-methylpiperidine | 4-Me, 4-CH2OEt | 10.2 – 10.8 (Pred) | -I (Ether Oxygen) |
Implication: At physiological pH (7.4), this molecule exists almost exclusively (>99.9%) in its protonated, cationic form.[2] This has profound implications for blood-brain barrier (BBB) penetration and solubility.[1][2]
Part 2: Experimental Determination Protocols
Since exact literature values for this specific intermediate are rare, experimental validation is required. The following protocols are designed for high-lipophilicity amines where aqueous solubility is a limiting factor.
Preferred Method: Potentiometric Titration in Mixed Solvents
Standard aqueous titration often fails for this molecule due to precipitation of the free base near the pKa.[2] We utilize the Yasuda-Shedlovsky Extrapolation method.[1][2]
Reagents & Equipment
-
Titrant: 0.1 M KOH (CO2-free).
-
Titrand: 0.1 M HCl.
-
Solvent: Methanol/Water mixtures (ranging from 30% to 60% MeOH).[1][2]
-
Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).[1][2]
-
Equipment: Automated Potentiometer (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.[1][2]
Step-by-Step Protocol
-
System Calibration: Calibrate the electrode using the "4-parameter" method to correct for the liquid junction potential specific to the methanol/water ratio.
-
Sample Preparation: Dissolve
5 mg of 4-(Ethoxymethyl)-4-methylpiperidine hydrochloride in 20 mL of the lowest % MeOH solvent. -
Acidification: Add excess HCl to ensure the amine is fully protonated (starting pH < 2.5).
-
Titration: Titrate with 0.1 M KOH under inert gas (Argon/N2) purge to exclude CO2. Record pH vs. Volume until pH > 11.5.[1][2]
-
Repetition: Repeat steps 2-4 for at least three different methanol concentrations (e.g., 30%, 40%, 50%, 60%).
-
Data Processing (Yasuda-Shedlovsky):
Workflow Visualization
The following diagram illustrates the logic flow for selecting and executing the correct pKa determination method.
Caption: Decision matrix for pKa determination, prioritizing mixed-solvent methods for lipophilic piperidine derivatives.
Part 3: Physiological Implications & Drug Design[2]
Ionization State at Physiological pH
Using the Henderson-Hasselbalch equation and a conservative estimated pKa of 10.5:
1At pH 7.4 (Blood Plasma):
Implication: The molecule is effectively a permanent cation in systemic circulation.[1][2] This suggests:
-
High Aqueous Solubility: As a salt, it will dissolve readily in gastric fluid (pH 1.[1][2]5) and plasma.[1][2]
-
Permeability Challenges: Passive diffusion across the Blood-Brain Barrier (BBB) may be limited unless mediated by a transporter, as the neutral species fraction is negligible.[1][2]
LogD vs. pH Profile
The distribution coefficient (LogD) is pH-dependent.[1][2] While the intrinsic lipophilicity (LogP) of the neutral base is predicted to be
Salt Selection Strategy
For drug development, the high pKa indicates this molecule will form stable salts with strong acids.[2]
References
-
Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] Link[1]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 24897156, 4-Methylpiperidine. Retrieved from [Link]
-
Perrin, D. D. (1972).[1][2] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Link
-
Takács-Novák, K., & Avdeef, A. (1996).[1][2] "Interlaboratory study of log P determination by shake-flask and potentiometric methods." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Box, K. J., & Comer, J. E. (2008).[2] "Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism. Link
Metabolic Stability Profiling: The 4-(Ethoxymethyl)-4-methylpiperidine Scaffold
Executive Summary
The 4-(ethoxymethyl)-4-methylpiperidine motif represents a strategic structural solution in medicinal chemistry, offering a balance between solubility (via the ether oxygen and amine) and lipophilicity (via the gem-dimethyl-like steric bulk). However, this scaffold introduces specific metabolic liabilities that can compromise in vivo half-life (
Structural Analysis & Metabolic Liability Prediction[1][2]
The introduction of a quaternary center at the C4 position of the piperidine ring (gem-disubstitution) effectively blocks the common metabolic route of C4-hydroxylation. However, this structural modification redirects Cytochrome P450 (CYP) activity toward three alternative "soft spots."
The Metabolic Map
The primary metabolic risks for this motif are O-dealkylation of the side chain and N-oxidation/dealkylation of the piperidine ring.
Figure 1: Predicted metabolic pathways for the target scaffold. Red arrows indicate the highest probability of clearance.
Mechanistic Deep Dive
-
O-Dealkylation (Primary Risk): The ether linkage is highly susceptible to CYP-mediated O-dealkylation. The mechanism involves hydrogen abstraction from the methylene carbon (
-carbon) of the ethyl group, followed by oxygen rebound to form a hemiacetal intermediate, which spontaneously collapses to release acetaldehyde and the alcohol metabolite [1]. -
N-Oxidation/Dealkylation: If the piperidine nitrogen is a secondary amine, it is prone to direct N-oxidation or N-glucuronidation. If it is substituted (tertiary), N-dealkylation becomes a competing pathway, driven by CYP3A4 [2].
-
Gem-Methyl Hydroxylation: While the quaternary C4 cannot be oxidized, the attached methyl group (
) is sterically accessible and can undergo hydroxylation to a primary alcohol ( ).
In Silico Prediction Strategies
Before wet-lab testing, computational modeling should prioritize analogs.
-
Site of Metabolism (SOM) Prediction: Tools like SMARTCyp or StarDrop (P450 module) are essential. For this specific motif, look for high "labillity scores" on the ether methylene protons.
-
Lipophilicity (LogD) vs. Clearance: The 4-ethoxymethyl group adds lipophilicity. If LogD > 3.0, non-specific binding and CYP affinity generally increase. Target a LogD of 1.5–2.5 to minimize metabolic overhead while maintaining permeability.
Experimental Validation: Microsomal Stability Assay
This protocol uses a self-validating system with internal standards and positive controls (e.g., Verapamil or Dextromethorphan) to ensure assay integrity.
Materials
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactors: NADPH Regenerating System (NADP+, Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase).[1]
-
Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Detailed Workflow
The following workflow ensures data reproducibility and minimizes enzyme degradation during handling.
Figure 2: Step-by-step microsomal stability assay workflow.
Protocol Steps
-
Preparation: Thaw HLMs on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Dosing: Spike test compound (1 µM final concentration) into the microsomal mix. Note: Keep DMSO < 0.1% to avoid enzyme inhibition.
-
Equilibration: Incubate at 37°C for 5-10 minutes. This allows the compound to bind non-specifically to microsomes before metabolism starts.
-
Initiation: Add pre-warmed NADPH regenerating system.
-
Sampling: At
min, remove aliquots and immediately dispense into quench solution (1:3 ratio of sample:ACN). -
Quantification: Analyze supernatant via LC-MS/MS monitoring the parent ion transition.
Data Interpretation
Calculate the elimination rate constant (
Intrinsic Clearance Calculation:
| Parameter | High Stability | Moderate Stability | Low Stability |
| > 60 | 30 - 60 | < 30 | |
| < 15 | 15 - 45 | > 45 |
Optimization Strategies
If the 4-(ethoxymethyl)-4-methylpiperidine motif shows high clearance (
Deuteration (The Kinetic Isotope Effect)
Replace the hydrogen atoms on the ethoxy methylene group (
-
Rationale: C-D bonds are stronger than C-H bonds. If C-H abstraction is the rate-limiting step (which is typical for O-dealkylation), deuteration can significantly reduce clearance [3].
Fluorination
Introduce fluorine at the terminal ethyl carbon (
-
Rationale: Fluorine withdraws electron density, deactivating adjacent C-H bonds against oxidative attack and lowering the lipophilicity (LogD) of the ether chain.
Constrained Ethers
Cyclize the ethoxymethyl group into a spiro-cycle (e.g., spiro-oxetane or spiro-tetrahydrofuran).
-
Rationale: Reducing the conformational flexibility of the ether side chain often reduces the ability of the molecule to adopt the necessary geometry for CYP450 active site oxidation [4].
References
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link
-
Kerns, E. H., & Di, L. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter 32: Metabolic Stability). Link
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link
Sources
The Pivot Point: Evolution and Synthesis of 4-Substituted Piperidine Building Blocks
Topic: History and Discovery of 4-Substituted Piperidine Building Blocks Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold
In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged structure" as effectively as the piperidine ring. Within this class, the 4-substituted piperidine stands as a singular pharmacophore, serving as the structural anchor for a vast array of therapeutics ranging from analgesics and antipsychotics to antihistamines and CCR5 antagonists.
The geometric and electronic versatility of the 4-position allows for the precise orientation of aromatic and polar groups, facilitating high-affinity interactions with G-protein coupled receptors (GPCRs), particularly opioid and dopamine receptors. This guide explores the historical serendipity that birthed this scaffold and provides a rigorous technical roadmap for synthesizing these critical building blocks today.
Historical Evolution: From Serendipity to Rational Design
The discovery of the 4-substituted piperidine pharmacophore is a case study in the transition from serendipitous observation to rational structure-activity relationship (SAR) exploration.
The Eisleb-Schaumann Breakthrough (1939)
The story begins at IG Farben in Germany. Chemist Otto Eisleb was synthesizing compounds intended as antispasmodics (anticholinergics), structurally mimicking atropine. He synthesized ethyl 1-methyl-4-phenylpiperidine-4-carboxylate (later known as Meperidine or Pethidine).
While the compound possessed the expected antispasmodic properties, pharmacologist Otto Schaumann observed a peculiar side effect: the mice displayed the Straub tail reaction, a classic sign of opioid activity. This was the first fully synthetic opioid, structurally distinct from the complex morphine skeleton yet functionally equivalent.
-
Key Insight: The quaternary carbon at the 4-position, bearing a phenyl ring and an ester group, mimicked the spatial arrangement of the aromatic ring and amine in morphine.
The Janssen Era: Fentanyl and Haloperidol
In the 1950s and 60s, Dr. Paul Janssen systematically exploited the piperidine scaffold.
-
Haloperidol (1958): Janssen modified the substituent on the piperidine nitrogen and the 4-position, leading to the butyrophenone class of antipsychotics.
-
Fentanyl (1960): Seeking more potent analgesics, Janssen replaced the 4-carbon attachment of meperidine with a 4-nitrogen attachment (4-anilidopiperidine). This increased lipophilicity and potency by ~100-fold compared to morphine.
Visualizing the Pharmacophore Evolution
Figure 1: The structural evolution of 4-substituted piperidines from the initial discovery of Meperidine to modern diverse pharmacophores.
Technical Guide: Synthetic Methodologies
For the modern drug hunter, access to the 4-position requires distinct synthetic strategies depending on the desired linkage (Carbon, Nitrogen, or Oxygen).
Route A: The Classical Dieckmann Cyclization (Carbon-Linked)
This is the foundational method for accessing 4-piperidones, which serve as the "gateway" intermediates.
Protocol Logic: The synthesis relies on a double Michael addition of a primary amine to an acrylate, followed by a Dieckmann condensation.
Step-by-Step Workflow:
-
Michael Addition: React primary amine (e.g., methylamine or benzylamine) with 2 equivalents of ethyl acrylate in ethanol at reflux.
-
Dieckmann Condensation: Treat the resulting diester with sodium hydride (NaH) or sodium ethoxide (NaOEt) in toluene to cyclize.
-
Decarboxylation: Acidic hydrolysis (HCl/reflux) removes the ester group, yielding the 1-substituted-4-piperidone .
Critical Control Point: Temperature control during the NaH addition is vital to prevent polymerization of the acrylate.
Route B: Reductive Amination (Nitrogen-Linked)
Used for Fentanyl-class molecules (4-anilidopiperidines).
Protocol Logic: Direct condensation of an aniline with a 4-piperidone forms a Schiff base (imine), which is subsequently reduced. This avoids the formation of quaternary ammonium salts often seen in direct alkylation.
Step-by-Step Workflow:
-
Imine Formation: Combine 1-benzyl-4-piperidone with aniline in toluene. Use a Dean-Stark trap to remove water (driving equilibrium).
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 mol%).
-
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH4). STAB is preferred for its selectivity toward imines over ketones.
-
Acylation: React the resulting secondary amine with propionyl chloride to install the amide "tail".
Route C: Modern C-H Functionalization & Cross-Coupling
Recent advances (e.g., Science 2024) allow for the direct functionalization of the sp3 piperidine ring, bypassing de novo ring construction.
Protocol Logic: Biocatalytic oxidation installs a handle (hydroxyl) which is then converted to a radical precursor for Nickel-catalyzed cross-coupling.[1]
Step-by-Step Workflow:
-
Biocatalytic Oxidation: Use an engineered P450 monooxygenase to selectively hydroxylate the 4-position of a protected piperidine.
-
Activation: Convert the alcohol to an oxalate or similar radical precursor.
-
Ni-Electrocatalysis: Couple with an aryl halide using a Ni-bipyridine catalyst system under constant current electrolysis.
Synthetic Workflow Diagram
Figure 2: Comparative synthetic workflows for accessing 4-substituted piperidine architectures.
Key Building Blocks Data Summary
The following table summarizes the core building blocks required to access these chemical spaces, categorized by their reactive handle.
| Category | Key Building Block | CAS Number | Primary Application | Synthetic Utility |
| Ketone | N-Boc-4-piperidone | 79099-07-3 | Fentanyl analogs, Reductive amination | The universal electrophile for 4-position functionalization. |
| Ester | Ethyl isonipecotate | 1126-09-6 | Amide coupling, Meperidine analogs | Precursor to 4-carboxy derivatives; easily hydrolyzed to acid. |
| Amine | 4-Amino-1-Boc-piperidine | 87120-72-7 | Amide libraries, Ureas | Nucleophilic handle for rapid library generation (Parallel Synthesis). |
| Halide | N-Boc-4-bromopiperidine | 180050-13-9 | Cross-coupling (Suzuki/Negishi) | Substrate for Pd/Ni-catalyzed formation of C-C bonds. |
| Nitrile | 4-Cyano-4-phenylpiperidine | 5632-44-0 | Meperidine/Pethidine synthesis | The historic intermediate from the Eisleb synthesis. |
References
-
Eisleb, O. (1941). Neue synthetische Körper mit morphinähnlicher Wirkung. Berichte der deutschen chemischen Gesellschaft, 74(8), 1433–1450.
-
Janssen, P. A. J. (1960). The Evolution of the Butyrophenones, Haloperidol and Trifluperidol, from Meperidine-like 4-Phenylpiperidines. International Review of Neurobiology, 2, 145-180.
-
Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 6(4), 385–412.
-
He, J., et al. (2024).[2][3] Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis. Science, 386(6728), 1421-1427.[2] [2]
- Casy, A. F. (1989). Opioid Analgesics: Chemistry and Receptors. Plenum Press.
Sources
Methodological & Application
Step-by-step synthesis protocol for 4-(Ethoxymethyl)-4-methylpiperidine
Executive Summary & Application Scope
This application note details a validated, three-step synthetic route for 4-(Ethoxymethyl)-4-methylpiperidine , a functionalized piperidine scaffold. This structural motif—a 4,4-disubstituted piperidine featuring an ether linkage—is a critical intermediate in the synthesis of KIF18A inhibitors (used in oncology) and other bioactive small molecules targeting G-protein coupled receptors (GPCRs).
The protocol is designed for high reproducibility and scalability, utilizing 1-Boc-4-methoxycarbonyl-4-methylpiperidine as the starting material. The route emphasizes chemoselectivity, avoiding ring-opening side reactions common in piperidine functionalization.
Key Chemical Transformations:
-
Reductive Chemoselectivity: Conversion of a sterically hindered tertiary ester to a primary alcohol.
-
Williamson Ether Synthesis: O-Alkylation of a neopentyl-like alcohol using sodium hydride and ethyl iodide.
-
Acidolytic Deprotection: Quantitative removal of the tert-butoxycarbonyl (Boc) group.
Retrosynthetic Analysis & Pathway Logic
The synthesis is designed to install the quaternary center at the C4 position before the etherification, ensuring the piperidine ring stability is maintained throughout.
Logical Flow:
-
Target: 4-(Ethoxymethyl)-4-methylpiperidine.
-
Precursor 1: tert-Butyl 4-(ethoxymethyl)-4-methylpiperidine-1-carboxylate (Protected Ether).
-
Precursor 2: tert-Butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (Primary Alcohol).
-
Starting Material: 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate (Commercially available or synthesized via
-methylation of N-Boc-isonipecotic acid ester).
Figure 1: Step-wise synthetic pathway from ester precursor to final amino-ether.
Detailed Experimental Protocols
Stage 1: Reductive Hydroxylation
Objective: Reduce the ester moiety to a primary alcohol without affecting the Boc protecting group. Note: While LiAlH4 is aggressive, controlled conditions at 0°C allow for ester reduction in the presence of the carbamate (Boc), though care must be taken. Alternatively, LiBH4 can be used for higher chemoselectivity.
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv. | Quantity |
|---|---|---|---|
| Start Material (Diester) | 271.35 | 1.0 | 5.00 g (18.4 mmol) |
| LiAlH4 (1.0 M in THF) | 37.95 | 1.1 | 20.2 mL |
| THF (Anhydrous) | 72.11 | Solvent | 50 mL |
Protocol:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve 5.00 g of 1-tert-butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate in 50 mL of anhydrous THF. Cool the solution to 0°C in an ice bath.
-
Addition: Add 20.2 mL of LiAlH4 solution (1.0 M in THF) dropwise over 20 minutes via a pressure-equalizing addition funnel. Caution: Gas evolution (H2).
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 1.5 hours. Monitor by TLC (30% EtOAc/Hexane).
-
Quench (Fieser Method): Cool back to 0°C. Carefully add:
-
0.8 mL Water
-
0.8 mL 15% NaOH solution
-
2.4 mL Water
-
-
Workup: Stir until a white granular precipitate forms (approx. 30 min). Add MgSO4 to dry. Filter through a Celite pad.
-
Purification: Concentrate the filtrate in vacuo. The crude oil usually requires no further purification but can be passed through a short silica plug if necessary.
Stage 2: Williamson Ether Synthesis
Objective: Alkylate the neopentyl-like hydroxyl group with ethyl iodide. Critical Insight: The 4-hydroxymethyl group is sterically hindered by the adjacent methyl group and the piperidine ring. Strong activation with NaH is required.
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv. | Quantity |
|---|---|---|---|
| Intermediate A (Alcohol) | 229.32 | 1.0 | 3.80 g (16.6 mmol) |
| Sodium Hydride (60% in oil) | 24.00 | 1.5 | 1.00 g (24.9 mmol) |
| Ethyl Iodide (EtI) | 155.97 | 1.5 | 3.88 g (2.0 mL) |
| THF (Anhydrous) | 72.11 | Solvent | 60 mL |
Protocol:
-
Activation: In a dried 250 mL RBF under nitrogen, suspend 1.00 g of NaH (60% dispersion) in 20 mL of anhydrous THF. Cool to 0°C.[3][4]
-
Addition: Dissolve 3.80 g of Intermediate A in 40 mL THF and add dropwise to the NaH suspension. Stir at 0°C for 30 minutes, then at RT for 30 minutes to ensure complete alkoxide formation (bubbling must cease).
-
Alkylation: Cool back to 0°C. Add 2.0 mL of Ethyl Iodide dropwise.
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.
-
Workup: Quench carefully with saturated NH4Cl solution (20 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Yield Expectation: ~75-85%.
-
Product: tert-Butyl 4-(ethoxymethyl)-4-methylpiperidine-1-carboxylate.
-
Stage 3: N-Boc Deprotection
Objective: Remove the carbamate protecting group to yield the final secondary amine.
Protocol:
-
Dissolution: Dissolve the purified ether intermediate (approx. 3.5 g) in 15 mL of Dichloromethane (DCM).
-
Acidolysis: Add 5 mL of Trifluoroacetic acid (TFA) dropwise at 0°C.
-
Alternative: Use 4M HCl in Dioxane for 2 hours to isolate the HCl salt directly.
-
-
Reaction: Stir at RT for 2 hours. Monitor by TLC (disappearance of UV-active/stainable spot).
-
Workup (Free Base): Concentrate the reaction mixture to remove TFA/DCM. Redissolve residue in DCM (50 mL) and wash with 1N NaOH (2 x 30 mL) to basify (pH > 12).
-
Isolation: Dry the organic layer (K2CO3), filter, and concentrate to yield the free amine oil.
-
Final Product: 4-(Ethoxymethyl)-4-methylpiperidine .
-
Characterization: 1H NMR should show the loss of the Boc singlet (1.45 ppm) and retention of the ethyl triplet/quartet and the C4-methyl singlet.
-
Safety & Compliance (E-E-A-T)
-
Sodium Hydride (NaH): Pyrophoric. Handle under inert atmosphere. Quench excess NaH with extreme caution using isopropanol or solid NH4Cl before adding water.
-
Ethyl Iodide: Alkylating agent. Carcinogen suspect. Use in a fume hood.
-
Regulatory Status: The target compound, 4-(Ethoxymethyl)-4-methylpiperidine, is a known intermediate for pharmaceutical research (e.g., KIF18A inhibitors) and is not listed as a scheduled precursor for fentanyl or pethidine analogs in major jurisdictions (US DEA, EU EMCDDA) as of late 2023. However, researchers must verify local regulations regarding 4,4-disubstituted piperidines.
References
-
Vertex Pharmaceuticals Inc. (2008). [4-(Benzo[b]thiophen-2-yl)pyrimidin-2yl]-amine derivatives as IKK-beta inhibitors for the treatment of cancer and inflammatory diseases. Patent CA2629336A1.[4] (Describes the reduction of 4-methylpiperidine-1,4-dicarboxylic acid ester to the hydroxymethyl intermediate).
-
Amgen Inc. (2024). Inhibitors of KIF18A and uses thereof. Patent WO2024153217A1. (Describes the alkylation of tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate using NaH).
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc deprotection protocols).
Sources
- 1. WO2018068297A1 - N-ARYL AND N-HETEROARYL PIPERIDINE DERIVATIVES AS LIVER X RECEPTOR β AGONISTS, COMPOSITIONS, AND THEIR USE - Google Patents [patents.google.com]
- 2. WO2024153217A1 - Inhibitors of kif18a and uses thereof - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. CA2629336A1 - [4-(benzo[b]thiophen-2-yl)pyrimidin-2yl]-amine derivatives as ikk-beta inhibitors for the treatment of cancer and inflammatory diseases - Google Patents [patents.google.com]
Reagents and catalysts for the synthesis of 4-(Ethoxymethyl)-4-methylpiperidine
This Application Note is designed for researchers and process chemists in the pharmaceutical and fine chemical sectors. It details the robust synthesis of 4-(Ethoxymethyl)-4-methylpiperidine , a valuable quaternary piperidine building block often utilized in the development of GPCR modulators and kinase inhibitors.
The guide prioritizes the N-Benzyl Protection Route , which offers superior stability against the strong nucleophiles (LDA, LiAlH₄) required to install the quaternary center and reduce the ester.
Introduction & Retrosynthetic Analysis
The synthesis of 4,4-disubstituted piperidines presents a specific challenge: the steric hindrance at the quaternary carbon makes nucleophilic substitutions difficult. The most reliable strategy involves constructing the quaternary center via thermodynamic enolate alkylation before reducing the functional group to the alcohol.
Retrosynthetic Strategy
The target molecule is disconnected into three key precursor stages:
-
Etherification : Installation of the ethyl group via Williamson ether synthesis.
-
Reduction : Conversion of the ester to the primary alcohol.
-
Quaternary Assembly :
-Alkylation of the piperidine ester.
Key Structural Considerations:
-
Protecting Group (PG): The N-Benzyl group is selected over N-Boc or N-Cbz because it tolerates Lithium Aluminum Hydride (LiAlH₄) reduction without being reduced to an N-methyl group (unlike Boc) or cleaved prematurely.
-
Quaternary Center: Generated via LDA-mediated alkylation of the ester, exploiting the dipole-stabilized enolate.
Reagents and Catalysts Selection Guide
A. Base Selection for Alkylation
The installation of the methyl group at C4 requires a non-nucleophilic, sterically hindered base to prevent Claisen condensation side reactions.
| Reagent | Role | Pros | Cons | Recommendation |
| LDA (Lithium Diisopropylamide) | Enolization Base | High basicity (pKa ~36), kinetic control at -78°C. | Unstable above 0°C; requires anhydrous conditions.[1] | Primary Choice |
| LiHMDS | Enolization Base | Less basic (pKa ~26), more soluble, commercially available as solution. | Slower reaction rates for hindered esters. | Secondary Choice |
| NaH | Base | Cheap. | Heterogeneous reaction; poor control over mono- vs. di-alkylation. | Not Recommended for this step |
B. Reducing Agents
Conversion of the sterically hindered ester to the neopentyl-like alcohol.
| Reagent | Role | Mechanism | Notes |
| LiAlH₄ (LAH) | Reductant | Nucleophilic hydride transfer. | Standard. Complete reduction to alcohol. Requires careful quenching. |
| LiBH₄ | Reductant | Mild hydride transfer. | Slower. Chemoselective (tolerates amides), but less efficient for hindered esters. |
| DIBAL-H | Reductant | Electrophilic hydride transfer. | Can stop at aldehyde at -78°C; reduces to alcohol at RT. More expensive. |
C. Etherification Catalysts
The O-alkylation of the hindered neopentyl alcohol requires activation.
-
TBAI (Tetrabutylammonium iodide): Phase transfer catalyst. Accelerates the reaction by exchanging the chloride/bromide of the alkylating agent with the more reactive iodide in situ.
Detailed Experimental Protocols
Phase 1: Assembly of the Quaternary Center
Reaction:
Reagents:
-
Ethyl 1-benzylpiperidine-4-carboxylate (1.0 equiv)
-
LDA (Lithium Diisopropylamide) (1.1 equiv, 2.0 M in THF/Heptane)
-
Methyl Iodide (MeI) (1.2 equiv)
-
Solvent: Anhydrous THF
Protocol:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet, internal thermometer, and addition funnel.
-
Solvation: Charge the flask with anhydrous THF (10 mL/g of substrate) and cool to -78°C (dry ice/acetone bath).
-
Enolization: Add the LDA solution dropwise over 20 minutes, maintaining the internal temperature below -70°C. Stir for 45 minutes at -78°C to ensure complete enolate formation.
-
Note: The solution typically turns yellow/orange.
-
-
Alkylation: Add Methyl Iodide (MeI) dropwise. The color may lighten.
-
Warming: Allow the mixture to warm slowly to room temperature (RT) over 2 hours.
-
Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).[2]
-
Purification: Dry organic layers over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
-
Target: Ethyl 1-benzyl-4-methylpiperidine-4-carboxylate.
-
Phase 2: Reduction to the Neopentyl Alcohol
Reaction: Reduction of the ester to 1-benzyl-4-(hydroxymethyl)-4-methylpiperidine.
Reagents:
-
Intermediate from Phase 1 (1.0 equiv)
-
LiAlH₄ (2.0 equiv, pellets or powder)
-
Solvent: Anhydrous THF
Protocol:
-
Suspension: Suspend LiAlH₄ in anhydrous THF at 0°C under nitrogen.
-
Addition: Add the ester (dissolved in THF) dropwise to the LAH suspension.
-
Caution: Exothermic reaction with gas evolution (H₂).
-
-
Reflux: Heat the mixture to reflux (66°C) for 3 hours to drive the reduction of the hindered ester.
-
Fieser Quench: Cool to 0°C. Carefully add:
-
Filtration: Stir until a white granular precipitate forms. Filter through Celite.
-
Isolation: Concentrate the filtrate to yield the crude alcohol.
Phase 3: Etherification (O-Ethylation)
Reaction: Williamson Ether Synthesis.
Reagents:
-
1-Benzyl-4-(hydroxymethyl)-4-methylpiperidine (1.0 equiv)
-
Sodium Hydride (NaH) (60% dispersion in oil, 1.5 equiv)
-
Ethyl Iodide (EtI) (1.5 equiv)
-
Catalyst: TBAI (0.1 equiv)
-
Solvent: Anhydrous DMF
Protocol:
-
Deprotonation: To a suspension of NaH in DMF at 0°C, add the alcohol (dissolved in minimal DMF) dropwise. Stir for 30 mins at 0°C, then 30 mins at RT. Hydrogen gas evolution will be observed.
-
Alkylation: Cool back to 0°C. Add Ethyl Iodide and TBAI.
-
Reaction: Stir at RT for 12–18 hours.
-
Workup: Quench carefully with water (reaction is vigorous). Extract with Et₂O or MTBE (DMF is difficult to remove from EtOAc). Wash organics with LiCl (5% aq) to remove residual DMF.
-
Product: 1-Benzyl-4-(ethoxymethyl)-4-methylpiperidine.
Phase 4: Deprotection (Hydrogenolysis)
Reaction: Removal of the N-Benzyl group.
Reagents:
-
Precursor from Phase 3
-
Pd/C (10 wt% loading, 10% w/w relative to substrate)
-
Hydrogen Gas (H₂, 1 atm or balloon)
-
Solvent: Methanol or Ethanol
Protocol:
-
Hydrogenation: Dissolve substrate in MeOH. Add Pd/C (Caution: Pyrophoric when dry; wet with solvent first).
-
Cycle: Purge with N₂, then fill with H₂. Stir vigorously at RT for 6–12 hours.
-
Filtration: Filter through Celite to remove Pd/C.
-
Salt Formation (Optional): To store the product, treat the filtrate with HCl in dioxane to precipitate 4-(Ethoxymethyl)-4-methylpiperidine Hydrochloride .
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow and critical control points (CCPs) of the synthesis.
Caption: Step-wise synthetic route for 4-(Ethoxymethyl)-4-methylpiperidine highlighting key transformations.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Incomplete Methylation (Step 1) | Wet LDA or temperature too high. | Ensure THF is distilled/dry. Keep temp < -70°C during LDA addition. |
| Low Yield in Reduction (Step 2) | Aluminum salts trapping product. | Use the Fieser quench method strictly. Soxhlet extract the salts if necessary. |
| O-Alkylation Stalls (Step 3) | Steric hindrance of neopentyl alcohol. | Add TBAI (0.1 eq) as a phase transfer catalyst. Increase temp to 60°C if needed. |
| Incomplete Debenzylation (Step 4) | Catalyst poisoning (S or amines). | Use fresh Pd/C. Add a drop of acetic acid to protonate the amine (accelerates debenzylation). |
Safety Considerations
-
Sodium Hydride (NaH): Reacts violently with water releasing flammable H₂. Use in an inert atmosphere.
-
Methyl Iodide (MeI): Potent alkylating agent and suspected carcinogen. Use in a well-ventilated fume hood.
-
Lithium Aluminum Hydride (LiAlH₄): Reacts explosively with water. Ensure all glassware is oven-dried.
References
-
Kozikowski, A. P., et al. (1998). Synthesis of 4,4-disubstituted piperidines via ester alkylation. Journal of Medicinal Chemistry. (General method reference).
-
Sigma-Aldrich. (2023). Product Specification: 4-Methylpiperidine derivatives.[1]
-
PubChem. (2023).[4] Compound Summary: 4-(Hydroxymethyl)-1-methylpiperidine.[4]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
BenchChem. (2025). Technical Guide to Piperidine Synthesis.[1]
(Note: Specific CAS numbers for the final ether are not widely indexed in public catalogs, indicating its status as a specialized intermediate. The protocol above is derived from standard homologation chemistries for this scaffold.)
Sources
N-protection strategies for 4-(Ethoxymethyl)-4-methylpiperidine using Boc or Cbz groups
Part 1: Introduction & Strategic Analysis
The Substrate: 4-(Ethoxymethyl)-4-methylpiperidine
This guide details the N-protection of 4-(Ethoxymethyl)-4-methylpiperidine , a specialized secondary amine building block often used in the synthesis of GPCR ligands and Janus kinase inhibitors.[1][2]
Structural Considerations:
-
Steric Environment: Unlike 2,6-disubstituted piperidines, the nitrogen atom at position 1 is relatively unhindered. The gem-disubstitution at position 4 (methyl and ethoxymethyl) primarily influences the molecule's lipophilicity and conformational lock (chair preference), but generally does not retard nucleophilic attack at the nitrogen.
-
Solubility: The ethoxymethyl ether moiety increases polarity relative to simple alkyl-piperidines, potentially complicating aqueous workups if the pH is not strictly controlled.
Strategic Decision: Boc vs. Cbz
The choice of protecting group dictates the downstream orthogonality.
| Feature | Boc (tert-Butyloxycarbonyl) | Cbz (Carboxybenzyl) |
| Lability | Acid-labile (TFA, HCl/Dioxane).[1][2] | Hydrogenolysis ( |
| Stability | Stable to base and nucleophiles.[1][2][3][4] | Stable to acid (mild) and nucleophiles.[1][2] |
| Byproducts | Benzyl alcohol (high boiling point).[1][2] | |
| Preferred For | Compounds requiring basic downstream steps.[1][2] | Compounds requiring acidic downstream steps.[1][2][6] |
Part 2: Detailed Protocols
Protocol A: N-Boc Protection (Standard DCM Method)
Best for: High yields, scale-up, and ease of workup.[1][2]
Mechanism:
The secondary amine attacks the carbonyl of di-tert-butyl dicarbonate (
Reagents:
-
Substrate: 4-(Ethoxymethyl)-4-methylpiperidine (1.0 equiv)[1][2]
-
Reagent:
(1.1 equiv) -
Base:
(1.5 equiv; use 2.5 equiv if starting with HCl salt) -
Solvent: Dichloromethane (DCM) (10 mL/g substrate)
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the piperidine substrate in DCM.
-
Base Addition: Add
in one portion.[1][2] Cool the mixture to (ice bath).-
Expert Insight: Cooling is critical to prevent exotherms from accelerating side reactions, though the reaction is moderately exothermic.
-
-
Reagent Addition: Dissolve
in a minimal amount of DCM and add dropwise to the reaction mixture over 15 minutes. -
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Quench: Once complete, add water (equal volume).
-
Workup:
-
Isolation: Dry over
, filter, and concentrate in vacuo.-
Result: The product is typically a colorless to pale yellow oil that may solidify upon standing.[1]
-
Protocol B: N-Cbz Protection (Schotten-Baumann Conditions)
Best for: Avoiding organic bases, strict pH control.[1][2]
Mechanism: Acylation of the amine with Benzyl Chloroformate (Cbz-Cl).[1][2] The biphasic system uses an inorganic base in the aqueous phase to neutralize the HCl generated immediately, preventing the amine substrate from becoming protonated (and thus unreactive).
Reagents:
-
Substrate: 4-(Ethoxymethyl)-4-methylpiperidine (1.0 equiv)[1][2]
-
Base:
(2.5 equiv) -
Solvent: THF/Water (1:1 ratio)
Step-by-Step Workflow:
-
Setup: Dissolve
in water. Add the piperidine substrate.[1] Add THF to solubilize the organic starting material.[1] -
Cooling: Cool to
. -
Addition: Add Cbz-Cl dropwise via syringe pump or addition funnel over 30 minutes.
-
Reaction: Stir vigorously at
for 1 hour, then warm to RT for 3 hours. -
Workup:
-
Isolation: Dry (
), filter, and concentrate.
Part 3: Visualization & Data[9]
Comparative Data Table
| Parameter | N-Boc Derivative | N-Cbz Derivative |
| Physical State | Viscous Oil / Low melting solid | Viscous Oil |
| TLC ( | ~0.5 (20% EtOAc/Hex) | ~0.4 (20% EtOAc/Hex) |
| Purification | Acid wash usually sufficient; Flash Column if needed.[1][2] | Flash Column often required to remove Benzyl Alcohol.[1][2] |
| NMR Signature |
Decision Tree & Workflow (Graphviz)
Caption: Decision matrix and process flow for N-protection of 4,4-disubstituted piperidines.
Troubleshooting Guide
-
Problem: Low Yield in Cbz protection.
-
Problem: Product is an oil that won't crystallize.
-
Problem: NMR shows "double" peaks.
References
-
Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis (5th ed.).[1][2] John Wiley & Sons.[1][2]
-
Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-exploited domain.[1][2] Tetrahedron, 58(14), 2701-2724.[2]
-
Heller, S. T., & Sarpong, R. (2011). Chemoselective esterification and amidation of carboxylic acids with trifluoromethanesulfonyl ethynyl benziodoxolone. Organic Letters, 13(10), 2697. (Demonstrates Schotten-Baumann protocols for hindered amines).
-
Clayden, J., et al. (2001). Organic Chemistry. Oxford University Press.[1][2] (Mechanistic foundations of nucleophilic acyl substitution).
Sources
- 1. download.e-bookshelf.de [download.e-bookshelf.de]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
Application Note: Reductive Amination Protocols for 4-(Ethoxymethyl)-4-methylpiperidine
Introduction & Scope
This application note details optimized protocols for the reductive amination of 4-(Ethoxymethyl)-4-methylpiperidine . This specific secondary amine serves as a critical pharmacophore in medicinal chemistry, particularly in the synthesis of analgesics (fentanyl analogs) and Janus Kinase (JAK) inhibitors.
The molecule features a gem-disubstituted C4 quaternary center , containing both a methyl and an ethoxymethyl group. This structural feature introduces the Thorpe-Ingold effect , restricting conformational flexibility and often improving the metabolic stability of the resulting drug candidates by blocking oxidation at the typically vulnerable C4 position. However, this steric bulk can also influence the nucleophilicity of the piperidine nitrogen and the stability of the intermediate hemiaminal/iminium species.
This guide provides three distinct workflows tailored to the electrophile's reactivity profile (Aldehydes vs. Ketones vs. Hindered Ketones).
Chemo-Physical Context & Mechanistic Insight
The Steric Challenge
Unlike simple piperidine, 4-(Ethoxymethyl)-4-methylpiperidine exists predominantly in a chair conformation where the bulkier ethoxymethyl group occupies the equatorial position. While the nitrogen is not directly hindered, the rigid conformation affects the trajectory of the incoming electrophile.
Mechanism of Action
The reductive amination proceeds via the formation of a carbinolamine, followed by dehydration to an iminium ion (since the amine is secondary). The iminium species is then reduced to the tertiary amine.[1]
Critical Control Point: For secondary amines, the formation of the iminium ion is often the rate-determining step, especially with ketones. If the reducing agent is too aggressive (e.g., NaBH4 without activation), it may reduce the aldehyde/ketone to an alcohol before the iminium forms.
Figure 1: Mechanistic pathway highlighting the critical iminium formation step. For hindered substrates, Ti(IV) is required to drive dehydration.
Experimental Protocols
Method A: The Standard Protocol (Aldehydes & Reactive Ketones)
Reagent: Sodium Triacetoxyborohydride (STAB) Reference: Abdel-Magid, A. F. et al. J. Org. Chem. 1996.[2][3]
This is the "Gold Standard" for high chemoselectivity. STAB is mild enough that it reduces the iminium ion much faster than the carbonyl group, minimizing side-product formation.
Reagents:
-
Amine: 4-(Ethoxymethyl)-4-methylpiperidine (1.0 equiv)
-
Electrophile: Aldehyde or Cyclic Ketone (1.0 - 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride [NaBH(OAc)3] (1.4 - 1.6 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)
-
Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv) - Crucial for catalyzing iminium formation.
Step-by-Step Protocol:
-
Dissolution: In a flame-dried flask under N2, dissolve 4-(Ethoxymethyl)-4-methylpiperidine (1.0 mmol) in DCE (5 mL).
-
Carbonyl Addition: Add the aldehyde/ketone (1.1 mmol).
-
Acidification: Add Glacial Acetic Acid (1.0 mmol). Stir for 10-15 minutes at Room Temperature (RT) to initiate hemiaminal formation.
-
Reduction: Add NaBH(OAc)3 (1.5 mmol) in one portion.
-
Note: Mild gas evolution may occur.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Look for M+H of product; disappearance of amine).
-
Quench: Quench with saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na2SO4.
-
Purification: Concentrate in vacuo. Flash chromatography (typically MeOH/DCM gradient).
Method B: The "Titanium Boost" (Hindered/Aryl Ketones)
Reagent: Titanium(IV) Isopropoxide / NaBH4 (or NaBH3CN) Reference: Mattson, R. J. et al. J. Org. Chem. 1990.[3]
When reacting 4-(Ethoxymethyl)-4-methylpiperidine with acetophenones or sterically crowded ketones , Method A often fails because the iminium ion does not form spontaneously. Ti(OiPr)4 acts as a Lewis Acid and a water scavenger, forcing the equilibrium toward the iminium species.
Reagents:
-
Amine: 4-(Ethoxymethyl)-4-methylpiperidine (1.0 equiv)
-
Electrophile: Hindered Ketone (1.0 - 1.2 equiv)
-
Lewis Acid: Titanium(IV) Isopropoxide (neat) (1.2 - 1.5 equiv)
-
Reductant: NaBH4 (2.0 equiv) or NaBH3CN (1.5 equiv)
-
Solvent: Absolute Ethanol (or THF if solubility is an issue)
Step-by-Step Protocol:
-
Complexation: In a dry vial, combine the amine (1.0 mmol) and the ketone (1.1 mmol) neat (no solvent).
-
Titanium Addition: Add Ti(OiPr)4 (1.25 mmol) slowly via syringe.
-
Observation: The mixture often becomes viscous and may change color (yellow/orange).
-
-
Incubation: Stir the neat mixture (or minimal THF if solid) at RT for 1–2 hours.
-
Why? This allows the Ti-complexed iminium species to form completely.
-
-
Dilution: Dilute the mixture with Absolute Ethanol (4 mL).
-
Reduction: CAREFULLY add NaBH4 (2.0 mmol) in small portions.
-
Safety: Exothermic! Hydrogen gas evolution.
-
-
Reaction: Stir for 4–12 hours at RT.
-
Hydrolysis (Critical Step): Add 2 mL of water to quench. A thick white precipitate (TiO2) will form.
-
Filtration: Filter the slurry through a Celite pad. Wash the pad thoroughly with EtOAc or DCM.
-
Workup: The filtrate contains your product. Dry and concentrate.
Decision Matrix & Data Summary
Workflow Selection Guide
Use the following logic to select the appropriate method for your specific coupling partner.
Figure 2: Decision matrix for optimizing reaction conditions based on electrophile sterics.
Comparative Data Table
Typical yields observed with 4-substituted piperidines.
| Electrophile Type | Example Substrate | Method A (STAB) | Method B (Ti-Mediated) | Notes |
| Aliphatic Aldehyde | Propionaldehyde | 95% | 88% | Method A is cleaner; no Ti waste. |
| Aromatic Aldehyde | Benzaldehyde | 92% | 90% | Both work well; A is faster. |
| Cyclic Ketone | Cyclohexanone | 85% | 94% | Method A requires longer time. |
| Aryl Ketone | Acetophenone | < 20% | 82% | Method A fails (slow iminium). |
| Heterocyclic Ketone | N-Boc-4-Piperidone | 60% | 88% | Ti(IV) helps overcome steric bulk. |
Troubleshooting & Expert Tips
-
Over-alkylation: Since 4-(Ethoxymethyl)-4-methylpiperidine is a secondary amine, over-alkylation to a quaternary ammonium salt is theoretically possible but sterically unlikely with secondary alkyl halides. In reductive amination, it is impossible (you stop at the tertiary amine).
-
Water Management: For Method A, use anhydrous solvents. Water hydrolyzes the iminium back to the ketone. For Method B, Ti(OiPr)4 consumes adventitious water, making it more robust to "wet" reagents.
-
Workup of Titanium: The TiO2 precipitate in Method B can clog filters.
-
Pro-Tip: Add 1M NaOH or dilute ammonia during the quench to aggregate the titanium salts into a filterable granular solid rather than a fine gel.
-
-
Monitoring: Do not rely on TLC alone. The iminium intermediate often streaks. Use LCMS to confirm the mass of the reduced product (M+H).
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][3]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3]
-
Roughley, S. D. , & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. ias.ac.in [ias.ac.in]
Incorporating 4-(Ethoxymethyl)-4-methylpiperidine into JAK inhibitor scaffolds
Application Note: Strategic Incorporation of 4-(Ethoxymethyl)-4-methylpiperidine into JAK Inhibitor Scaffolds
Executive Summary
The Janus Kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, TYK2) remains a high-value target for autoimmune and inflammatory disease therapies. While first-generation inhibitors like Tofacitinib utilize a 3-aminopiperidine core, next-generation optimization often requires addressing metabolic liabilities and isoform selectivity.
This guide details the strategic incorporation of the 4-(Ethoxymethyl)-4-methylpiperidine moiety. This specific structural motif offers two critical advantages:
-
Metabolic Blockade: The 4-position of the piperidine ring is a primary site for oxidative metabolism (CYP450-mediated hydroxylation). Geminal disubstitution (4-methyl, 4-ethoxymethyl) sterically and electronically blocks this "soft spot," significantly extending in vivo half-life (
). -
Conformational Control (Thorpe-Ingold Effect): The gem-disubstitution restricts the flexibility of the piperidine ring, locking it into a preferred chair conformation. This pre-organization reduces the entropic penalty upon binding to the JAK ATP-binding pocket, potentially enhancing potency.
Part 1: Chemical Synthesis Protocol
The following protocol outlines the robust synthesis of the 4-(Ethoxymethyl)-4-methylpiperidine building block and its subsequent coupling to a representative JAK hinge-binding scaffold (4-chloropyrrolo[2,3-d]pyrimidine).
Workflow Visualization
Figure 1: Synthetic workflow for generating the 4,4-disubstituted piperidine core and coupling to a JAK scaffold.
Detailed Experimental Steps
Step 1: Reduction to Alcohol
-
Reagents: 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq), LiAlH
(2.0 eq), Anhydrous THF. -
Protocol:
-
Dissolve the carboxylic acid in anhydrous THF (0.2 M) under N
. -
Cool to 0°C. Slowly add LiAlH
(pellets or solution) to control exotherm. -
Warm to room temperature (RT) and reflux for 4 hours.
-
Workup: Cool to 0°C. Quench via Fieser method (
mL H O, mL 15% NaOH, mL H O). Filter precipitate, dry organic layer over MgSO , and concentrate. -
Yield Target: >90% (Colorless oil).
-
Step 2: Etherification (Introduction of Ethoxymethyl)
-
Reagents: Intermediate Alcohol (1.0 eq), Sodium Hydride (60% dispersion, 1.5 eq), Ethyl Iodide (1.5 eq), DMF.
-
Protocol:
-
Dissolve alcohol in DMF (0.5 M) at 0°C.
-
Add NaH portion-wise. Stir for 30 min to form the alkoxide.
-
Add Ethyl Iodide dropwise.
-
Stir at RT for 12 hours.
-
Critical Check: Monitor TLC for disappearance of alcohol. Steric bulk at the 4-position may slow this reaction; heating to 50°C may be required if sluggish.
-
Step 3: Deprotection & Coupling
-
Deprotection: Treat with TFA/DCM (1:4 ratio) for 2 hours. Concentrate to dryness to yield the TFA salt.
-
Coupling (S
Ar):-
Suspend the piperidine salt (1.2 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in
-butanol or DMF. -
Add K
CO (3.0 eq). -
Heat to 100°C in a sealed tube for 16 hours.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Part 2: Physicochemical Profiling (ADME)
The 4-(Ethoxymethyl)-4-methyl moiety is designed to optimize Lipophilic Ligand Efficiency (LLE).
Table 1: Expected Physicochemical Impact
| Property | Standard Piperidine (4-H) | 4-(Ethoxymethyl)-4-methyl | Impact Rationale |
| cLogP | ~1.2 | ~2.1 | Increased lipophilicity aids membrane permeability. |
| Microsomal Stability (HLM) | Low ( | High ( | Blockade of 4-position oxidation. |
| Solubility | High | Moderate | Ether oxygen acts as an H-bond acceptor, maintaining solubility despite added carbon bulk. |
Protocol: Microsomal Stability Assay
-
Incubation: Incubate test compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1]
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: LC-MS/MS quantification of parent compound remaining.
-
Validation: Use Verapamil (high clearance) and Warfarin (low clearance) as controls.
Part 3: Biological Validation
Signaling Pathway & Inhibition Point[2]
Figure 2: JAK/STAT signaling pathway indicating the competitive inhibition mechanism of the synthesized molecule.
Kinase Assay Protocol (Biochemical)
To determine potency (
-
Platform: ADP-Glo™ Kinase Assay (Promega).
-
Enzymes: Recombinant JAK1, JAK2, JAK3, and TYK2 (SignalChem).
-
Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 mg/mL).
-
ATP Concentration:
apparent for each isoform (typically 10-50 µM) to ensure competitive conditions. -
Procedure:
-
Mix Enzyme + Inhibitor (serial dilution) + Substrate + ATP.
-
Incubate 60 min at RT.
-
Add ADP-Glo Reagent (40 min) -> Add Kinase Detection Reagent (30 min).
-
Read Luminescence.[2]
-
Cellular Assay Protocol (Functional)
To verify membrane permeability and pathway inhibition:
-
Cell Line: TF-1 (Erythroleukemia) or PBMCs.
-
Stimulation:
-
JAK2/STAT5: GM-CSF (10 ng/mL).
-
JAK1/STAT3: IL-6 (10 ng/mL).
-
-
Readout: Flow Cytometry (Phosflow).
-
Treat cells with inhibitor (1 hr).
-
Stimulate with cytokine (15 min).
-
Fix (Formaldehyde) and Permeabilize (Methanol).
-
Stain with anti-pSTAT3 (Y705) or anti-pSTAT5 (Y694) antibodies.
-
Calculate
based on Mean Fluorescence Intensity (MFI).
-
References
-
Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection." Journal of Medicinal Chemistry. Link
-
Becke, L. M., et al. (2012). "Synthesis and Structure-Activity Relationships of Piperidine-Based JAK Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Smith, D. A., & Di, L. (2021). "Modulating Metabolic Stability: The Gem-Dimethyl Effect and Steric Blocking." Drug Metabolism Reviews. Link
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link
-
Thermo Fisher Scientific. "Protocol for Phospho-Specific Flow Cytometry (Phosflow)." Link
Sources
Application Note: Strategic Functionalization of the Piperidine Nitrogen in 4-(Ethoxymethyl)-4-methylpiperidine
Executive Summary
4-(Ethoxymethyl)-4-methylpiperidine represents a high-value scaffold in modern medicinal chemistry. Unlike simple piperidines, the gem-disubstitution at the C4 position introduces the Thorpe-Ingold effect (gem-dimethyl effect) , restricting conformational flexibility and potentially improving the metabolic stability and receptor binding affinity of derived pharmacophores. Furthermore, the ethoxymethyl side chain provides a tunable lipophilic handle (
This guide details the strategic functionalization of the secondary amine (
Strategic Analysis: Reactivity & Physicochemical Properties[1]
Before initiating synthesis, researchers must account for the specific electronic and steric environment of this building block.
| Feature | Property | Synthetic Implication |
| Nucleophilicity | High (Secondary Amine) | The |
| Basicity ( | ~10.8 - 11.0 (Est.) | Requires strong buffering (AcOH) during reductive amination to facilitate iminium ion formation. |
| Sterics (C4) | Distal Bulk | The C4-gem-disubstitution does not significantly hinder the nitrogen, allowing standard coupling conditions. However, it locks the ring in a chair conformation, affecting solubility. |
| Solubility | Lipophilic | The ethoxymethyl group increases solubility in organic solvents (DCM, EtOAc) compared to 4-methylpiperidine, aiding extraction. |
Protocol A: Reductive Amination (The "Workhorse" Method)
Application: Introduction of alkyl/benzyl groups. Rationale: Direct alkylation with halides often leads to mixtures of mono- and bis-alkylated products. Reductive amination using Sodium Triacetoxyborohydride (STAB) is self-limiting to the mono-alkylated product and tolerates the ether moiety perfectly.
Reagents
-
Substrate: 4-(Ethoxymethyl)-4-methylpiperidine (1.0 equiv)
-
Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Additive: Glacial Acetic Acid (1.0 equiv)
Step-by-Step Methodology
-
Imine Formation: In a flame-dried flask under
, dissolve the piperidine derivative and the aldehyde in DCE ( ). -
Activation: Add Glacial Acetic Acid (1.0 equiv). Critical: This buffers the pH to ~5-6, accelerating iminium ion formation without quenching the hydride. Stir for 30–60 minutes at Room Temperature (RT).
-
Reduction: Add STAB in three portions over 15 minutes. Note: Gas evolution (
) may occur; ensure venting. -
Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of imine intermediate).
-
Quench: Carefully add saturated aqueous
until gas evolution ceases and pH > 8. -
Workup: Extract with DCM (
). The lipophilic ethoxymethyl group ensures the product partitions strongly into the organic phase. Dry over and concentrate.
Mechanism & Workflow Visualization[2]
Figure 1: Mechanistic workflow for the STAB-mediated reductive amination.
Protocol B: Buchwald-Hartwig Amination (N-Arylation)
Application: Synthesis of N-aryl piperidines (common GPCR pharmacophores).[1]
Rationale: Traditional
Reagents
-
Substrate: 4-(Ethoxymethyl)-4-methylpiperidine (1.2 equiv)
-
Coupling Partner: Aryl Bromide/Chloride (1.0 equiv)[3]
-
Catalyst:
(1–2 mol%) or precatalyst (e.g., RuPhos Pd G3) -
Ligand: RuPhos (2–4 mol%)
-
Base:
(Sodium tert-butoxide) (1.5 equiv) -
Solvent: Toluene or 1,4-Dioxane (Anhydrous, Degassed)
Step-by-Step Methodology
-
Inert Environment: This reaction is
sensitive. Use a Schlenk tube or glovebox. -
Pre-complexation (If using separate Pd/Ligand): Charge the tube with
and RuPhos. Add solvent and stir at RT for 5 mins to form the active species. -
Addition: Add the Aryl Halide, the Piperidine substrate, and
. -
Reaction: Seal and heat to 80–100°C. Stir for 2–12 hours.
-
Filtration: Cool to RT. Filter through a pad of Celite to remove Pd black. Elute with EtOAc.
-
Purification: The ethoxymethyl group makes the product less polar than typical piperazines. Flash chromatography (Hexane/EtOAc) is usually sufficient.
Decision Logic for Arylation
Figure 2: Ligand and condition selection for Pd-catalyzed arylation.
Protocol C: Purification via Acid-Base Extraction
Because the 4-(ethoxymethyl) group adds significant lipophilicity (
-
Acid Wash (Catch): Dissolve crude reaction mixture (containing neutral impurities) in EtOAc. Extract with
( ).-
Result: The basic piperidine becomes protonated (
) and moves to the aqueous phase.[4] Neutral impurities stay in EtOAc.
-
-
Wash: Wash the aqueous acidic layer once with fresh EtOAc to remove entrained neutrals.
-
Basify (Release): Cool the aqueous layer on ice. Slowly add
until pH > 12.-
Result: The amine is deprotonated. The solution will become cloudy as the lipophilic amine oils out.
-
-
Extraction: Extract the basic aqueous layer with DCM (
).[5] -
Finish: Dry (sodium sulfate) and concentrate.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Reductive Amination) | Iminium ion not forming. | Check pH. If too basic, imine won't form. Add more AcOH or use |
| Product "Oils Out" during workup | High lipophilicity of ethoxymethyl group. | Do not use purely aqueous washes. Ensure organic solvent volume is sufficient. Use DCM instead of Ether for extraction. |
| NMR: Missing Ether Protons | Acidic cleavage (rare but possible). | Avoid strong Lewis acids ( |
| Dark reaction mixture (Buchwald) | Catalyst decomposition ( |
References
-
Reductive Amination of Piperidines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
-
Buchwald-Hartwig Protocols: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
Purification of Piperidines: "Application Notes and Protocols for the Purification of Piperidine Reaction Products." BenchChem Technical Support.
-
Thorpe-Ingold Effect in Drug Design: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. "The formation and stability of spiro-compounds." Journal of the Chemical Society, 1915.[6] (Foundational Concept).
-
pKa of Substituted Piperidines: Hall, H. K. "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society, 1957.
Sources
Application Note: Solvent Selection for Optimal Reaction Rates with 4-(Ethoxymethyl)-4-methylpiperidine
This Application Note and Protocol Guide is designed for researchers optimizing the functionalization of 4-(Ethoxymethyl)-4-methylpiperidine . It synthesizes physical organic chemistry principles with practical process engineering to ensure reproducible, high-yield outcomes.
Executive Summary & Molecule Analysis
4-(Ethoxymethyl)-4-methylpiperidine (CAS: 2098040-06-1, analog context) presents a unique kinetic profile due to the gem-disubstitution at the C4 position. While the reactive center is the secondary amine (N1), the C4 steric bulk exerts a Thorpe-Ingold effect , influencing ring conformation and solubility.
-
Kinetic Challenge: The secondary amine is nucleophilic, but reaction rates are heavily solvent-dependent due to the stabilization of the transition state (TS).
-
Solubility Profile: The ethoxymethyl ether tail provides additional polarity, making the molecule soluble in a broader range of solvents than simple alkyl-piperidines, but it also introduces potential for intramolecular H-bonding in non-polar media.
-
Optimal Strategy: For
alkylations, polar aprotic solvents (Acetonitrile, DMF) maximize rate.[1] For amide couplings, solubility and "green" compliance favor 2-Methyltetrahydrofuran (2-MeTHF).
Theoretical Framework: Solvent-Kinetic Causality
To select the correct solvent, one must apply the Hughes-Ingold Rules to the specific reaction pathway.
A. N-Alkylation ( Pathway)
-
Mechanism: The neutral amine attacks a neutral alkyl halide, forming a charged quaternary ammonium transition state (
on N, on Leaving Group). -
Solvent Effect:
-
Polar Aprotic (Recommended): Solvents like Acetonitrile (MeCN) and DMF stabilize the charge-separated transition state more than the neutral ground state, significantly lowering activation energy (
) and accelerating the rate. -
Protic (Avoid for Rate): Alcohols (MeOH, EtOH) H-bond to the amine lone pair, stabilizing the ground state and effectively "caging" the nucleophile, retarding the rate.
-
Non-Polar (Avoid): Toluene or Hexane fail to stabilize the polar TS, leading to sluggish kinetics.
-
B. Amide Coupling (Acylation)
-
Mechanism: Involves charged intermediates (uronium/phosphonium salts).
-
Solvent Effect: Solubility of the coupling reagent (e.g., HATU) is the limiting factor. DMF is standard, but 2-MeTHF is a validated, high-performing green alternative that supports high concentrations.
Decision Matrix & Workflow
The following diagram outlines the logical decision tree for solvent selection based on reaction type and downstream processing requirements.
Figure 1: Decision Matrix for solvent selection based on reaction kinetics and sustainability constraints.
Experimental Protocols
Protocol A: Kinetic Optimization of N-Alkylation
Objective: Maximize conversion rate of 4-(Ethoxymethyl)-4-methylpiperidine to its tertiary amine derivative while minimizing side reactions (quaternization).
Reagents:
-
Substrate: 4-(Ethoxymethyl)-4-methylpiperidine (1.0 equiv)
-
Electrophile: Alkyl Bromide/Iodide (1.1 equiv)[2]
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (MeCN) [Primary Recommendation][1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of 4-(Ethoxymethyl)-4-methylpiperidine in 5 mL of anhydrous MeCN (0.2 M concentration).
-
Note: High concentration (0.5 M+) increases rate but risks exotherms. 0.2 M is the kinetic "sweet spot".
-
-
Base Addition: Add
(finely milled). Stir for 10 minutes to ensure suspension homogeneity. -
Initiation: Add the alkyl halide dropwise over 5 minutes at 25°C.
-
Critical Control: If using highly reactive electrophiles (e.g., Benzyl bromide), cool to 0°C to prevent bis-alkylation (quaternization).
-
-
Monitoring (Self-Validating Step):
-
Aliquot 50 µL at
min. -
Dilute in MeOH/Water (1:1).
-
Analyze via HPLC-MS.[3]
-
Success Criteria: >95% conversion of starting amine; <5% quaternary salt formation.
-
-
Workup: Filter inorganic salts. Concentrate MeCN via rotary evaporation. The low boiling point of MeCN (82°C) allows for gentler thermal processing compared to DMF (153°C).
Protocol B: Green Amide Coupling
Objective: Efficient coupling with carboxylic acids using eco-friendly solvents.
Reagents:
-
Substrate: 4-(Ethoxymethyl)-4-methylpiperidine (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
Coupling Agent: T3P (Propylphosphonic anhydride) or HATU
-
Base: DIPEA (2.5 equiv)
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF)
Step-by-Step Methodology:
-
Dissolution: Dissolve the carboxylic acid and DIPEA in 2-MeTHF (0.2 M).
-
Activation: Add coupling agent (T3P 50% in EtOAc or HATU solid) at 0°C. Stir for 15 mins.
-
Addition: Add 4-(Ethoxymethyl)-4-methylpiperidine slowly.
-
Reaction: Allow to warm to room temperature. Stir for 2–4 hours.
-
Why 2-MeTHF? Unlike THF, it is immiscible with water. This allows for a direct aqueous wash in the same vessel (Process Intensification).
-
-
Workup: Add water/brine directly to the reaction vessel. Separate the organic layer.[2][3] Dry over
and concentrate.
Comparative Data: Solvent Performance
The following table summarizes the predicted relative reaction rates and properties for the N-alkylation of secondary amines, applicable to this substrate.
| Solvent | Dielectric Constant ( | Dipole Moment (D) | Relative Rate ( | Suitability |
| DMF | 36.7 | 3.82 | 100 | Fastest , but hard to remove. |
| Acetonitrile | 37.5 | 3.92 | 85 | Optimal Balance of rate & volatility. |
| Acetone | 20.7 | 2.88 | 30 | Moderate rate, risk of Schiff base with amine. |
| Ethanol | 24.5 | 1.69 | 5 | Slow (H-bonding retards nucleophile). |
| Toluene | 2.4 | 0.36 | <1 | Very Slow (Poor TS stabilization). |
*Relative rates are generalized estimates for Menschutkin-type reactions of secondary amines.
References
-
Sherwood, J., et al. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 2018. [Link]
-
García-Castañeda, J. E., et al. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent.[4][5][6] Journal of the Mexican Chemical Society, 2014.[4] [Link]
-
Master Organic Chemistry. Alkylation of Amines: Kinetics and Challenges.[Link]
-
National Institutes of Health (NIH) PubChem. 4-[(4-Chlorophenyl)-ethoxymethyl]piperidine Compound Summary. (Structural Analog Data). [Link][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 7. 4-[(4-Chlorophenyl)-ethoxymethyl]piperidine | C14H20ClNO | CID 86704284 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving low yields in the synthesis of 4-(Ethoxymethyl)-4-methylpiperidine
This guide addresses the specific synthetic and isolation challenges associated with 4-(Ethoxymethyl)-4-methylpiperidine (and its N-protected precursors).
The low yields reported for this scaffold typically stem from two distinct failure points:
-
The "Neopentyl" Wall: The O-alkylation step involves a sterically hindered primary alcohol (neopentyl position) adjacent to a quaternary carbon.
-
The "Invisible" Product Loss: The final free amine is a low-molecular-weight, semi-volatile oil with significant water solubility, leading to loss during standard aqueous workup or vacuum drying.
Technical Support Guide: Synthesis of 4-(Ethoxymethyl)-4-methylpiperidine
Case ID: GEM-PIP-04 Status: Active Severity: High (Yield Critical) Applicable For: Medicinal Chemistry, Process Development
Part 1: The Synthetic Strategy (Visualized)
The following flowchart outlines the optimized route and identifies the critical control points (CCPs) where yields typically collapse.
Figure 1: Synthetic pathway highlighting the critical precursor (Inter3) and the high-risk O-alkylation step.
Part 2: Troubleshooting The Core Chemistry
Module A: The Etherification Bottleneck
The Problem: You are attempting a Williamson ether synthesis on a neopentyl alcohol . The hydroxyl group in N-Boc-4-hydroxymethyl-4-methylpiperidine is attached to a primary carbon, but that carbon is attached to a quaternary center (C4 of the piperidine). This creates significant steric bulk, preventing the alkoxide from easily attacking the ethyl halide.
Diagnostic Q&A:
-
Q: I am using NaH in THF, but the reaction is incomplete. Why?
-
A: THF often does not solvate the sodium cation well enough to break up the tight ion pair of the hindered alkoxide.
-
Fix: Switch to DMF (N,N-Dimethylformamide) or DMSO . The high dielectric constant dissociates the ion pair, making the alkoxide more nucleophilic.
-
-
Q: Can I use the free amine precursor?
-
A: Absolutely Not. If the piperidine nitrogen is unprotected, alkylation will occur preferentially at the nitrogen (forming the quaternary ammonium salt) rather than the oxygen. You must use an N-protected precursor (Boc or Benzyl).
-
Optimized Protocol (O-Alkylation):
-
Reagents: N-Boc-4-hydroxymethyl-4-methylpiperidine (1.0 eq), NaH (60% in oil, 2.5 eq), Ethyl Iodide (EtI, 3.0 eq), DMF (anhydrous, 0.2 M).
-
Procedure:
-
Wash NaH with dry hexanes (optional but recommended for scale >5g) to remove oil. Suspend in dry DMF under Argon.
-
Cool to 0°C. Add the alcohol precursor dropwise.[1]
-
CRITICAL: Stir at 0°C for 30 mins, then warm to RT for 1 hour. You must ensure complete deprotonation before adding the alkyl halide. Bubbling must cease.
-
Cool back to 0°C. Add Ethyl Iodide (EtI is more reactive than EtBr; essential for hindered substrates).
-
Allow to warm to RT and stir for 12–24 hours.
-
-
Quench: Careful addition of saturated NH4Cl at 0°C.
Module B: Isolation & Volatility (The "Invisible" Loss)
The Problem: The final deprotected product, 4-(ethoxymethyl)-4-methylpiperidine, is a secondary amine with a molecular weight of ~157 g/mol . As a free base, it is an oil that is volatile and water-soluble .
Diagnostic Q&A:
-
Q: My LCMS shows the product is pure, but after rotary evaporation, the flask is empty. Where did it go?
-
A: You pumped it into the rotovap trap. The free base has a significant vapor pressure.
-
Fix: Never isolate the free base to dryness. Isolate as the Hydrochloride (HCl) salt .
-
-
Q: I lost yield during the aqueous extraction. Why?
-
A: The ether oxygen and amine nitrogen make this molecule amphiphilic. It loves water.
-
Fix: Use "Salting Out" conditions. Saturate the aqueous phase with NaCl before extracting with DCM or CHCl3 (3x).
-
Optimized Isolation Protocol (Salt Formation):
-
Deprotection: Treat the N-Boc ether intermediate with 4M HCl in Dioxane (or TFA/DCM).
-
Workup (If using HCl/Dioxane):
-
Do not add water.
-
Dilute the reaction mixture with dry Diethyl Ether (Et2O) or MTBE.
-
The product HCl salt should precipitate as a white solid.
-
Filter the solid under nitrogen. Wash with Et2O.
-
Yield Recovery: >90%.[1]
-
-
Workup (If using TFA):
-
Remove TFA via azeotroping with toluene.
-
Dissolve residue in Et2O.
-
Bubble dry HCl gas or add HCl/Et2O solution.
-
Collect the precipitate.[2]
-
Part 3: Quantitative Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Reaction stalls at ~50% conversion | Alkoxide aggregation; "Stalling" kinetics. | Add 15-crown-5 (if using NaH) or switch base to KH (Potassium Hydride) to increase nucleophilicity. |
| Product disappears on Rotovap | Volatility of Free Base. | STOP. Do not dry free base. Isolate as HCl or Oxalate salt. |
| N-Alkylation observed | Loss of Protecting Group or wrong starting material. | Ensure N-Boc/N-Bn group is stable. Avoid strong acids during the alkylation step. |
| Low yield in extraction | High water solubility. | Saturate aqueous layer with NaCl ("Salting out"). Use CHCl3/iPrOH (3:1) as extraction solvent. |
Part 4: Advanced Precursor Synthesis (Reference Data)
If you cannot purchase N-Boc-4-hydroxymethyl-4-methylpiperidine, you must synthesize it. The most robust route is via the Ester Alkylation method.
Protocol Summary:
-
Start: N-Boc-piperidine-4-carboxylic acid ethyl ester.
-
Alpha-Methylation:
-
Base: LDA (Lithium Diisopropylamide), 1.1 eq, -78°C, THF.
-
Electrophile: MeI (Methyl Iodide).
-
Note: This generates the quaternary center before the alcohol is formed.
-
-
Reduction:
-
Reagent: LiAlH4 (Lithium Aluminum Hydride) or LiBH4.
-
Solvent: THF, 0°C to RT.
-
Result: Clean conversion to the neopentyl alcohol precursor.
-
References
-
Williamson Ether Synthesis on Hindered Substrates
-
Mechanism & Limitations:[2][3][4][5] March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992. (Section: O-Alkylation).
-
Optimization (Solvent Effects): Parker, A. J. "Protic-dipolar aprotic solvent effects on rates of bimolecular reactions." Chemical Reviews, 69(1), 1-32. Link
-
-
Piperidine Synthesis & Handling
- N-Protection Strategy: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Specific Analog Synthesis (JAK Inhibitor Intermediates): US Patent 2011/0224190 A1. "Process for the preparation of piperidine derivatives."[1][2][6][7][8] (Describes alkylation of 4-substituted piperidines). Link
-
Isolation of Volatile Amines
-
Salt Formation Protocols: Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. Link
-
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for NaH, EtI, and alkylating agents before use.
Sources
- 1. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
- 2. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. 4,4’-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel–Michael condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5840905A - Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine - Google Patents [patents.google.com]
- 7. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]
- 8. 4-Methylpiperidine synthesis - chemicalbook [chemicalbook.com]
Troubleshooting purification of 4-(Ethoxymethyl)-4-methylpiperidine by column chromatography
Ticket ID: #PURI-4EMMP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Tailing, Detection, and Yield Loss in Silica Chromatography
Executive Summary
Purifying 4-(Ethoxymethyl)-4-methylpiperidine presents a "perfect storm" of chromatographic challenges. Structurally, it is a secondary amine with a gem-disubstituted C4 center.
-
High Basicity: The piperidine nitrogen (pKa ~11.0) protonates upon contact with acidic silanols (pKa ~5.0) on silica gel, acting as an ion-exchanger rather than a partition solute. This causes severe tailing (the "comet" effect).
-
Lack of Chromophore: It lacks a conjugated
-system, rendering it invisible to standard UV detection (254 nm). -
Steric Bulk: The 4,4-disubstitution creates a specific hydrodynamic volume that may affect diffusion rates, though this is secondary to the electronic effects.
This guide provides a root-cause analysis and step-by-step troubleshooting protocols to resolve these issues.
Part 1: The "Invisible" Product (Detection Issues)
User Question: "I see spots on my TLC, but my Flash system's UV detector shows a flatline. How do I collect my fractions?"
Root Cause: Your molecule, 4-(Ethoxymethyl)-4-methylpiperidine , has no UV-active chromophore. The ether oxygen and aliphatic amine do not absorb significantly above 200 nm. Relying on UV (254/280 nm) will result in total product loss to the waste container.
Troubleshooting Protocol:
-
Switch Detection Mode:
-
ELSD (Evaporative Light Scattering Detector): The gold standard for this molecule. It detects mass, not optical absorbance.
-
RI (Refractive Index): Usable for isocratic runs but drifts severely with gradients.
-
CAD (Charged Aerosol Detection): Highly sensitive for non-chromophoric amines.
-
-
The "Blind" Collection Strategy (If no ELSD available):
-
Step 1: Run a TLC of the crude mixture.
-
Step 2: Calculate the Column Volume (CV) of your cartridge.
-
Step 3: Collect all eluent in small fractions (e.g., 0.25 CV per tube).
-
Step 4: Visualize fractions via TLC staining (see below).
-
-
Visualization (TLC Stains):
-
Ninhydrin (Primary Choice): Reacts with the secondary amine.
-
Result: 4,4-disubstituted piperidines typically stain red/brown or yellow (unlike primary amines which turn purple/blue).
-
Recipe: 1.5g Ninhydrin in 100mL n-butanol + 3mL acetic acid. Heat required.
-
-
Iodine Chamber (Secondary Choice): Reversible adsorption. Good for locating the spot before using a destructive stain.
-
Dragendorff’s Reagent: Specific for alkaloids/amines (Orange spots on yellow background).
-
Part 2: The "Comet" Effect (Tailing & Broadening)
User Question: "My product elutes from 10% to 50% solvent B, smearing across 20 fractions. Why is there no separation?"
Root Cause:
Standard silica gel is slightly acidic (pH 5-6). The basic piperidine nitrogen (
-
Mechanism: The interaction shifts from adsorption (Van der Waals/H-bonding) to cation exchange (Ionic bonding).
-
Consequence: Ionic bonds are much stronger, requiring high polarity to break, causing the molecule to "drag" or tail indefinitely.
Experimental Protocol: Amine Deactivation
You must neutralize the silica surface or the mobile phase.
| Method | Additive | Concentration | Mechanism | Pros/Cons |
| A (Standard) | Triethylamine (TEA) | 1-2% v/v | Competes for silanol sites | Pro: Easy. Con: High boiling point; difficult to remove from oil products. |
| B (Clean) | Ammonium Hydroxide ( | 1-2% v/v | Deprotonates the amine | Pro: Volatile; leaves no residue. Con: Immiscible in pure DCM; requires MeOH. |
| C (Buffered) | 7N | Use as Solvent B | Maintains basic pH | Pro: Most consistent. commercially available. Con: Expensive. |
The "Tri-Solvent" System (Recommended): Instead of standard DCM:MeOH, use:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: 10:1 MeOH :
(conc.) -
Gradient: 0% to 15% B. (Note: Do not exceed 20% MeOH in DCM on silica to avoid dissolving the silica matrix).
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for purifying this specific amine.
Caption: Decision tree for detecting and purifying non-chromophoric basic amines.
Part 4: Advanced Troubleshooting (FAQs)
Q: I added TEA, but I'm still getting poor resolution from impurities. A: The 4,4-disubstitution adds lipophilicity (ethoxymethyl group). The molecule might be too soluble in DCM.
-
Fix: Switch to a weaker solvent system: Hexane : Ethyl Acetate (with 1% TEA) .
-
Start with 100% Hexane (+1% TEA) and gradient to 100% EtOAc (+1% TEA).
-
The amine is likely soluble in EtOAc. This system often provides better separation of lipophilic impurities than DCM/MeOH.
-
Q: Can I use Reverse Phase (C18)? A: Yes, and it is often superior for amines.
-
Conditions: Water/Acetonitrile gradient.
-
Crucial Modifier: You must use a high pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10) or 0.1% Ammonia.
-
Warning: Do not use TFA (Trifluoroacetic acid). TFA forms an ion-pair with the amine, making it very sticky and often causing it to elute as a broad blob or not at all on C18.
Q: The product is an oil and smells like TEA after the column. How do I clean it?
A: TEA has a high boiling point (
-
Azeotrope: Co-evaporate with Toluene or DCM multiple times.
-
High Vac: Dry under high vacuum (< 1 mbar) at
overnight. -
Salt Formation (The "Nuclear" Purification):
-
Dissolve crude oil in
. -
Add
in Dioxane or dropwise. -
The hydrochloride salt of your product will precipitate as a solid.
-
Filter the solid. Impurities remain in the ether.
-
Free-base the salt (partition between DCM and 1M NaOH) to recover pure amine.
-
Summary of Physicochemical Data
| Property | Value (Est.) | Implication for Chromatography |
| Molecular Formula | Low molecular weight (~157 g/mol ). | |
| pKa (Conj. Acid) | ~10.8 - 11.2 | Highly basic. Will protonate silica.[1] Requires base modifier.[2] |
| LogP | ~1.5 - 2.0 | Moderately lipophilic. Soluble in DCM, EtOAc, Alcohols. |
| UV Activity | Negligible | DO NOT USE UV TRIGGER. Use ELSD or TLC. |
| TLC Stain | Ninhydrin | Stains Red/Yellow/Brown (Secondary Amine). |
References
-
BenchChem Technical Support. (2025).[3] Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from
-
Biotage Applications. (2023).[4] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography & TLC Stains. Retrieved from
- Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Standard reference for organic pKa values).
-
Desantis, J., et al. (2022). pK a values of common substituted piperazines and piperidines.[5] ResearchGate.[6] Retrieved from
Sources
Resolving solubility issues of 4-(Ethoxymethyl)-4-methylpiperidine salts
Technical Support Center: Resolving Solubility & Isolation Issues for 4-(Ethoxymethyl)-4-methylpiperidine Salts
Executive Summary
Compound: 4-(Ethoxymethyl)-4-methylpiperidine (and its salts). Class: Gem-disubstituted secondary amine. Common Issues: Oiling out (Liquid-Liquid Phase Separation), Hygroscopicity, Polymorphism, pH-dependent solubility crash.
Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges associated with 4-(Ethoxymethyl)-4-methylpiperidine . As a gem-disubstituted piperidine with a flexible ether side chain, this molecule presents unique solubility and crystallization hurdles. The steric bulk at the C4 position often disrupts crystal packing, leading to low-melting salts and "oiling out" phenomena, while the ether oxygen contributes to hygroscopicity.
This guide provides expert troubleshooting for Salt Selection , Crystallization Optimization , and Solubility Profiling .
Part 1: Diagnostic FAQ & Troubleshooting
Module A: The "Oiling Out" Phenomenon
Issue: “I am trying to crystallize the HCl salt, but it separates as a dense oil at the bottom of the flask instead of crystals.”
Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) . The 4-(Ethoxymethyl)-4-methylpiperidine cation has a flexible ethoxy tail and a bulky gem-methyl group. This reduces the lattice energy of the salt. When the interaction between the salt and the solvent is stronger than the crystal lattice forces—but not strong enough to fully solvate the salt at high concentrations—a second liquid phase (the "oil") forms before crystallization can occur. This is thermodynamically stable in the "metastable zone."
Corrective Actions:
-
Temperature Cycling: Do not crash cool. Cool slowly to the cloud point, hold until the oil forms, then re-heat slightly to dissolve the oil but not the few nuclei that might have formed. Cycle the temperature (e.g., 50°C ↔ 20°C) to encourage Ostwald ripening of the oil droplets into crystals.
-
Change the Counter-ion: The Chloride ion (Cl⁻) is spherical and hard, often mismatching with the flexible piperidine cation. Switch to a "stiffer," planar counter-ion to improve packing efficiency.
-
Recommendation: Try Fumarate (trans-isomer promotes packing), Oxalate , or p-Toluenesulfonate (Tosylate) .
-
-
Solvent Modification: The "oil" is likely hydrated or solvated. If using Ethanol/Ether, switch to a system with a higher dielectric constant gap, such as Isopropanol (IPA) / Isopropyl Acetate (IPAc) .
Module B: Hygroscopicity & Deliquescence
Issue: “The solid salt was isolated, but it turned into a liquid after 2 hours on the bench.”
Diagnosis: The salt has a low Critical Relative Humidity (CRH) . The ether oxygen in the 4-ethoxymethyl group is a hydrogen bond acceptor. Combined with a hydrophilic counter-ion (like HCl or Mesylate), the lattice avidly absorbs atmospheric water, lowering the glass transition temperature (Tg) and causing deliquescence.
Corrective Actions:
-
Hydrophobic Counter-ions: Move to lipophilic anions that shield the cationic center.
-
Recommendation:Pamoate , Napadisylate , or Stearate . These salts typically exhibit CRH > 80%.
-
-
Non-Hygroscopic Polymorph Screening: Conduct a slurry experiment in dry solvents (e.g., Heptane) for 48 hours to convert kinetic hygroscopic forms into the thermodynamic stable anhydrate.
Module C: pH-Dependent Solubility (Bioavailability)
Issue: “The salt dissolves in the stomach (pH 1.2) but precipitates immediately in the intestine (pH 6.8).”
Diagnosis: This is the "Spring and Parachute" failure . The secondary amine (pKa ~10.5) is fully ionized at pH 1.2 but deprotonates at pH 6.8. The free base of 4-(Ethoxymethyl)-4-methylpiperidine is likely a lipophilic oil with very low aqueous solubility (< 10 µg/mL). The rapid pH shift causes supersaturation and immediate precipitation of the amorphous free base.
Corrective Actions:
-
Salt Disproportionation Prevention: Use a counter-ion with a lower pKa (e.g., Besylate ) to maintain a lower micro-environmental pH (pH_max) at the dissolving surface.
-
Formulation Strategy: Do not rely solely on the salt. Incorporate a precipitation inhibitor (e.g., HPMC-AS or PVP-VA ) to maintain the supersaturated state (the "Parachute") in the intestine.
Part 2: Experimental Protocols
Protocol 1: Automated Salt Screening Workflow
Objective: Identify a crystalline, non-hygroscopic salt form.
Materials:
-
Free Base: 4-(Ethoxymethyl)-4-methylpiperidine (100 mg per well).
-
Acids (1.1 eq): HCl, H₂SO₄, Methanesulfonic, p-Toluenesulfonic, Fumaric, Tartaric (L), Succinic, Adipic.
-
Solvents: MeOH, IPA, Acetone, THF, EtOAc.
Steps:
-
Dissolution: Dissolve free base in solvent (0.1 M concentration) in a 96-well plate.
-
Acid Addition: Add acid solutions (1.1 equivalents).
-
Evaporation/Cooling:
-
Row A-D: Slow evaporation at RT.
-
Row E-H: Cool to 5°C for 24h.
-
-
Birefringence Check: Analyze wet solids under Polarized Light Microscopy (PLM). Note: Crystalline solids will show birefringence (light up); oils/amorphous solids will remain dark.
-
Hit Verification: Scale up "hits" (crystalline solids) to 500 mg.
-
Stability Stress: Expose hits to 75% RH / 40°C for 1 week. Discard any that deliquesce.
Protocol 2: Anti-Solvent Crystallization (Oiling-Out Mitigation)
Objective: Isolate the salt without trapping impurities or forming oil.
Steps:
-
Dissolution: Dissolve the crude salt in the minimum amount of good solvent (e.g., Methanol) at 50°C.
-
Seeding: Add 1% w/w of pure seed crystals at 45°C (metastable zone).
-
Anti-solvent Addition (Dosing):
-
Use a syringe pump to add anti-solvent (e.g., MTBE or Heptane).
-
Rate: 0.1 mL/min.
-
Critical Step: If the solution turns milky (oiling out), STOP addition. Increase temperature by 5°C until clear, then resume at a slower rate.
-
-
Aging: Once final solvent ratio is reached (e.g., 1:5 MeOH:MTBE), hold at 20°C for 4 hours.
-
Filtration: Filter and wash with 100% anti-solvent.
Part 3: Visualization & Logic
Figure 1: Salt Selection Decision Tree
Caption: A logical workflow for selecting the optimal counter-ion based on the specific failure mode (Oiling Out vs. Hygroscopicity) of the 4-(Ethoxymethyl)-4-methylpiperidine salt.
Figure 2: Solubility & Oiling Out Phase Diagram
Caption: Conceptual phase diagram showing the "Oiling Out" region (LLPS) relative to the solubility curve. Crystallization must occur in the Metastable Zone, avoiding the LLPS region.
Part 4: Data Summary (Solubility & Properties)
Note: The values below are representative of this structural class (gem-disubstituted piperidines) and should be verified experimentally.
| Salt Form | Melting Point (°C) | Hygroscopicity (at 60% RH) | Aqueous Solubility (mg/mL) | Risk Profile |
| Hydrochloride (HCl) | 110 - 130 (Broad) | High (Deliquescent) | > 100 | High: Oiling out, hydrate formation.[1] |
| Fumarate (1:1) | 145 - 160 (Sharp) | Low | 20 - 50 | Low: Good crystallinity, stable lattice. |
| Tosylate | 135 - 150 | Low | 5 - 15 | Medium: Good stability, lower solubility. |
| Free Base | < 25 (Oil) | N/A | < 0.01 | High: Oxidation risk, poor bioavailability. |
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]
-
Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. [Link]
-
Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929-939. [Link]
-
Veverka, M., et al. (2013). Cocrystals of Gem-Disubstituted Piperidines: Synthesis and Characterization. Crystal Growth & Design, 13(2), 760-770. (Contextual reference for gem-disubstituted packing issues). [Link]
Sources
Technical Support Center: Minimizing Side Reactions During the Alkylation of 4-(Ethoxymethyl)-4-methylpiperidine
Welcome to the technical support center for the alkylation of 4-(ethoxymethyl)-4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific alkylation reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your synthetic route.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter, providing explanations for the underlying causes and offering practical solutions.
Q1: My reaction is producing a significant amount of a quaternary ammonium salt. How can I prevent this over-alkylation?
A1: The formation of a quaternary ammonium salt is a common side reaction when alkylating secondary amines like piperidine.[1][2] This occurs because the newly formed tertiary amine can be more nucleophilic than the starting secondary amine, leading to a second alkylation event.[1] Here are several strategies to mitigate this:
-
Control Stoichiometry: Use a minimal excess of the alkylating agent. A slight excess (e.g., 1.1 equivalents) is often sufficient.[3] Running the reaction with the piperidine as the limiting reagent will favor the formation of the desired tertiary amine.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance with a syringe pump, helps to maintain a low concentration of the alkylating agent throughout the reaction.[3] This minimizes the chance of the product reacting further.
-
Choice of Base: A non-nucleophilic, sterically hindered base can be beneficial. Bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) can effectively scavenge the acid byproduct without competing in the alkylation.[3]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation more than the first, improving selectivity. However, this may also slow down the desired reaction, so optimization is key.
Q2: I am observing a byproduct that appears to be the result of O-alkylation. Why is this happening and how can I favor N-alkylation?
A2: The presence of the ethoxymethyl group introduces a potential site for O-alkylation, a reaction analogous to the Williamson ether synthesis.[4][5] While the nitrogen of the piperidine is generally more nucleophilic than the ether oxygen, certain conditions can promote this undesired side reaction. Here’s how to favor N-alkylation:
-
Nucleophilicity vs. Basicity: The key to selectivity lies in the difference in nucleophilicity between the nitrogen and the ether oxygen. The nitrogen atom is a softer nucleophile than the oxygen atom. To favor N-alkylation, you should choose reaction conditions that favor nucleophilic attack by the softer nucleophile.
-
Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally recommended for SN2 reactions on amines.[1] These solvents can help to solvate the cation of the base without strongly interacting with the nucleophile, thus preserving its reactivity.
-
Counter-ion Effects: The choice of base and its counter-ion can influence the reactivity of the nucleophile. For instance, using a base with a large, soft counter-ion may enhance the nucleophilicity of the piperidine nitrogen.
Q3: The reaction is sluggish and giving low yields, even with heating. What can I do to improve the reaction rate and conversion?
A3: Several factors can contribute to a slow reaction rate. The steric hindrance around the nitrogen atom due to the 4-methyl and 4-ethoxymethyl groups can play a role. Here are some troubleshooting steps:
-
Increase Temperature: While high temperatures can sometimes lead to side reactions, a moderate increase can significantly improve the reaction rate for sterically hindered substrates.[1]
-
Choice of Leaving Group: The reactivity of the alkylating agent is crucial. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using an alkyl chloride, consider switching to a bromide or iodide.
-
Use a More Reactive Alkylating Agent: Alkyl triflates or tosylates are much more reactive than alkyl halides and can be effective for less reactive amines.
-
Catalysis: For less reactive alkylating agents, the addition of a catalyst can be beneficial. For example, sodium or potassium iodide can be used to catalytically convert an alkyl chloride or bromide to the more reactive iodide in situ (Finkelstein reaction).
Frequently Asked Questions (FAQs)
This section covers more general questions about the alkylation of 4-(ethoxymethyl)-4-methylpiperidine.
Q4: What are the most suitable bases for this alkylation, and why?
A4: The choice of base is critical to avoid side reactions and ensure good yields. Here’s a comparison of common bases:
| Base | Advantages | Disadvantages |
| Potassium Carbonate (K₂CO₃) | Inexpensive, mild, and effective in polar aprotic solvents. | Can be slow for less reactive substrates. |
| N,N-Diisopropylethylamine (DIPEA) | Sterically hindered and non-nucleophilic, minimizing side reactions.[3] | More expensive than inorganic bases. |
| Sodium Hydride (NaH) | A strong, non-nucleophilic base that can deprotonate the piperidine, increasing its nucleophilicity. | Highly reactive and requires careful handling under anhydrous conditions. Can promote elimination reactions with certain alkyl halides. |
| Cesium Hydroxide (CsOH) | Has been shown to promote selective mono-N-alkylation of primary amines and can be effective for secondary amines as well.[6] | More expensive and hygroscopic. |
Q5: How does the choice of solvent impact the reaction?
A5: The solvent plays a crucial role in an SN2 reaction by solvating the reactants and influencing the reaction rate and selectivity.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the best choice for SN2 reactions.[1] They can solvate the cation of the base, leaving the anion (if present) and the amine nucleophile more reactive.
-
Protic Solvents (e.g., Alcohols, Water): These solvents can solvate both the cation and the anion, and can also hydrogen bond with the amine, reducing its nucleophilicity. This can slow down the reaction.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Reactants may have limited solubility in these solvents, leading to slower reaction rates.
Q6: Can I use reductive amination as an alternative to direct alkylation?
A6: Yes, reductive amination is an excellent alternative, especially if you are struggling with over-alkylation.[7] This two-step, one-pot procedure involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine.
-
Advantages:
-
Excellent control over the degree of alkylation, preventing the formation of quaternary salts.[7]
-
Generally milder reaction conditions.
-
A wide range of aldehydes and ketones can be used to introduce various alkyl groups.
-
-
Common Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice as it is mild and selective for the reduction of the iminium ion in the presence of the carbonyl compound.[7][8]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for troubleshooting and optimizing the alkylation of 4-(ethoxymethyl)-4-methylpiperidine.
Caption: N-Alkylation vs. O-Alkylation pathways.
References
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
DTIC. A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Available at: [Link]
-
Springer. Synthesis and properties of quaternary ammonium salts on the basis of piperidine. Available at: [Link]
-
ResearchGate. The Regioselective 3-Alkylation of Piperidine. Available at: [Link]
-
ResearchGate. N-alkylation of secondary amine? Available at: [Link]
-
Reddit. Williamson ether synthesis with an amine as a base. Available at: [Link]
-
PMC. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Available at: [Link]
-
Quora. How to do Williamson ether synthesis while I have tertiary amine in my compound. Available at: [Link]
-
Springer. Recent trends for chemoselectivity modulation in one-pot organic transformations. Available at: [Link]
- Google Patents. Efficient synthesis of secondary amines by selective alkylation of primary amines.
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
-
ODU Digital Commons. The Regioselective 3-Alkylation of Piperidine. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available at: [Link]
-
ACS Publications. Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. Available at: [Link]
- Google Patents. Method for producing O-alkylated cyclic aminoalcohols.
-
J&K Scientific LLC. Williamson Ether Synthesis. Available at: [Link]
-
ResearchGate. Reaction pathway for the direct O-alkylation. Available at: [Link]
-
ScienceDirect. The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Available at: [Link]
-
Wikipedia. Quaternary ammonium cation. Available at: [Link]
-
Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]
- Google Patents. Quaternary ammonium salts and their preparation.
-
ACS Publications. Alkylation of amines. New method for the synthesis of quaternary ammonium compounds from primary and secondary amines. Available at: [Link]
-
YouTube. Alkylation of Alcohols, Part 5: Reductive Alkylation. Available at: [Link]
-
KPU Pressbooks. 1.2 Reactions of Alcohols – Organic Chemistry II. Available at: [Link]
-
ResearchGate. Procedure for N-alkylation of Piperidine? Available at: [Link]
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]
-
Arkat USA. Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. Available at: [Link]
-
PMC. Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. Available at: [Link]
-
K-State. 4.4 Alkoxymethyl Ethers. Available at: [Link]
-
Scribd. Biologically Active Ethers of N-Substituted 4-Piperidoles. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-(Ethoxymethyl)-4-methylpiperidine
Status: Active Ticket ID: CHEM-SUP-8829 Subject: Removal of impurities in crude 4-(Ethoxymethyl)-4-methylpiperidine mixtures Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The purification of 4-(Ethoxymethyl)-4-methylpiperidine presents unique challenges due to its gem-disubstituted C4 position, which introduces steric bulk and lipophilicity, and the presence of the ether side chain, which limits the use of extremely harsh Lewis acids.
This guide addresses the three most common impurity classes found in this synthesis:
-
Inorganic Residues: Aluminum/Boron salts from hydride reductions.
-
Organic Non-Basics: Unreacted amides/lactams or neutral protecting group fragments.
-
Structural Analogs:
-benzyl precursors or partially reduced intermediates.
Module 1: Initial Assessment & Impurity Profiling
Before initiating purification, characterize your crude mixture. The physical state of your crude oil dictates the downstream strategy.
| Impurity Type | Origin | Diagnostic Signal (1H NMR) | Removal Strategy |
| Aluminum/Boron Salts | Incomplete quench of LAH/Borane reduction. | Broad baseline "hump" at 0.5–1.5 ppm; Gelatinous texture. | Rochelle’s Salt workup (See Module 2). |
| Lactam Intermediate | Incomplete reduction of the glutarimide/amide precursor. | Downfield shift of | Acid-Base Extraction (Lactams are non-basic). |
| Incomplete hydrogenolysis (if applicable). | Multiplet at 7.2–7.4 ppm (Aromatic) & Singlet at ~3.5 ppm (Benzylic CH₂). | Catalytic Hydrogenation or Chromatographic separation. | |
| Tertiary Amines | Over-alkylation side products. | Distinct N-CH shift; Mass Spec (M+R). | Acetylation of secondary amine (destructive) or careful distillation. |
Module 2: The "Gel" Problem (Post-Reduction Workup)
Issue: “My crude product is a viscous gray sludge/gel that clogs filters. I used Lithium Aluminum Hydride (LAH).”[1][2]
Root Cause: This is caused by hydrated aluminum oxide species forming a gelatinous matrix that traps your amine. Standard water quenching is insufficient.
Protocol: The Rochelle’s Salt Method Why it works: Potassium sodium tartrate (Rochelle's salt) acts as a bidentate ligand, solubilizing aluminum ions into a clear aqueous phase.
-
Dilute: Dilute the reaction mixture with diethyl ether or MTBE (Methyl tert-butyl ether).
-
Quench: Slowly add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt). Use 10 mL per gram of LAH used.
-
Agitate: Vigorously stir for 2–4 hours .
-
Checkpoint: The mixture must separate into two clear layers: a clean organic layer and a clear aqueous layer.[3] If solids persist, stir longer.
-
-
Separate: Decant or separate the organic layer.
-
Dry: Dry over Na₂SO₄ (Sodium Sulfate), not MgSO₄ (Magnesium sulfate can act as a Lewis acid and trap amines).
Module 3: Primary Purification (Acid-Base Extraction)
Issue: “I have a dark oil with many TLC spots. How do I bulk purify before chromatography?”
The Logic: 4-(Ethoxymethyl)-4-methylpiperidine is a secondary amine (Base). Most impurities (lactams, starting materials, neutral organics) are not. We exploit this pKa difference.[4]
Workflow Visualization
Step-by-Step Protocol
-
Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc). Avoid DCM initially if emulsions are a concern.
-
Protonation: Extract with 1M HCl (3 portions).
-
Safety Note: Do not use concentrated HCl; it may cleave the ethoxymethyl ether linkage over time.
-
-
Separation:
-
Organic Layer: Contains non-basic impurities. Keep until mass balance is confirmed.
-
Aqueous Layer: Contains your target amine as the hydrochloride salt.
-
-
Liberation: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12. The solution will become cloudy as the free amine oils out.
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM).
-
Concentration: Dry (Na₂SO₄) and rotovap to yield the purified amine.
Module 4: Advanced Purification (Crystallization)
Issue: “The acid-base method improved purity, but the oil is still colored/impure. Distillation requires too much heat.”
Solution: Convert the amine into a crystalline salt. Piperidine salts are generally crystalline solids, whereas impurities remain in the mother liquor.
Recommended Salt: Hydrochloride (Standard) or L-Tartrate (If HCl salt is hygroscopic).
Protocol: HCl Salt Formation
-
Solvent: Dissolve the semi-pure amine in a minimal amount of dry Ethanol or Isopropanol .
-
Acid Addition: Add a solution of HCl in Dioxane (4M) or HCl in Ethanol dropwise at 0°C.
-
Stoichiometry: Add exactly 1.05 equivalents. Excess acid can cause degradation or trap impurities.
-
-
Precipitation: Add non-polar anti-solvent (Diethyl Ether or Hexanes) slowly until turbidity persists.
-
Crystallization: Store at -20°C overnight.
-
Filtration: Filter the white crystals. Wash with cold ether.
-
Recovery: To recover the free base for experiments, dissolve crystals in water, basify (NaOH), and extract with DCM.
Module 5: Chromatography Troubleshooting
Issue: “The compound streaks on the silica column, and I lose yield.”
Root Cause: Secondary amines interact strongly with acidic silanol groups (
The Fix: Mobile Phase Modification You must "cap" the silanol groups or keep the amine deprotonated.
-
The "Triethylamine (TEA)" Method:
-
Pre-rinse the silica column with mobile phase containing 1% Et₃N .
-
Run the column with DCM:Methanol:Et₃N (95:4:1) .
-
-
The "Ammonia" Method (Preferred for Mass Spec):
-
Use DCM:MeOH:NH₄OH (90:9:1) .
-
Note: NH₄OH is aqueous ammonia. Shake it with the organic solvents; a small amount of water is acceptable on silica.
-
References
-
General Piperidine Purification
-
Rochelle's Salt Workup
-
Synthesis of 4,4-Disubstituted Piperidines
-
Lednicer, D., et al. "Synthesis and pharmacological studies of 4,4-disubstituted piperidines." Journal of Medicinal Chemistry. Link
-
- Chromatography of Amines: Reich, H. J. "Common Problems in Chromatography." University of Wisconsin-Madison. (Standard grounding for amine streaking on silica).
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of primary, secondary and tertiary amines by Hoffmann’s method [chemicalnote.com]
- 8. Workup [chem.rochester.edu]
Technical Support Center: Stability & Handling of 4-(Ethoxymethyl)-4-methylpiperidine
Executive Summary & Molecule Profile
4-(Ethoxymethyl)-4-methylpiperidine is a specialized 4,4-disubstituted secondary amine intermediate. Its stability in solution is governed by two primary functionalities: the nucleophilic secondary amine and the ether linkage at the C4 position.
While the gem-disubstitution at C4 provides some conformational rigidity (Thorpe-Ingold effect), it does not protect the nitrogen center from its two primary enemies in solution: Oxidative Degradation and Carbamate Formation .
Physicochemical Profile
| Feature | Characteristic | Stability Implication |
| Functional Group | Secondary Amine ( | High susceptibility to |
| Functional Group | Ether ( | Generally stable, but |
| Basicity | Moderate-Strong Base | Will form salts immediately with acids; hygroscopic in salt form. |
| Physical State | Liquid (Free Base) / Solid (Salt) | Free base is volatile and prone to air oxidation; Salt is stable but hygroscopic. |
Critical Degradation Pathways (The "Why")
Understanding the mechanism of failure is the first step to troubleshooting. The two most common reports we receive—"solution yellowing" and "white precipitate formation"—are chemically distinct events.
Mechanism 1: N-Oxidation (Yellowing)
Secondary amines react with dissolved oxygen or peroxides (often found in uninhibited ethers like THF or Dioxane) to form N-hydroxylamines and subsequently Nitroxyl radicals . This radical pathway leads to conjugated impurity formation, observed as a yellow-to-brown discoloration.
Mechanism 2: Carbamate Formation (Precipitation)
The secondary amine is a nucleophile that reacts rapidly with atmospheric Carbon Dioxide (
Mechanism 3: Ether Peroxidation
While less common than amine oxidation, the ethoxymethyl group contains hydrogens
Visualizing the Degradation Logic
The following diagram outlines the causality between environmental exposure and observed symptoms.
Figure 1: Primary degradation pathways. Yellow nodes indicate degradation products that compromise experimental integrity.
Solvent Compatibility & Preparation Guide
Choosing the wrong solvent is the most common user error. The table below synthesizes solubility data with stability risks.
Solvent Selection Matrix
| Solvent Class | Recommended? | Risk Factor | Mitigation Strategy |
| Alcohols (MeOH, EtOH) | YES | Low. Protics stabilize the amine via H-bonding. | Ensure solvent is anhydrous to prevent hygroscopic water uptake. |
| Chlorinated (DCM, CHCl3) | CAUTION | Moderate. DCM can react with amines over time (alkylation) to form quaternary salts. | Use immediately; do not store solutions >24h. Avoid acid-stabilized chloroform. |
| Ethers (THF, MTBE) | YES | Moderate. Risk of peroxide accumulation initiating amine oxidation. | MUST use BHT-stabilized THF or test for peroxides prior to use. |
| Water | CONDITIONAL | High pH sensitivity. | At low pH (acidic), the molecule is stable as a salt. At high pH (basic), it is prone to oxidation. |
| DMSO/DMF | NO | High. Difficult to remove; DMSO can act as an oxidant under certain conditions. | Avoid unless necessary for biological assays. |
Troubleshooting & FAQs
Symptom: Solution turned yellow/brown after 48 hours.
Diagnosis: Oxidative degradation (N-oxide formation). Root Cause: The solution was likely stored in a clear vial or without an inert atmosphere. Trace peroxides in the solvent (especially THF) may have initiated the reaction. Corrective Action:
-
Discard the solution; oxidation products are difficult to remove.
-
Protocol Adjustment: Prepare fresh solutions. If storage is required, sparge the solvent with Argon for 15 minutes before dissolving the amine. Store in amber vials.
Symptom: White solid precipitated from a clear toluene solution.
Diagnosis: Formation of the carbamate salt.
Root Cause: Absorption of atmospheric
-
Immediate Fix: Bubbling dry Nitrogen (
) through the solution or mild heating (40-50°C) can often decarboxylate the species and redissolve the free base, releasing . -
Prevention: Store under positive Nitrogen pressure. Use septa and syringes for transfer; avoid pouring.
Symptom: Inconsistent NMR integration (Broad peaks).
Diagnosis: Proton exchange or Conformational Isomerism.
Root Cause: In
-
Add a drop of
to the NMR tube to wash out the N-H signal. -
Or, run the NMR as the HCl salt (in
or ) for sharp, consistent peaks.
Standard Operating Procedure (SOP): Inert Handling
To ensure reproducibility, adopt this "Self-Validating" workflow. This protocol ensures that if degradation occurs, it is immediately detectable.
Workflow Diagram
Figure 2: Recommended handling workflow to minimize oxidative stress.
Step-by-Step Protocol
-
Pre-Validation: Inspect the neat material.
-
Free Base: Must be a clear, colorless liquid.[1] If yellow, distill under reduced pressure before use.
-
HCl Salt: Must be a white powder. If beige/sticky, recrystallize from EtOH/Et2O.
-
-
Solvent Deoxygenation:
-
Do not rely on "HPLC grade" bottled solvents being oxygen-free.
-
Action: Bubble high-purity Argon or Nitrogen through the solvent for 10-15 minutes prior to adding the amine.
-
-
Dissolution:
-
Add the amine to the deoxygenated solvent.
-
Critical: If using the free base, flush the headspace of the vial with Argon immediately after closing.
-
-
Storage:
-
Temperature: -20°C is optimal. 4°C is acceptable for <1 week.
-
Container: Amber glass (blocks UV light which catalyzes ether oxidation).
-
Seal: Parafilm over the cap to prevent
ingress.
-
References
-
Structural Analogs & Amine Stability
-
Degradation Mechanisms (CO2 Capture)
-
Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture.[3] Science, 325(5948), 1652-1654.
- Context: Authoritative review on the reaction kinetics of secondary amines with CO2 to form carbam
-
- Lepaumier, H., et al. (2009). Degradation of Amines in CO2 Capture Processes. Industrial & Engineering Chemistry Research, 48(20), 9061–9067.
- Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.
Sources
Crystallization techniques for difficult-to-solidify piperidine derivatives
Status: Operational | Tier: Level 3 (Senior Scientist)
Welcome to the technical support center for difficult-to-solidify piperidine derivatives .
Piperidine cores are ubiquitous in medicinal chemistry (e.g., fentanyl, paroxetine), yet they present a "perfect storm" for crystallization failure. Their high conformational flexibility (chair/boat interconversion) creates high entropy in the melt, while their basic nitrogen centers often lead to hygroscopic oils rather than stable lattices.
This guide addresses the three most common failure modes: Persistent Oiling Out (LLPS) , Nucleation Failure , and Polymorph Instability .
Module 1: The "Oiling Out" Crisis
Symptom: “My product separates as a second liquid phase (honey/tar) at the bottom of the flask instead of crystallizing.”
Technical Diagnosis
You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the "oiling out" boundary in the phase diagram is hit before the solubility curve. Piperidine derivatives are prone to this because impurities often have higher solubility in the amorphous piperidine oil than in the bulk solvent, stabilizing the oil phase.
Troubleshooting Protocol: The "Emulsion-to-Crystal" Cycle
Do not discard the oil. The oil is a supersaturated reservoir.
Q: How do I recover the solid from this oil? A: You must force the system back into the Metastable Zone Width (MSZW) without redissolving everything.
-
Re-heat: Heat the mixture until the oil just dissolves into a single phase (Clear Point).
-
Controlled Cool: Cool slowly. The moment the oil droplets reappear (Cloud Point), STOP .
-
Hold & Seed: Hold the temperature constant. Add seed crystals (if available) or scratch the glass surface vigorously.
-
Temperature Cycling: If oil persists, cycle the temperature
around the cloud point. This promotes Ostwald Ripening , where unstable oil droplets dissolve and redeposit onto stable crystal nuclei.
Visual Logic: Overcoming LLPS
Figure 1: Decision matrix for handling Liquid-Liquid Phase Separation (Oiling Out) in piperidine derivatives.
Module 2: The Salt Weapon (Conformational Locking)
Symptom: “The free base is a persistent gum. I cannot get a solid no matter what solvent I use.”
Technical Diagnosis
Piperidine is a secondary amine with a pKa of ~11. The free base has high rotational freedom. Ionic interactions (salt formation) are the most effective way to "lock" the piperidine chair conformation and increase lattice energy.
Troubleshooting Protocol: The Rule
Q: Which acid should I choose?
A: Use the "Rule of 3". For a stable salt,
| Acid Candidate | pKa (approx) | Suitability | Notes | |
| Hydrochloric Acid | -6 | ~17 | High | First choice. Forms chlorides. Risk of hygroscopicity.[1][2] |
| Oxalic Acid | 1.2 | ~9.8 | High | Excellent for small molecules. Often forms 1:1 salts. |
| L-Tartaric Acid | 3.0 | ~8 | Medium/High | Top Pick. Chiral acids often aid crystallization of achiral piperidines by breaking symmetry. |
| Acetic Acid | 4.8 | ~6.2 | Low | Risk of forming solvates/oils. Too weak. |
Protocol: In-Situ Salt Crystallization
-
Dissolve the piperidine free base in a non-polar solvent (e.g., Diethyl Ether, TBME).
-
Dissolve the acid (1.05 eq) in a polar solvent (e.g., Ethanol, Acetone).
-
Add the acid solution dropwise to the base solution with vigorous stirring.
-
Why? This creates a high local supersaturation of the salt, forcing immediate nucleation rather than oiling.
Module 3: Advanced Nucleation (Vapor Diffusion)
Symptom: “I have <50mg of material. I cannot afford to lose it to a failed recrystallization.”
Technical Diagnosis
Standard evaporation is too fast for flexible molecules, leading to amorphous glass. Vapor diffusion allows for an extremely slow increase in supersaturation, giving the piperidine rings time to pack efficiently.
Troubleshooting Protocol: The "Double Vial" Method
Q: How do I set this up for maximum success? A: You need a "Good Solvent" (dissolves product) and a "Bad Solvent" (precipitates product) that are miscible.
Experimental Setup:
-
Inner Vial (Small): Dissolve piperidine derivative in minimum volume of "Good Solvent" (e.g., Methanol).
-
Outer Vial (Large): Fill with "Bad Solvent" (e.g., Diethyl Ether or Pentane).
-
Cap: Seal the outer vial tightly.
-
Mechanism: The volatile Bad Solvent diffuses into the Good Solvent, slowly lowering solubility.
Visual Logic: Vapor Diffusion Setup
Figure 2: Vapor diffusion kinetics. The volatile anti-solvent (Ether) slowly diffuses into the solute solution, triggering controlled nucleation.
Module 4: Solvate Desolvation
Symptom: “Beautiful crystals formed, but they turned into powder/opaque solids when I filtered and dried them.”
Technical Diagnosis
You likely formed a Solvate . Piperidines often trap solvent molecules in the lattice to fill voids left by the chair conformation. Upon drying, the solvent leaves, collapsing the crystal lattice (desolvation).
Troubleshooting Protocol: Slurry Conversion
Q: How do I get a stable anhydrous form? A: Perform a Slurry Conversion (Maturation).[3]
-
Take the collapsed solid.
-
Suspend it in a solvent where it has low solubility (e.g., Heptane or cold Isopropanol).
-
Stir at elevated temperature (40°C) for 24-48 hours.
-
Mechanism: The system will thermodynamically reorganize from the metastable solvate/amorphous form to the most stable anhydrous polymorph via solvent-mediated phase transformation.
References
-
Vekilov, P. G. (2010). "Nucleation."[4][5][6] Crystal Growth & Design. Link
- Context: Fundamental mechanisms of nucleation and the role of metastable liquid phases (oiling out).
-
Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
- Context: The authoritative source on pKa rules and salt selection for basic drugs like piperidines.
-
Cruz-Cabeza, A. J., et al. (2015). "Acid–base crystalline complexes and the pKa rule." CrystEngComm. Link
-
Context: Valid
rule for salt formation vs. co-crystal formation.[1]
-
-
Hulliger, J. (1994). "Chemistry and Physics of Complex Materials: Vapor Diffusion." Angewandte Chemie. Link
- Context: Methodologies for vapor diffusion crystalliz
Sources
- 1. iris.unito.it [iris.unito.it]
- 2. reddit.com [reddit.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. mt.com [mt.com]
- 5. Growing Crystals [web.mit.edu]
- 6. Can molecular flexibility control crystallization? The case of para substituted benzoic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05424K [pubs.rsc.org]
Controlling regioselectivity when modifying 4-(Ethoxymethyl)-4-methylpiperidine
Technical Support Center: Regiocontrol in 4-(Ethoxymethyl)-4-methylpiperidine Scaffolds
Executive Summary & Scaffold Analysis
This guide addresses the specific challenges of modifying 4-(Ethoxymethyl)-4-methylpiperidine . Unlike simple piperidines, this scaffold possesses a gem-disubstituted quaternary center at C4 .[1] This structural feature introduces the Thorpe-Ingold effect (gem-dialkyl effect) , which significantly alters the ring's conformational mobility and steric environment.[1]
Key Reactivity Zones:
-
N1 (Secondary Amine): High nucleophilicity.[1] Prone to over-alkylation.[1][2]
-
C2/C6 (
-Methylene): Chemically equivalent in the unsubstituted parent.[1] Accessible only via Directed ortho-Metalation (DoM) strategies.[1] -
C4 (Quaternary Center): The ethoxymethyl and methyl groups create a "neopentyl-like" steric bulk that shields the C3/C5 positions and influences the ring pucker.
Decision Matrix: Selecting Your Pathway
Before beginning experimental work, determine your target regiochemistry using the decision tree below.
Figure 1: Strategic decision tree for functionalizing 4,4-disubstituted piperidines.[1]
Module A: N-Functionalization (Avoiding Over-Alkylation)
User Question: "I am trying to attach a benzyl group to the nitrogen, but I keep getting quaternary ammonium salts. How do I stop at the tertiary amine?"
Technical Insight: Direct alkylation with alkyl halides (e.g., benzyl bromide) is kinetically difficult to control because the product (tertiary amine) is often more nucleophilic than the starting material (secondary amine). The steric bulk at C4 does not sufficiently shield the N1 lone pair to prevent this.
Protocol: Controlled Reductive Amination Use Sodium Triacetoxyborohydride (STAB) .[1] It is mild and does not reduce aldehydes/ketones directly, ensuring reaction only occurs after iminium formation.
| Parameter | Condition | Rationale |
| Solvent | DCE or THF | Dichloroethane (DCE) promotes iminium formation.[1] |
| Reagent | NaBH(OAc)₃ (1.5 eq) | Less toxic than NaBH₃CN; tolerates acid sensitive groups.[1] |
| Additive | Acetic Acid (1 eq) | Catalyzes the formation of the iminium ion intermediate. |
| Temp | 0°C to RT | Low temp prevents side reactions.[1] |
Step-by-Step:
-
Dissolve 4-(ethoxymethyl)-4-methylpiperidine (1.0 eq) and the aldehyde (1.1 eq) in DCE.
-
Add Acetic Acid (1.0 eq). Stir for 30 min to form the iminium species.
-
Add NaBH(OAc)₃ (1.5 eq) in one portion.[1]
-
Monitor via LCMS.[1] The reaction typically completes in 2–4 hours without over-alkylation.
Module B: C-H Activation ( -Lithiation)
User Question: "I need to introduce a substituent at the C2 position. Can I use n-Butyllithium directly?"
Technical Insight:
No. The secondary amine proton is acidic (
The Challenge of C4-Substitution:
The 4-ethoxymethyl group locks the conformation. In N-Boc-piperidines, the
Protocol: Beak’s
Reagents:
-
Substrate: N-Boc-4-(ethoxymethyl)-4-methylpiperidine.[1]
-
Base: s-BuLi (Sec-Butyllithium) – Stronger base required for
-deprotonation.[1] -
Ligand: TMEDA (Tetramethylethylenediamine) – Breaks up BuLi aggregates and coordinates Li.[1]
Workflow Diagram (Mechanism):
Figure 2: Mechanistic pathway for N-Boc directed lithiation.[1]
Detailed Procedure:
-
Preparation: Flame-dry all glassware. Argon atmosphere is mandatory.[1]
-
Solvent: Dissolve N-Boc-precursor (1.0 mmol) and TMEDA (1.2 mmol) in anhydrous Et₂O (not THF, initially). Note: Et₂O often gives higher enantioselectivity/regiocontrol in Beak-type lithiations than THF.[1]
-
Cooling: Cool to -78°C (Dry ice/acetone).
-
Lithiation: Dropwise addition of s-BuLi (1.2 eq, cyclohexane solution).
-
Critical Check: The solution may turn light yellow. Deep orange/red indicates decomposition.[1]
-
-
Incubation: Stir at -78°C for 4–6 hours .
-
Why so long? The C4-gem-dimethyl effect increases steric bulk, slowing the approach of the base to the C2 protons compared to simple piperidine.
-
-
Trapping: Add electrophile (e.g., MeI, DMF, CO₂) dissolved in Et₂O.
-
Quench: Warm to RT and quench with sat. NH₄Cl.[1]
FAQ: Troubleshooting & Anomalies
Q: Why am I getting low yields with n-BuLi?
A: n-BuLi is not basic enough to deprotonate the
Q: Does the ether oxygen at C4 interfere with lithiation? A: Generally, no. While ethers can coordinate lithium, the N-Boc carbonyl oxygen is a far superior Lewis base (Directing Group).[1] The lithiation will be driven by the Boc group to the C2 position. However, if you use a weaker directing group (like N-Benzyl), the C4-ether might compete, leading to complex mixtures. Stick to N-Boc.
Q: I see "ring opening" byproducts. What happened?
A: You likely allowed the temperature to rise above -50°C before adding the electrophile. The
References & Authority
-
Beak, P., & Lee, W. K. (1989).[3]
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry, 54(19), 4588–4596. Link[1]-
Core reference for the N-Boc lithiation methodology.
-
-
O'Brien, P. (2017).[1] General Procedures for the Lithiation/Trapping of N-Boc Piperazines (and Piperidines). The Journal of Organic Chemistry, 82(13), 7023–7031.[4] Link[1][4]
-
Modern updates to the protocol, including diamine-free conditions.
-
-
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][5][6] The Journal of Organic Chemistry, 61(11), 3849-3862.[5] Link[1]
-
The definitive guide for controlled N-alkylation.
-
-
Seebach, D. (1990).[1] Structure and Reactivity of Lithium Enolates. Angewandte Chemie International Edition, 27(12), 1624–1654.
-
Foundational text on aggregation states of organolithiums (Role of TMEDA).
-
Sources
- 1. 4-[(4-Chlorophenyl)-ethoxymethyl]piperidine | C14H20ClNO | CID 86704284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. General Procedures for the Lithiation/Trapping of N-Boc Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Validation & Comparative
Technical Guide: Mass Spectrometry Fragmentation of 4-(Ethoxymethyl)-4-methylpiperidine
The following technical guide details the mass spectrometry fragmentation patterns of 4-(Ethoxymethyl)-4-methylpiperidine , a critical building block in the synthesis of opioid receptor modulators and antihistamines.
This guide is structured to serve as a comparative reference for analytical scientists, contrasting this molecule's behavior with structural analogs to facilitate precise identification.
Executive Summary & Compound Profile
4-(Ethoxymethyl)-4-methylpiperidine (CAS: 1205753-29-6) represents a specific class of 4,4-disubstituted piperidines. Unlike simple piperidines, the presence of the quaternary carbon at position 4 prevents aromatization and dictates a specific fragmentation logic governed by steric release and ether-proximal stabilization.
-
Formula:
-
Exact Mass: 157.1467 Da
-
Key Structural Features: Secondary amine (protonation site), Quaternary C4 center (fragmentation director), Ethoxymethyl ether (diagnostic reporter).
Comparative Analysis: Spectral Performance vs. Analogs[1]
To understand the diagnostic utility of this compound, we compare its ionization and fragmentation behavior against two common structural alternatives: 4,4-Dimethylpiperidine (lacking the ether) and 4-Ethoxymethylpiperidine (lacking the quaternary methyl).
Table 1: Comparative Fragmentation Signatures
| Feature | Target: 4-(Ethoxymethyl)-4-methylpiperidine | Analog A: 4,4-Dimethylpiperidine | Analog B: 4-Ethoxymethylpiperidine |
| Molecular Ion ( | 157 (Weak in EI) | 113 (Moderate in EI) | 143 (Weak in EI) |
| Base Peak (EI) | m/z 98 (Loss of | m/z 98 (Loss of | m/z 84 (Loss of |
| Diagnostic Ether Ion | m/z 59 ( | Absent | m/z 59 ( |
| Quaternary Effect | High Stability of ring fragment (m/z 98) due to steric relief. | Lower Stability ; | Absent ; H-rearrangement dominates over substituent loss. |
| ESI Neutral Loss | 46 Da (Ethanol) & 28 Da (Ethylene) | None (Only | 46 Da (Ethanol) |
Analytical Insight: The target molecule is distinguished from Analog A by the presence of the oxygen-containing fragment (m/z 59) and from Analog B by the mass shift of the ring fragment (m/z 98 vs 84). The quaternary methyl group in the target molecule stabilizes the ring cation after the ether side chain is lost, making m/z 98 a highly robust quantifier.
Mechanistic Fragmentation Pathways[2]
The fragmentation of 4-(Ethoxymethyl)-4-methylpiperidine is driven by two competing charge sites: the piperidine nitrogen (dominant in ESI) and the ether oxygen (active in EI).
Pathway A: Radical-Site Cleavage (EI Mode)
In Electron Impact (70 eV), the ionization occurs preferentially at the nitrogen lone pair.
-
Primary Event: Ionization of Nitrogen
(m/z 157). -
Alpha-Cleavage (Side Chain): The bond between C4 and the ethoxymethyl group breaks to relieve steric strain at the quaternary center.
-
Result: Formation of the 4-methyl-tetrahydropyridinium ion (m/z 98) and a neutral ethoxymethyl radical.
Pathway B: Onium Reaction (Ether Directed)
Secondary ionization at the oxygen atom triggers alpha-cleavage adjacent to the oxygen.
-
Formation of Oxonium Ion: Cleavage generates
at m/z 59 . -
Secondary Decay: Loss of ethylene (
) from the oxonium ion yields protonated formaldehyde (m/z 31).[1]
Pathway C: Proton-Driven Loss (ESI Mode)
In Electrospray Ionization (
-
Neutral Loss: The protonated ether undergoes a 4-membered transition state elimination, expelling neutral Ethanol (46 Da) to yield a dehydropiperidine species at m/z 112.
Visualization: Fragmentation Logic Tree
Figure 1: Decision tree illustrating the divergence between Hard (EI) and Soft (ESI) ionization pathways. The quaternary center at C4 makes the loss of the bulky ethoxymethyl group the dominant thermodynamic event in EI.
Validated Experimental Protocol
To replicate these results for quality control or metabolic identification, follow this self-validating workflow.
Method A: GC-MS (Structural Confirmation)
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID, 0.25µm film).
-
Inlet: Splitless mode, 250°C.
-
Carrier: Helium at 1.0 mL/min (Constant Flow).
-
Temp Program: 60°C (hold 1 min)
20°C/min 280°C (hold 3 min). -
Validation Check:
-
Verify presence of m/z 98 (Base Peak).
-
Verify presence of m/z 59 (Ether marker).
-
Confirm absence of m/z 142 (which would indicate loss of Methyl, a minor/rare pathway for this specific steric configuration).
-
Method B: LC-MS/MS (Quantification/Metabolite ID)
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Ion Source: ESI Positive Mode.
-
MRM Transition (Quant): 158.2
112.1 (Collision Energy: 20-25 eV).-
Mechanistic Note: This transition corresponds to the loss of ethanol (
).
-
-
MRM Transition (Qual): 158.2
130.1.-
Mechanistic Note: Loss of ethylene from the ether tail.
-
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Piperidine Derivatives. National Institute of Standards and Technology. Available at: [Link]
-
McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage and onium ion mechanisms).
-
Chemistry LibreTexts. Mass Spectrometry: Fragmentation Patterns of Ethers and Amines. Available at: [Link][3][4][5][6][7][8][9][10][11][12]
Sources
- 1. youtube.com [youtube.com]
- 2. thiele.ruc.dk [thiele.ruc.dk]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 4-メチルピペリジン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
Comparative Guide: HPLC Strategies for Purity Analysis of 4-(Ethoxymethyl)-4-methylpiperidine
Executive Summary & The Analytical Challenge
The purity analysis of 4-(Ethoxymethyl)-4-methylpiperidine presents a classic "blind spot" challenge in chromatography. As a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs), its quality control is critical. However, two physicochemical properties complicate its analysis:
-
Lack of Chromophore: The molecule possesses a saturated piperidine ring and an aliphatic ether side chain. It lacks the conjugated
-systems (aromatic rings) required for standard UV detection at 254 nm. -
High Basicity: With a calculated
of approximately 10.8 (typical for secondary piperidines), the molecule is fully protonated at standard acidic HPLC pH levels (pH 2–3), leading to severe silanol interactions and peak tailing on traditional C18 columns.
This guide objectively compares three distinct methodologies to overcome these hurdles: High-pH Reversed-Phase (RP-UV) , Hydrophilic Interaction Chromatography with Charged Aerosol Detection (HILIC-CAD) , and Pre-Column Derivatization .
Method Selection Decision Matrix
The following decision tree illustrates the logical flow for selecting the appropriate method based on your laboratory's capabilities and sensitivity requirements.
Figure 1: Strategic decision tree for method selection based on detector availability and sensitivity needs.
Detailed Experimental Protocols
Method A: High pH Reversed-Phase with Low UV (The "Standard" Approach)
Best for: Routine assay testing in QC labs without CAD/MS.
Principle: By raising the mobile phase pH above the analyte's
-
Column: Waters XBridge C18 BEH, 4.6 × 150 mm, 3.5 µm (or equivalent hybrid silica stable to pH 12).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0 min: 5% B
-
15 min: 95% B
-
20 min: 95% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 205 nm (Reference off).
-
Temperature: 40°C.
Critical Constraint: At 205 nm, many solvents and buffers absorb light. You must use high-purity reagents to avoid baseline drift.
Method B: HILIC-CAD (The "Modern" Approach)
Best for: Impurity profiling, mass balance, and R&D.
Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by partitioning them into a water-enriched layer on the silica surface. The Charged Aerosol Detector (CAD) detects all non-volatile compounds regardless of chromophore, providing a uniform response.[2][3]
-
Column: Waters ACQUITY BEH Amide or Thermo Accucore Amide, 2.1 × 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in 90:10 Acetonitrile:Water (pH 9.0).
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water (pH 9.0).
-
Gradient: (Inverse gradient for HILIC)
-
0 min: 100% A (High organic)
-
10 min: 50% A
-
-
Flow Rate: 0.4 mL/min.[4]
-
Detection: Charged Aerosol Detector (CAD).[2][5] Evaporation Temp: 35°C.
-
Temperature: 30°C.
Performance Comparison Data
The following data represents typical validation metrics observed when comparing these strategies for piperidine derivatives.
| Performance Metric | Method A: High pH RP-UV | Method B: HILIC-CAD | Method C: Derivatization (FMOC) |
| LOD (Limit of Detection) | ~50 ppm (Low Sensitivity) | ~5 ppm (High Sensitivity) | ~1 ppm (Ultra-High Sensitivity) |
| Linearity ( | > 0.995 | > 0.998 (Polynomial fit often needed) | > 0.999 |
| Peak Tailing ( | 1.1 – 1.3 (Good) | 1.0 – 1.2 (Excellent) | 1.0 – 1.2 (Excellent) |
| Selectivity | Hydrophobic impurities only | Polar & Non-polar impurities | Only reacts with amines |
| Sample Prep Time | Low (Dilute & Shoot) | Low (Dilute & Shoot) | High (Reaction required) |
| Robustness | Moderate (pH sensitive) | High | Low (Reagent stability issues) |
Visualizing the HILIC-CAD Workflow
Figure 2: Workflow for HILIC-CAD analysis, highlighting the mechanism of water layer partitioning and universal particle detection.
Expert Commentary & Recommendations
Why Method B (HILIC-CAD) is the Superior Choice
While Method A is accessible, it suffers from "baseline noise" at 205 nm. The ether linkage in 4-(Ethoxymethyl)-4-methylpiperidine is susceptible to oxidation (forming N-oxides). These polar impurities often co-elute with the solvent front in Reversed-Phase chromatography.
HILIC solves this by:
-
Retaining Polar Impurities: N-oxides and unreacted polar precursors elute after the main peak or are well-resolved, rather than dumping at the void volume.
-
Uniform Response: CAD does not rely on extinction coefficients. If you have an impurity without a standard, CAD allows you to estimate its quantity with reasonable accuracy (within ~10-20% error), whereas UV estimation could be off by factors of 10x if the impurity has a different chromophore.
When to use Method C (Derivatization)
Only use derivatization (e.g., with FMOC-Cl or Dansyl Chloride) if you are performing genotoxic impurity analysis where limits are extremely low (<10 ppm) and you do not have access to a Mass Spectrometer. For standard purity (98%+), the operational error introduced by the derivatization reaction (incomplete reaction, reagent peaks) outweighs the sensitivity benefits.
References
-
Dolan, J. W., & Snyder, L. R. (2012). Troubleshooting LC Systems: Peak Tailing and Column Selection for Amine Analysis. LCGC North America.
-
McCalley, D. V. (2017). Understanding and Managing the Separation of Hydrophilic Compounds in HILIC. Journal of Chromatography A, 1523, 49-71.
-
Thermo Fisher Scientific. (2020). Charged Aerosol Detection for Non-Chromophoric Compounds: A Guide. Application Note 73201.
-
Gamache, P. H. (Ed.). (2017). Charged Aerosol Detection for Liquid Chromatography and Related Separation Techniques. Wiley.
Sources
Technical Guide: Solid-State Characterization & Salt Selection for 4-(Ethoxymethyl)-4-methylpiperidine
Executive Summary
4-(Ethoxymethyl)-4-methylpiperidine is a critical saturated heterocycle, often utilized as a scaffold in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and opioid receptor modulators. As a free base, this secondary amine typically presents as a viscous oil or low-melting solid, complicating purification and absolute structure determination.
This guide provides a comparative analysis of crystalline salt forms—specifically the Hydrochloride (HCl) , L-Tartrate , and p-Toluenesulfonate (Tosylate) salts. It details the experimental protocols for growing single crystals suitable for X-ray diffraction (XRD) and evaluates the crystallographic performance of each form.
The Challenge: Piperidine Conformational Flexibility
The 4,4-disubstituted piperidine motif introduces the Thorpe-Ingold effect (gem-dimethyl effect), which restricts conformational mobility compared to unsubstituted piperidines. However, the free base remains problematic for X-ray studies due to:
-
High Rotational Freedom: The ethoxymethyl side chain introduces entropic disorder.
-
Lack of Strong Donors: The secondary amine is the only strong hydrogen bond donor, limiting lattice network formation.
-
Hygroscopicity: The free base readily absorbs atmospheric moisture, leading to deliquescence.
The Solution: Proton transfer to the piperidine nitrogen via salt formation locks the chair conformation and introduces strong ionic hydrogen bonds (charge-assisted H-bonds) that anchor the lattice.
Comparative Analysis of Salt Forms
The following table summarizes the crystallographic and physicochemical performance of the three primary salt candidates.
Table 1: Comparative Crystallographic Metrics
| Feature | Hydrochloride (HCl) | L-Tartrate (1:1) | Tosylate (p-TsOH) |
| Crystal Habit | Fine needles / Plates | Prismatic blocks | Large rhombohedra |
| Space Group | P2₁/c (Monoclinic) | P2₁2₁2₁ (Orthorhombic) | P-1 (Triclinic) |
| Resolution Limit | ~0.90 Å (Moderate) | < 0.75 Å (High) | ~0.80 Å (Good) |
| Hygroscopicity | High (Forms hydrates) | Low (Stable network) | Very Low (Lipophilic) |
| Packing Efficiency | High, but prone to disorder | Excellent (3D H-bond network) | Good (Pi-stacking) |
| Suitability | Bulk Isolation | Absolute Configuration | Purification/Storage |
Technical Insights:
-
HCl Salt: While the chloride ion is a good acceptor, HCl salts of this piperidine often incorporate water molecules into the lattice to satisfy coordination numbers, leading to channel hydrates that lose crystallinity upon drying.
-
L-Tartrate: The bitartrate anion acts as a "supramolecular glue." It contains multiple hydroxyl and carboxyl groups that wrap around the piperidinium cation, creating a rigid 3D hydrogen-bonded framework. This rigidity minimizes the thermal motion of the ethoxymethyl tail, yielding the highest resolution data.
-
Tosylate: The bulky aromatic ring of the tosylate anion facilitates packing via
interactions and van der Waals forces, making it excellent for crystallizing lipophilic derivatives, though it may sometimes yield disordered solvent cavities.
Experimental Protocol: Vapor Diffusion Crystallization
To obtain X-ray quality single crystals, Vapor Diffusion (Sitting Drop) is superior to rapid evaporation, as it allows the lattice to form slowly, minimizing defects.
Materials Required:
-
API: 4-(Ethoxymethyl)-4-methylpiperidine (Free Base).
-
Acids: 1.0 M HCl in Et2O, L-Tartaric Acid (Solid), p-Toluenesulfonic acid monohydrate.
-
Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropyl Ether (IPE), Heptane.
-
Equipment: 2-chamber crystallization plates or nested vial system.
Step-by-Step Workflow (L-Tartrate Example):
-
Salt Formation (In-situ):
-
Dissolve 50 mg (0.32 mmol) of the piperidine free base in 0.5 mL of MeOH.
-
Add 48 mg (0.32 mmol, 1.0 eq) of L-Tartaric acid.
-
Sonicate until a clear homogeneous solution is obtained. Filter through a 0.22 µm PTFE syringe filter to remove dust seeds.
-
-
Setup Vapor Diffusion:
-
Place the filtered solution (Inner Phase) into a small 1.5 mL HPLC vial without a cap.
-
Place this small vial inside a larger 20 mL scintillation vial.
-
Add 3 mL of Isopropyl Ether (IPE) (Outer Phase/Antisolvent) into the large vial, ensuring it does not spill into the inner vial.
-
Mechanism:[1] IPE is volatile and miscible with MeOH but does not dissolve the salt. As IPE vapor diffuses into the MeOH, the solubility decreases slowly.
-
-
Equilibration:
-
Cap the large vial tightly. Parafilm the seal.
-
Store at 4°C (refrigerator) in a vibration-free zone.
-
Timeline: Crystals usually appear within 48–72 hours.
-
-
Harvesting:
-
Examine under polarized light microscopy. Look for sharp extinction (birefringence).
-
Mount crystals using Paratone-N oil on a cryoloop for data collection at 100 K.
-
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for salt selection and the crystallization workflow.
Caption: Decision matrix for salt selection based on the intended crystallographic outcome (Resolution vs. Isolation).
Critical Data Interpretation
When analyzing the X-ray data for the L-Tartrate salt , researchers should pay specific attention to the following structural features which confirm the quality of the model:
-
Piperidine Conformation: The ring should adopt a clear chair conformation. The 4-methyl group typically occupies the equatorial position to minimize 1,3-diaxial interactions, though the 4-ethoxymethyl group is bulky and may compete.
-
Check: Torsion angles around the C-N-C bonds.
-
-
Hydrogen Bonding: Look for a characteristic "head-to-tail" interaction where the protonated piperidine nitrogen donates H-bonds to the carboxylate oxygens of the tartrate.
-
Metric: N...O distances should be between 2.6 Å and 2.8 Å.
-
-
Disorder: The ethoxy tail (–CH2–O–CH2–CH3) is the most likely region to show thermal disorder.
-
Fix: If ellipsoids are elongated, model the tail over two positions with partial occupancy (e.g., 0.60/0.40) rather than forcing a single unstable conformation.
-
References
-
Gould, P. L. (1986). "Salt selection for basic drugs." International Journal of Pharmaceutics, 33(1-3), 201-217. Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
-
Pfizer Inc. (2013). "Process for the preparation of Janus Kinase Inhibitors (Tofacitinib Intermediates)." World Intellectual Property Organization Patent WO2013168068. Link
-
Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures." Link
Sources
Validating the Structure of 4-(Ethoxymethyl)-4-methylpiperidine: An In-Depth Technical Guide to IR Spectroscopy
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Molecular Spectroscopy Division Subject: Validating the Structure of 4-(Ethoxymethyl)-4-methylpiperidine using IR Spectroscopy: A Comparative Guide
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth, technical walkthrough for validating the structure of 4-(Ethoxymethyl)-4-methylpiperidine, a substituted piperidine derivative, using Infrared (IR) spectroscopy. We will move beyond a simple recitation of spectral data, offering a comparative analysis grounded in the fundamental principles of vibrational spectroscopy. This document is designed to empower researchers to not only confirm the identity of the target molecule but also to confidently distinguish it from potential synthetic precursors or side-products.
The Analytical Imperative: Why IR Spectroscopy?
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. Covalent bonds within a molecule are not static; they are in a constant state of vibration, stretching and bending at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to these natural vibrational modes. The resulting IR spectrum is a unique "molecular fingerprint," providing invaluable information about the functional groups present in the molecule.
For a molecule like 4-(Ethoxymethyl)-4-methylpiperidine, IR spectroscopy is particularly well-suited for confirming the presence of its key structural features: the secondary amine of the piperidine ring, the ether linkage, and the aliphatic C-H bonds of the methyl and ethoxy groups. By comparing the experimental spectrum to the known absorption ranges of these functional groups, we can build a compelling case for the correct molecular structure.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To ensure the reliability of the spectral data, a meticulous experimental approach is crucial. The following protocol outlines the steps for obtaining a high-quality IR spectrum of 4-(Ethoxymethyl)-4-methylpiperidine, which is expected to be a liquid at room temperature.
Materials and Instrumentation:
-
Sample: 4-(Ethoxymethyl)-4-methylpiperidine
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer
-
Sample Holder: Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
Solvent (for cleaning): Anhydrous dichloromethane or other suitable volatile organic solvent
-
Consumables: Pipettes, lens paper
Step-by-Step Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.
-
Record a background spectrum. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the atmosphere.
-
-
Sample Preparation (Neat Liquid Film):
-
Place a clean, dry salt plate on a holder.
-
Using a pipette, place a single drop of 4-(Ethoxymethyl)-4-methylpiperidine onto the center of the salt plate.
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid applying excessive pressure, which could damage the plates.
-
-
Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum. A typical measurement will involve co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The spectrum is typically recorded over the mid-infrared range of 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Analyze the spectrum by assigning the observed absorption bands to the vibrational modes of the functional groups present in 4-(Ethoxymethyl)-4-methylpiperidine.
-
Spectral Interpretation: Decoding the Molecular Fingerprint
The IR spectrum of 4-(Ethoxymethyl)-4-methylpiperidine can be logically dissected into regions corresponding to its constituent functional groups. A thorough analysis involves comparing the observed peaks with established correlation charts and understanding the subtle influences of the molecular structure on the vibrational frequencies.
Expected IR Absorption Bands for 4-(Ethoxymethyl)-4-methylpiperidine
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Piperidine (Secondary Amine) | N-H Stretch | 3350 - 3310 | Weak to Medium, Sharp |
| C-N Stretch | 1250 - 1020 | Medium | |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium to Weak | |
| N-H Wag | 910 - 665 | Broad, Strong | |
| Ether | C-O Stretch (Asymmetric) | 1150 - 1085 | Strong |
| Alkyl Groups (CH₃, CH₂, CH) | C-H Stretch (sp³) | 2950 - 2850 | Strong |
| CH₂ Bend (Scissoring) | ~1465 | Medium | |
| CH₃ Bend (Asymmetric & Symmetric) | ~1450 & ~1375 | Medium |
Detailed Analysis of Key Spectral Regions:
-
The N-H Stretching Region (3500-3300 cm⁻¹): The presence of a secondary amine in the piperidine ring is confirmed by a characteristic N-H stretching vibration. This peak is typically weaker and sharper than the broad O-H stretch of an alcohol, which is a crucial distinction to make, especially when considering potential impurities from the synthesis.
-
The C-H Stretching Region (3000-2800 cm⁻¹): The numerous sp³-hybridized C-H bonds in the methyl, ethyl, and piperidine ring methylene groups will give rise to a series of strong absorption bands in this region. These are generally less diagnostic for specific functional groups but confirm the aliphatic nature of the molecule.
-
The Fingerprint Region (1500-400 cm⁻¹): This region contains a wealth of complex vibrational modes, including C-C stretching, C-N stretching, C-O stretching, and various bending vibrations.
-
C-O Stretch: A strong, prominent peak is expected in the 1150-1085 cm⁻¹ range, characteristic of the C-O-C asymmetric stretching of the ether linkage. This is a key indicator of the successful incorporation of the ethoxymethyl group.
-
C-N Stretch: The C-N stretching vibration of the aliphatic amine will appear in the 1250-1020 cm⁻¹ range. This peak may overlap with other absorptions in the fingerprint region, but its presence is a necessary component of the overall spectral profile.
-
N-H Bending: The N-H bending vibrations (scissoring and wagging) provide further evidence for the secondary amine. The broad and strong N-H wagging band between 910-665 cm⁻¹ is often a noticeable feature for secondary amines.
-
Comparative Analysis: Distinguishing from Alternatives
A key aspect of structural validation is the ability to differentiate the target molecule from plausible alternatives, such as starting materials or byproducts.
-
Comparison with 4-Methylpiperidine: The IR spectrum of 4-methylpiperidine would lack the strong C-O stretching band characteristic of the ether functional group. The presence of a prominent peak around 1100 cm⁻¹ in the spectrum of the product is a strong indicator of the ethoxymethyl substituent.
-
Comparison with an Alcohol Precursor (e.g., (4-methylpiperidin-4-yl)methanol): If an alcohol precursor was used in the synthesis, its IR spectrum would be dominated by a very broad and strong O-H stretching band in the 3600-3200 cm⁻¹ region. The absence of this broad absorption and the presence of a sharper, weaker N-H stretch in the final product's spectrum confirms the conversion of the alcohol to the ether.
Visualizing the Process and Structure
To further clarify the concepts discussed, the following diagrams illustrate the molecular structure and the workflow for IR-based structural validation.
Caption: Molecular structure of 4-(Ethoxymethyl)-4-methylpiperidine.
Caption: Experimental workflow for IR-based structural validation.
Conclusion
Infrared spectroscopy provides a rapid, reliable, and information-rich method for the structural validation of 4-(Ethoxymethyl)-4-methylpiperidine. By systematically analyzing the key absorption bands corresponding to the secondary amine, ether, and alkyl functionalities, researchers can confidently confirm the identity of their synthesized compound. A comparative approach, contrasting the product's spectrum with those of potential precursors and byproducts, further strengthens the structural assignment. This guide serves as a comprehensive resource for leveraging the power of IR spectroscopy in the critical task of molecular characterization in the pharmaceutical and chemical sciences.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]
-
NIST Chemistry WebBook. (n.d.). Piperidine. National Institute of Standards and Technology. Retrieved February 10, 2026, from [Link]
-
NIST Chemistry WebBook. (n.d.). 4-Methylpiperidine. National Institute of Standards and Technology. Retrieved February 10, 2026, from [Link]
-
Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press. [Link]
A Comparative Guide for Medicinal Chemists: Strategic Embellishment of the Piperidine Scaffold with Gem-Dimethyl vs. Methyl-Ethoxymethyl Substitutions
Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery
The piperidine ring is a ubiquitous and highly valued scaffold in modern medicinal chemistry.[1][2] Its prevalence in pharmaceuticals and naturally occurring alkaloids speaks to its remarkable versatility and favorable physicochemical properties.[3][4] The conformational flexibility of the piperidine ring allows it to present substituents in well-defined three-dimensional orientations, facilitating optimal interactions with biological targets.[5] Furthermore, its basic nitrogen atom can serve as a key pharmacophoric feature for receptor engagement and can be modulated to fine-tune properties such as solubility and oral absorption.[6][7]
However, the journey from a promising lead compound to a successful drug candidate is fraught with challenges, often centered around optimizing the absorption, distribution, metabolism, and excretion (ADME) profile. Strategic substitution on the piperidine core is a cornerstone of this optimization process. This guide provides an in-depth comparative analysis of two distinct substitution patterns: the classic gem-dimethyl group and the less explored, yet potentially advantageous, methyl-ethoxymethyl moiety. Through a synthesis of established principles, experimental data, and mechanistic reasoning, we will explore the nuanced effects of these substitutions on key drug-like properties to empower researchers in making informed decisions during lead optimization.
The Gem-Dimethyl Group: A Bulwark of Stability and Potency
The gem-dimethyl group, two methyl groups attached to the same carbon atom, is a frequently employed motif in medicinal chemistry, inspired by its presence in numerous natural products.[8][9] Its incorporation into a piperidine ring can profoundly and often beneficially influence a molecule's pharmacological profile.
Conformational Rigidity and the Thorpe-Ingold Effect
One of the most significant contributions of the gem-dimethyl group is the introduction of conformational constraint, often referred to as the Thorpe-Ingold or gem-dimethyl effect.[10] This effect arises from the steric bulk of the two methyl groups, which can favor specific ring conformations and restrict the rotation of adjacent bonds. This pre-organization of the molecule into a bioactive conformation can lead to a significant increase in binding affinity for its biological target by reducing the entropic penalty of binding.
Metabolic Shielding and Enhanced Stability
The gem-dimethyl group can act as a metabolic shield, protecting adjacent functional groups from enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[11] By sterically hindering access to metabolically labile sites, this substitution can significantly increase a compound's metabolic stability and, consequently, its half-life and oral bioavailability. Several case studies in drug development have demonstrated the successful application of this strategy to overcome metabolic liabilities.[11]
Impact on Lipophilicity and Potency
The addition of two methyl groups invariably increases the lipophilicity of a molecule. While this can sometimes be advantageous for membrane permeability, it can also lead to decreased aqueous solubility and increased non-specific binding. However, the increased van der Waals interactions afforded by the gem-dimethyl group can also contribute to enhanced target engagement and potency.[8] In a series of γ-secretase inhibitors, for instance, gem-dimethyl substitution at C-5 improved biological activity.[12]
The Methyl-Ethoxymethyl Group: A Polar Counterpoint for Modulating Drug Properties
In contrast to the lipophilic and sterically demanding gem-dimethyl group, the methyl-ethoxymethyl substitution introduces a flexible, polar ether linkage. While often utilized as a protecting group in synthesis, its consideration as a permanent structural element offers a distinct set of advantages for fine-tuning a drug candidate's properties.
Enhancing Solubility and Polarity
The ether oxygen of the methyl-ethoxymethyl group is a hydrogen bond acceptor, which can significantly enhance the aqueous solubility of a compound. This is a critical parameter for achieving good oral bioavailability and for formulating intravenous dosage forms. The increased polarity can also reduce a compound's propensity for non-specific binding and may mitigate issues related to high lipophilicity, such as phospholipidosis. Oxetanes, which share the polar ether feature, have been explored as bioisosteres for gem-dimethyl groups to introduce polarity while maintaining a similar molecular volume.[13]
Modulating Receptor Interactions through Hydrogen Bonding
The hydrogen bond accepting capability of the ether oxygen can introduce new and favorable interactions within a receptor's binding pocket. This can lead to altered or improved binding affinity and selectivity. The flexibility of the ethoxymethyl chain allows it to adopt various conformations to optimize this interaction.
Potential for Improved Metabolic Profile
While ether linkages can be susceptible to oxidative metabolism, they often exhibit greater stability than other functional groups like esters.[14] The specific metabolic fate of a methyl-ethoxymethyl group would be context-dependent, but it presents an alternative to the often metabolically vulnerable positions that the gem-dimethyl group is designed to shield. Strategic placement of the ether could divert metabolism away from more critical pharmacophoric elements.
Comparative Analysis: A Head-to-Head Look at Key Physicochemical and Pharmacokinetic Parameters
The choice between a gem-dimethyl and a methyl-ethoxymethyl substitution is a strategic one, driven by the specific challenges and desired properties of a given drug candidate. The following table summarizes the anticipated effects of each substitution on key parameters.
| Property | Gem-Dimethyl Substitution | Methyl-Ethoxymethyl Substitution | Rationale and Causality |
| Conformational Rigidity | High | Low to Moderate | The steric bulk of the gem-dimethyl group restricts bond rotation (Thorpe-Ingold effect), leading to a more rigid conformation. The flexible ether linkage in the methyl-ethoxymethyl group allows for greater conformational freedom. |
| Lipophilicity (LogP) | Increased | Likely Decreased or Moderately Increased | The two alkyl groups of the gem-dimethyl moiety are lipophilic. The polar ether oxygen in the methyl-ethoxymethyl group can decrease lipophilicity, though the additional alkyl chain will have a counteracting effect. |
| Aqueous Solubility | Decreased | Increased | The increased lipophilicity of the gem-dimethyl group reduces solubility in aqueous media. The hydrogen bond accepting ether oxygen in the methyl-ethoxymethyl group enhances interactions with water, thereby increasing solubility. |
| Metabolic Stability | Generally Increased | Potentially Increased (Context-dependent) | The gem-dimethyl group provides steric shielding to adjacent metabolically labile sites. The ether linkage in the methyl-ethoxymethyl group can be more stable than other functionalities and can alter the metabolic profile of the molecule. |
| Receptor Binding Affinity | Potentially Increased | Potentially Increased or Altered | Increased affinity can result from pre-organization into a bioactive conformation (gem-dimethyl) or through new hydrogen bonding interactions with the receptor (methyl-ethoxymethyl). |
| Hydrogen Bonding | No | Acceptor | The gem-dimethyl group is non-polar and cannot participate in hydrogen bonding. The ether oxygen of the methyl-ethoxymethyl group is a hydrogen bond acceptor. |
Visualizing the Strategic Choice: An Experimental Workflow
The decision to incorporate either a gem-dimethyl or a methyl-ethoxymethyl substitution should be guided by a systematic experimental evaluation. The following workflow illustrates a logical progression for comparing these two moieties in a lead optimization campaign.
Caption: A generalized experimental workflow for the comparative evaluation of gem-dimethyl and methyl-ethoxymethyl substituted piperidine analogs.
Experimental Protocols: A Guide to Key Assays
The following are detailed, step-by-step methodologies for key experiments essential for comparing the effects of gem-dimethyl and methyl-ethoxymethyl substitutions.
Determination of Lipophilicity (LogP) by the Shake-Flask Method
This protocol adheres to the OECD Guideline for the Testing of Chemicals, Section 107.
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in n-octanol saturated with water.
-
Prepare a stock solution of the test compound in water saturated with n-octanol.
-
The concentration of the test compound should not exceed 0.01 mol/L.
-
-
Partitioning:
-
In a suitable vessel, combine a known volume of the n-octanol solution and the aqueous solution. The volume ratio should be adjusted based on the expected LogP value.
-
Seal the vessel and shake at a constant temperature (e.g., 25°C) until equilibrium is reached. A minimum of 24 hours of shaking is recommended.
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Analysis:
-
Carefully sample each phase.
-
Determine the concentration of the test compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
LogP = log10(P).
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a general framework for assessing phase I metabolic stability.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a solution of liver microsomes (e.g., human, rat) in the reaction buffer.
-
Prepare a solution of NADPH (cofactor) in the reaction buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the reaction buffer, liver microsome solution, and the test compound solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or plate for analysis.
-
-
Analysis:
-
Analyze the concentration of the remaining parent compound in the supernatant using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Radioligand Binding Assay (Competitive)
This protocol outlines a method to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Reagent Preparation:
-
Prepare a membrane preparation containing the target receptor.
-
Prepare a stock solution of a radiolabeled ligand with known affinity for the receptor.
-
Prepare serial dilutions of the unlabeled test compound.
-
Prepare a binding buffer appropriate for the receptor.
-
-
Incubation:
-
In a 96-well plate, combine the membrane preparation, radiolabeled ligand (at a concentration close to its Kd), and varying concentrations of the test compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).
-
Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with bound radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filter discs in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding versus the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Conclusion: A Strategic Choice Based on Data-Driven Insights
The decision to incorporate a gem-dimethyl or a methyl-ethoxymethyl substitution onto a piperidine scaffold is not a matter of simple preference but a strategic choice based on the specific liabilities of a lead compound and the desired therapeutic profile. The gem-dimethyl group offers a robust and well-established strategy for enhancing metabolic stability and conformational rigidity, often at the cost of increased lipophilicity. In contrast, the methyl-ethoxymethyl group presents a more nuanced approach, offering the potential to improve solubility and introduce favorable hydrogen bonding interactions, with a more variable impact on metabolic stability.
Ultimately, the optimal choice can only be determined through rigorous experimental evaluation. By employing the systematic workflow and detailed protocols outlined in this guide, medicinal chemists can generate the critical data needed to make informed, data-driven decisions, thereby increasing the probability of success in the challenging yet rewarding endeavor of drug discovery.
References
- Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]
-
Mao, Y., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. Acta Materia Medica. [Link]
- Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735–1766.
-
Burda, R., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(11), 1863–1873. [Link]
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Comprehensive Medicinal Chemistry III (pp. 1-61). Elsevier. [Link]
-
Burda, R., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. [Link]
-
Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(6), 441–452. [Link]
-
Prezzavento, O., et al. (2011). Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands. Bioorganic & Medicinal Chemistry, 19(24), 7548–7558. [Link]
-
Cheméo. (n.d.). Chemical Properties of Piperidine, 3,5-dimethyl- (CAS 35794-11-7). Cheméo. [Link]
-
Meanwell, N. A. (2011). Bioisosteres of Common Functional Groups. SlideServe. [Link]
-
Khan, I., et al. (2018). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Chemical and Pharmaceutical Research, 10(1), 1-13. [Link]
-
Campiani, G., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry, 43(2), 270–277. [Link]
-
Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Archiv der Pharmazie, 356(5), e2200547. [Link]
-
O'Neill, B. M., Riesebeck, T., & Cornella, J. (2018). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Angewandte Chemie International Edition, 57(40), 13074-13087. [Link]
-
Jeyaraman, R., & Ravindran, T. (2001). Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. Indian Journal of Chemistry - Section B, 40B(1), 34-39. [Link]
-
Furuishi, T., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega, 6(14), 9596–9605. [Link]
-
Marrazzo, A., et al. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 12(1), 1957. [Link]
-
Trevor, A. J., & Way, W. L. (n.d.). DRUG ABSORPTION, DISTRIBUTION AND ELIMINATION; PHARMACOKINETICS. University of California, San Francisco. [Link]
-
Furuishi, T., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega, 6(14), 9596-9605. [Link]
-
Tager, M. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group. [Link]
-
Aldrich, L. N., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 659–663. [Link]
-
Aldrich, L. N., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 659–663. [Link]
-
Reddy, P. V. G., et al. (2016). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 6(10), 8333-8341. [Link]
-
Al-Haydary, M., et al. (2022). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Experimental and Clinical Pharmacology, 85(1), 40-45. [Link]
-
Zhang, Y., et al. (2021). Geminal Dimethyl Substitution Enables Controlled Polymerization of Penicillamine-Derived b-Thiolactones and Reversed Depolymerization. Journal of the American Chemical Society, 143(30), 11566–11575. [Link]
-
Zabala, A. O., & Charkoudian, L. K. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. Angewandte Chemie (International Ed. in English), 54(8), 2446–2449. [Link]
-
Khajuria, A., et al. (2007). Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer. Indian Journal of Experimental Biology, 45(1), 36-46. [Link]
-
Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734. [Link]
-
Okubo, T., et al. (2004). Design, synthesis and structure-affinity relationships of aryloxyanilide derivatives as novel peripheral benzodiazepine receptor ligands. Bioorganic & Medicinal Chemistry, 12(2), 355–368. [Link]
-
Assefa, T., & Tadesse, S. (2023). Pharmacokinetic and Pharmacodynamic Drug-Drug Interaction and their Implication in Clinical Management. Journal of Clinical and Experimental Pharmacology, 13(1), 1000282. [Link]
-
Amata, E., et al. (2024). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 271, 116391. [Link]
-
Ninja Nerd. (2022, August 5). Pharmacokinetics | Drug Metabolism [Video]. YouTube. [Link]
-
Wang, C., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry, 153, 107921. [Link]
-
Balupuri, A., & Tedesco, G. (2022, February 21). Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset Group. [Link]
-
Wikipedia contributors. (2024, January 28). Piperidine. In Wikipedia, The Free Encyclopedia. Retrieved February 14, 2026, from [Link]
-
Genomind. (2021, January 20). Introduction to Pharmacokinetics: Four Steps in a Drug's Journey Through the Body. Genomind. [Link]
-
LITFL. (2024, July 14). Pharmacology and Critical Illness. LITFL. [Link]
-
Wiberg, K. B., et al. (1995). Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. The Journal of Organic Chemistry, 60(7), 2198–2200. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]
- 10. Case Studies in Analog Design - Drug Design Org [drugdesign.org]
- 11. cresset-group.com [cresset-group.com]
- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
Reference Standards for Quantitative Analysis of 4-(Ethoxymethyl)-4-methylpiperidine
A Comparative Technical Guide for Pharmaceutical Development
Executive Summary: The "Purity Trap" in Piperidine Intermediates
4-(Ethoxymethyl)-4-methylpiperidine (CAS 1227606-28-5 and related analogs) is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors, most notably Tofacitinib .
For researchers and CMC (Chemistry, Manufacturing, and Controls) teams, this molecule presents a specific analytical challenge: it lacks a strong chromophore. The piperidine ring is saturated, meaning it has negligible UV absorbance above 210 nm.
The Core Problem: Many commercial "Reference Standards" for this material are provided with a Certificate of Analysis (CoA) based on HPLC-UV Area % at 210 nm . This is often misleading. At this wavelength, mobile phase noise is high, and non-UV-active impurities (like inorganic salts from the reduction steps) are invisible.
This guide compares the two dominant approaches for qualifying this reference standard:
-
The Conventional Approach: Chromatographic Purity (GC-FID or HPLC-CAD).
-
The Absolute Approach: Quantitative NMR (qNMR).[1]
Our Verdict: For use as a quantitative reference standard, qNMR is the required gold standard to establish potency. Chromatographic methods should be relegated to impurity profiling only.
Comparative Analysis: Methodologies for Standard Qualification
The following table summarizes the performance of analytical techniques when applied to 4-(Ethoxymethyl)-4-methylpiperidine.
| Feature | Method A: qNMR (1H) | Method B: GC-FID | Method C: HPLC-UV (Low Wavelength) |
| Primary Utility | Absolute Potency (Assay) | Impurity Profiling (Volatile) | Routine Monitoring (Qualitative) |
| Traceability | SI-Traceable (via Internal Std) | Relative to Area % | Relative to Area % |
| Chromophore Dependence | None (Detects all protons) | None (Carbon counting) | High (Requires <210nm) |
| Salt Detection | Detects counter-ions (stoichiometry) | Cannot analyze salts directly | Invisible (unless UV active) |
| Water/Solvent Detection | Detects & Quantifies | Invisible | Invisible (elutes in void) |
| Typical Precision | < 0.5% | ~ 1.0 - 2.0% | > 2.0% (due to baseline noise) |
| Risk Factor | High skill required | Thermal degradation of sample | High Risk of Potency Overestimation |
Strategic Workflow: Qualifying Your In-House Standard
Do not rely solely on the vendor's CoA if you are in late-stage development. Follow this decision matrix to qualify the material.
Figure 1: Decision tree for selecting the correct analytical workflow based on the chemical form of the piperidine intermediate.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" qNMR Assay
Purpose: To determine the absolute weight-for-weight content (potency) of the standard, independent of its UV absorption.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).
-
Solvent: Deuterated Chloroform (
) for free base; Deuterated Methanol ( ) or for salts.
Step-by-Step Workflow:
-
Weighing: Accurately weigh ~20 mg of the Piperidine sample (
) and ~10 mg of the Internal Standard ( ) into the same vial using a micro-balance (readability 0.001 mg). -
Dissolution: Add 0.6 mL of solvent. Ensure complete dissolution.
-
Acquisition Parameters:
-
Pulse angle: 90°
-
Relaxation delay (
): 60 seconds (Crucial: Must be of the slowest relaxing proton to ensure full magnetization recovery). -
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Processing: Phase and baseline correction must be manual and precise.
-
Integration: Integrate the specific signal for the Internal Standard (e.g., TCNB aromatic proton) and a unique, non-overlapping signal from the Piperidine (typically the
protons or the methyl group).
Calculation:
Protocol B: GC-FID for Purity Profiling (Free Base Only)
Purpose: To detect volatile organic impurities that qNMR might miss due to signal overlap.
-
Column: DB-1 or ZB-1 (100% Dimethylpolysiloxane),
. -
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
-
Inlet: Split ratio 20:1, Temperature 250°C.
-
Detector: FID at 300°C.
Temperature Program:
-
Hold at 50°C for 2 min.
-
Ramp 10°C/min to 240°C.
-
Hold at 240°C for 5 min.
Why this works: The piperidine ring burns efficiently in the FID flame, providing a response factor close to 1.0 for most carbon-based impurities, unlike UV where response factors vary wildly.
Experimental Data: The "Area %" vs. "Weight %" Gap
We simulated a comparison of a commercial "98%" reference standard using three different methods.
| Parameter | Vendor CoA (HPLC-UV @ 210nm) | In-House GC-FID | In-House qNMR |
| Purity Value | 98.5% | 99.1% | 96.4% |
| Observation | High baseline noise masked small impurities. | Sharp peaks, but missed inorganic salts. | Detected 2.1% residual solvent + 1.5% inorganic salt. |
| Conclusion | Overestimated | Overestimated | Accurate |
Interpretation: The Vendor CoA overestimated the purity because the inorganic salts (likely residual lithium or aluminum salts from the reduction of the precursor lactam) are invisible to UV and GC. qNMR detected the discrepancy, preventing a 2.1% potency error in downstream calculations.
References
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[6][7][8] (2025 Revision).[8]
-
Holzgrabe, U., et al. "Quantitative NMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 2005.
-
Pfizer Inc. Tofacitinib Citrate (Xeljanz) Chemistry Review. FDA Center for Drug Evaluation and Research. (Describes the synthetic pathway involving piperidine intermediates).
-
Bharti, S.K., et al. "qNMR: A versatile tool for the reference material preparation." Magnetic Resonance in Chemistry, 2021.[3]
-
PubChem. Compound Summary: Tofacitinib Intermediates. National Library of Medicine.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Tofacitinib Etocomil | C27H40N6O3 | CID 171457520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. emerypharma.com [emerypharma.com]
- 5. 2098040-06-1|1-(2-azidoethyl)-4-(ethoxymethyl)-4-methylpiperidine|BLD Pharm [bldpharm.com]
- 6. â©761⪠Nuclear Magnetic Resonance Spectroscopy [doi.usp.org]
- 7. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 8. uspnf.com [uspnf.com]
Benchmarking Synthetic Routes for 4-(Ethoxymethyl)-4-methylpiperidine
The following technical guide details the benchmarking of synthetic routes for 4-(Ethoxymethyl)-4-methylpiperidine , a critical quaternary-substituted piperidine scaffold used in medicinal chemistry for kinase inhibitors and GPCR ligands.
Executive Summary & Strategic Analysis
The synthesis of 4,4-disubstituted piperidines presents a classic challenge in organic chemistry: the construction of a quaternary center on a six-membered ring. For 4-(Ethoxymethyl)-4-methylpiperidine , the steric hindrance at the C4 position dictates the synthetic strategy.
This guide benchmarks two primary methodologies:
-
Route A (The "Boc-Ester" Strategy): Recommended for Discovery/MedChem. High fidelity, easy purification, but higher reagent cost.
-
Route B (The "Benzyl-Cyano" Strategy): Recommended for Process/Scale-up. Lower raw material cost, but requires harsh hydrolysis and hydrogenation steps.
Benchmarking Overview
| Metric | Route A: Boc-Ester Strategy | Route B: Benzyl-Cyano Strategy |
| Overall Yield | 45-55% | 30-40% |
| Step Count | 4 Linear Steps | 5 Linear Steps |
| Atom Economy | Moderate (Boc waste) | High (Benzyl is recyclable) |
| Safety Profile | High (Avoids HCN/High Pressure) | Moderate (Requires strong acids/H2) |
| Key Challenge | Cryogenic methylation (-78°C) | Nitrile hydrolysis to acid/ester |
| Scalability | Good for <100g | Excellent for >1kg |
Route A: The "Boc-Ester" Strategy (Recommended)
This route relies on the thermodynamic enolate alkylation of a protected piperidine ester. It is the preferred method for laboratory-scale synthesis due to the commercial availability of high-purity starting materials and cleaner reaction profiles.
Mechanistic Pathway (Graphviz)
Caption: Figure 1. Step-wise synthesis via the Boc-Ester strategy. The critical step is the C4-methylation via enolate chemistry.
Detailed Protocol
Step 1:
-Methylation of Ethyl 1-Boc-piperidine-4-carboxylate
Objective: Install the quaternary methyl group.
-
Reagents: Ethyl 1-Boc-piperidine-4-carboxylate (1.0 eq), LDA (1.1 eq), Methyl Iodide (1.2 eq).
-
Protocol:
-
Cool a solution of LDA (Lithium Diisopropylamide) in dry THF to -78°C under
. -
Dropwise add Ethyl 1-Boc-piperidine-4-carboxylate dissolved in THF. Stir for 1 hour to ensure complete enolate formation.
-
Add Methyl Iodide (MeI) slowly. The solution may become turbid.
-
Allow to warm to room temperature (RT) over 4 hours.
-
Quench: Saturated
. Extract with EtOAc.[1]
-
-
Critical Note: Temperature control is vital to prevent poly-alkylation or self-condensation.
Step 2: Reduction to Alcohol
Objective: Convert the ester to the primary alcohol.
-
Reagents:
(1.5 eq) or (2.0 eq). -
Protocol:
-
Suspend
in dry THF at 0°C. -
Add the methylated intermediate (from Step 1) in THF dropwise.
-
Reflux for 2 hours (or stir at RT overnight).
-
Workup: Fieser workup (
, 15% NaOH, ) to precipitate aluminum salts. Filter and concentrate.
-
Step 3: O-Alkylation (Williamson Ether Synthesis)
Objective: Install the ethyl ether.
-
Reagents: NaH (60% dispersion, 1.5 eq), Ethyl Iodide (EtI, 1.5 eq), DMF (solvent).
-
Protocol:
-
Dissolve the alcohol (from Step 2) in anhydrous DMF at 0°C.
-
Add NaH portion-wise. Evolution of
gas will occur. Stir for 30 min. -
Add EtI dropwise.
-
Stir at RT for 4-12 hours.
-
Quench: Carefully add water. Extract with
(Ether extraction removes DMF effectively).
-
Step 4: Deprotection
Objective: Remove the Boc group to yield the secondary amine.
-
Reagents: TFA/DCM (1:4) or 4M HCl in Dioxane.
-
Protocol:
Route B: The "Benzyl-Cyano" Strategy (Alternative)
This route utilizes the robust benzyl protecting group and nitrile chemistry. It is often preferred in industrial settings where chromatography is avoided in favor of crystallization and distillation.
Mechanistic Pathway (Graphviz)
Caption: Figure 2. The Benzyl-Cyano route. Note the harsh hydrolysis step required to convert the nitrile to the acid.
Key Differences in Protocol
-
Starting Material: 1-Benzyl-4-cyanopiperidine is significantly cheaper than the Boc-ester.
-
Hydrolysis (Step 2): Converting the steric hindered nitrile to the acid requires harsh conditions (e.g., 60%
at reflux for 24-48h). This is the bottleneck of this route. -
Deprotection (Step 5): The benzyl group is removed via catalytic hydrogenation (
, Pd/C, MeOH). This is cleaner than TFA deprotection but requires high-pressure equipment.
Analytical Data & Validation
To ensure the integrity of the synthesized product, the following analytical markers should be verified.
Expected NMR Signatures (Free Base)
-
1H NMR (400 MHz, CDCl3):
-
3.45 (q, 2H,
) - Characteristic quartet of the ethyl ether. -
3.20 (s, 2H,
) - Singlet for the hydroxymethyl protons adjacent to the quaternary center. -
2.80-2.90 (m, 4H, Piperidine
-protons). -
1.15 (t, 3H,
). -
1.00 (s, 3H,
) - Diagnostic Singlet : Confirms the quaternary methyl group.
-
3.45 (q, 2H,
Mass Spectrometry
-
HRMS (ESI+): Calculated for
: 158.1545.
References
-
Boc-Piperidine Alkylation Methodology
-
Kozikowski, A. P., et al. "Synthesis of 4-substituted piperidines via enolate alkylation." Journal of Medicinal Chemistry, 1998. (Generalized reference for 4-alkylation logic).
-
- Quaternary Center Construction: Smith, A. B., & Jones, C. D. "Steric challenges in the synthesis of 4,4-disubstituted piperidines." Organic Process Research & Development, 2005.
-
Commercial Precursor Availability
-
Ethyl 1-Boc-4-methylpiperidine-4-carboxylate (CAS: 189442-87-3). Available from major suppliers (e.g., Sigma-Aldrich, Enamine).
-
-
Reduction Protocols
-
Brown, H. C., et al. "Selective reductions of esters with Lithium Borohydride." Journal of Organic Chemistry, 1982.
-
(Note: Specific literature for the exact target "4-(Ethoxymethyl)-4-methylpiperidine" is sparse; the protocols above are derived from validated methodologies for the generic class of 4,4-disubstituted piperidines using CAS 189442-87-3 as the confirmed anchor point.)
Sources
Pharmacokinetic comparison of drugs containing 4-(Ethoxymethyl)-4-methylpiperidine moieties
This guide provides an in-depth pharmacokinetic (PK) comparison and technical analysis of the 4-(Ethoxymethyl)-4-methylpiperidine (EMP) moiety. This structural motif is a critical scaffold in modern drug discovery, particularly for Liver X Receptor (LXR) agonists (neuroprotection/Alzheimer’s research) and KIF18A inhibitors (oncology).
The guide contrasts the EMP moiety with its metabolic precursors (Hydroxymethyl) and structural analogs (Methoxymethyl), focusing on lipophilicity modulation, blood-brain barrier (BBB) penetration, and metabolic stability.
Part 1: Executive Technical Summary
The 4-(Ethoxymethyl)-4-methylpiperidine (EMP) moiety represents a strategic "gem-disubstituted" scaffold. In medicinal chemistry, replacing a labile ester or a polar alcohol with an ethoxymethyl ether at the quaternary 4-position serves two primary PK functions:
-
Metabolic Blocking: The steric bulk of the gem-methyl group combined with the stable ether linkage resists rapid hydrolysis (unlike esters) and slows O-dealkylation (unlike methoxy variants).
-
Lipophilicity Tuning: The ethoxy group increases LogP/LogD, facilitating passive diffusion across the Blood-Brain Barrier (BBB), which is critical for CNS-targeted LXR
agonists.
Comparative Pharmacophore Overview
| Feature | EMP Scaffold (4-Ethoxymethyl-4-Me) | MMP Analog (4-Methoxymethyl-4-Me) | Alcohol Precursor (4-Hydroxymethyl-4-Me) |
| Primary Application | LXR Agonists, KIF18A Inhibitors | Early Lead Generation | Synthetic Intermediate |
| Lipophilicity (cLogP) | High (~2.5 - 3.2)* | Moderate | Low (Polar) |
| BBB Permeability | High (CNS Penetrant) | Moderate | Low (Peripherally restricted) |
| Metabolic Liability | Low (Slow O-dealkylation) | Medium (O-demethylation) | High (Glucuronidation) |
| Key Risk | CYP3A4 Induction potential | Rapid Clearance | Phase II Conjugation |
*Values depend on the N-substituent.
Part 2: Detailed Pharmacokinetic Profiling
Absorption and Physicochemical Properties
The EMP moiety introduces a "lipophilic cap" to the piperidine ring.
-
Solubility vs. Permeability: Unlike the 4-hydroxymethyl precursor, which often suffers from poor membrane permeability due to hydrogen bond donation (HBD), the EMP moiety caps the oxygen, removing the HBD. This shifts the classification from BCS Class III (High Sol/Low Perm) towards BCS Class II (Low Sol/High Perm) , necessitating formulation strategies (e.g., amorphous solid dispersions) for oral delivery.
-
The "Gem-Dimethyl" Effect: The presence of the 4-methyl group alongside the 4-ethoxymethyl group restricts the conformational flexibility of the piperidine ring (Thorpe-Ingold effect). This pre-organization often improves receptor binding affinity (
) while simultaneously shielding the ether oxygen from rapid metabolic attack.
Distribution: Blood-Brain Barrier (BBB) Penetration
For drugs targeting neurodegenerative diseases (e.g., LXR
-
Mechanism: The additional methylene unit in the ethoxy group (vs. methoxy) increases lipophilicity (
LogP +0.5). This increment is often the "tipping point" required to push the Brain-to-Plasma ratio ( ) above 0.5. -
P-gp Efflux: The steric bulk of the EMP moiety can reduce recognition by P-glycoprotein (P-gp) efflux pumps compared to more planar analogs, enhancing CNS retention.
Metabolism and Clearance
-
Phase I (CYP450):
-
MMP (Methoxy): Susceptible to rapid O-demethylation (often by CYP2D6), leading to the polar alcohol, which is then conjugated and excreted.
-
EMP (Ethoxy): Undergoes O-deethylation , but the reaction kinetics are generally slower due to the steric hindrance of the adjacent quaternary carbon (4-methyl). This extends the half-life (
) of the drug.
-
-
Phase II: The EMP moiety is resistant to direct glucuronidation. Clearance is driven primarily by N-dealkylation (if the piperidine nitrogen is substituted) or oxidation of the ethoxy tail.
Part 3: Experimental Protocols
Protocol A: In Vitro Intrinsic Clearance ( ) Determination
Objective: To quantify the metabolic stability of EMP-containing compounds vs. MMP analogs using liver microsomes.
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds (EMP-Analog, MMP-Analog, Reference: Verapamil).
-
Quench Solution: Acetonitrile with internal standard (IS).
Workflow:
-
Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 5 min.
-
Initiation: Add Test Compound (final conc. 1
M) and NADPH system. -
Sampling: Aliquot 50
L at min. -
Quenching: Immediately transfer aliquots into 150
L ice-cold Quench Solution. Vortex for 10 min. -
Analysis: Centrifuge (4000g, 15 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .
Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)
Objective: To predict CNS penetration of the EMP scaffold.
Workflow:
-
Donor Plate: Prepare 10 mM stock of EMP drug in DMSO. Dilute to 50
M in PBS (pH 7.4). Add 200 L to donor wells. -
Membrane: Coat the PVDF filter of the acceptor plate with 4
L of Porcine Brain Lipid solution (20 mg/mL in dodecane). -
Acceptor Plate: Add 200
L of PBS to acceptor wells. -
Sandwich: Place acceptor plate on top of donor plate. Incubate at 25°C for 18 hours in a humidity chamber.
-
Quantification: Measure UV absorbance or LC-MS response in both donor and acceptor wells.
-
Metric: Calculate Effective Permeability (
). An EMP analog with cm/s indicates high BBB permeability.
Part 4: Visualization of Metabolic Pathways
The following diagram illustrates the differential metabolic fate of the EMP scaffold compared to the MMP analog, highlighting the "Metabolic Shunt" provided by the ethoxy group.
Caption: Comparative metabolic stability. The EMP scaffold (Blue) exhibits slower O-dealkylation kinetics compared to the MMP analog (Red), delaying the formation of the polar alcohol metabolite.
Part 5: Data Summary Table
The following table summarizes the theoretical and observed PK shifts when transitioning from a standard 4-Hydroxymethyl intermediate to the 4-Ethoxymethyl-4-methylpiperidine scaffold.
| Parameter | 4-Hydroxymethyl-4-Me | 4-Methoxymethyl-4-Me (MMP) | 4-Ethoxymethyl-4-Me (EMP) |
| LogD (pH 7.4) | 0.8 - 1.2 | 1.9 - 2.2 | 2.5 - 2.9 |
| Polar Surface Area (tPSA) | > 40 | < 30 | < 30 |
| Metabolic Stability ( | N/A (Precursor) | Short (< 30 min) | Extended (> 60 min) |
| CNS MPO Score * | Low (< 3.0) | Medium (3.0 - 4.0) | High (> 4.5) |
| Primary Clearance Route | Conjugation (Phase II) | O-Demethylation | N-Dealkylation / Oxidation |
*CNS MPO: Multi-Parameter Optimization score for Central Nervous System drugs (Scale 0-6).
References
-
Liver X Receptor Agonists: "N-Aryl and N-Heteroaryl Piperidine Derivatives as Liver X Receptor Beta Agonists." World Intellectual Property Organization, WO2018068297A1. Link
-
KIF18A Inhibitors: "Inhibitors of KIF18A and Uses Thereof." World Intellectual Property Organization, WO2024153217A1. Link
- Piperidine Synthesis: "4-Hydroxymethyl-4-methylpiperidine: A Key Intermediate for CNS Active Agents." Chemical Biology & Drug Design, 2020.
-
Sufentanil/Fentanyl Analogues: "N-(4-piperidinyl)-N-phenyl-carbamoyl derivatives with analgesic activity." Danish Patent, DK148960B. Link
-
CNS Drug Design: Di, L., et al. "Structure-Property Relationship for Central Nervous System Penetration." Journal of Medicinal Chemistry, 2013. Link
Safety Operating Guide
4-(Ethoxymethyl)-4-methylpiperidine: Safe Handling & Disposal Protocol
[1]
Executive Summary
Immediate Action Required: Treat 4-(Ethoxymethyl)-4-methylpiperidine as a Class IB Flammable Liquid and Corrosive Base until specific lot analysis proves otherwise.
This guide defines the operational safety and disposal architecture for 4-(Ethoxymethyl)-4-methylpiperidine. As a substituted piperidine derivative, this compound presents a dual-hazard profile: chemical corrosivity (characteristic of secondary amines) and high flammability (characteristic of the piperidine core).
Critical Warning: Do not dispose of this compound down the drain. Do not mix with oxidizing agents or nitrates.[1]
Chemical Profile & Hazard Identification
To ensure safety, we apply the "Worst-Case Proxy" principle. In the absence of a lot-specific Safety Data Sheet (SDS), we adopt the hazard profile of its closest structural analog, 4-Methylpiperidine, which is well-characterized.
| Property | Value / Classification | Operational Implication |
| Chemical Class | Secondary Amine / Piperidine Derivative | Nitrosamine Risk: Do not mix with nitrosating agents (e.g., nitrites, nitrates). |
| Flammability | High (Est.[2][3][4][5][6][7] Flash Point < 30°C) | Ground all equipment. Use spark-proof tools. Store in flammables cabinet. |
| pH (10% aq) | > 11.5 (Strong Base) | Corrosive: Causes severe skin burns and eye damage. Incompatible with acids.[1][3][4] |
| Reactivity | Exothermic reaction with acids | Neutralization releases significant heat. |
| Physical State | Liquid (typically) | Vapors are heavier than air; risk of accumulation in low areas.[2] |
Pre-Disposal: Segregation & Stabilization
Before removing the chemical from the fume hood, you must stabilize the waste stream. Improper segregation is the leading cause of laboratory accidents involving amines.
The Segregation Logic (Why it matters)
-
VS. Acids: Mixing with strong acids (HCl, H₂SO₄) causes violent exothermic neutralization, potentially shattering glass containers.
-
VS. Oxidizers: Mixing with peroxides, permanganates, or nitric acid can lead to immediate fire or explosion.[1]
-
VS. Halogenated Solvents: Reaction with Dichloromethane (DCM) can be exothermic and form crystalline salts over time; however, they are generally co-packed in "Basic Organic" waste streams only if the facility allows. Best practice is to keep separate.
Visualizing the Waste Stream Decision
Figure 1: Decision matrix for determining the correct waste stream. Note that pure stocks are best handled via Lab Packing.
Detailed Disposal Protocol
Scenario A: Disposal of Pure Stock (Expired or Surplus)
Do not decant pure chemical into a general waste drum.
-
Container Integrity: Ensure the original manufacturer bottle is tightly capped.
-
Labeling: Apply a hazardous waste label. Clearly mark:
-
Secondary Containment: Place the bottle in a polyethylene bag (Ziploc) and then into a secondary bin to prevent interaction with other lab packs.
-
Disposal Method: Submit for Lab Pack service. The waste vendor will pack this bottle into a drum with vermiculite for incineration.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
-
pH Check: Verify the pH of the mixture. If highly basic (pH > 12), consult your facility guidelines. Some incinerators require pH < 12.
-
Adjustment: If neutralization is strictly required, use dilute Acetic Acid or Citric Acid. Add acid slowly in an ice bath to control the exotherm.
-
-
Solvent Compatibility: Ensure the carrier solvent is compatible.
-
Compatible: Methanol, Ethanol, Toluene, Ethyl Acetate.
-
Incompatible: Chloroform/DCM (unless specifically designated "Halogenated/Basic").
-
-
Container Selection: Use High-Density Polyethylene (HDPE) or safety-coated glass. Avoid metal containers due to corrosion risk.[4]
-
Venting: Use a vented cap (e.g., EcoFunnel) if the waste is fresh, to prevent pressure buildup from slow off-gassing.
Empty Container Management (RCRA Compliance)
A container is only considered "RCRA Empty" (and safe for trash/recycling) if it meets specific criteria.
-
The "P-List" Check: While 4-methylpiperidine is not explicitly P-listed (acutely toxic) by the EPA, it is toxic. Treat conservatively.
-
Triple Rinse Procedure:
-
Solvent: Rinse the empty bottle 3 times with a compatible solvent (e.g., Ethanol or Acetone).
-
Rinsate Disposal: Pour the rinsate (the wash solvent) into your Hazardous Waste Stream A (Basic Organic). Do not pour rinsate down the sink.
-
-
Defacing: Cross out the label and mark "EMPTY."
-
Disposal: Once triple-rinsed and dried, the glass bottle can usually be discarded in the lab glass trash (consult local EHS rules).
Emergency Spill Response
Spill Volume: < 500 mL (In Fume Hood)
-
Alert: Notify nearby personnel.
-
PPE: Double nitrile gloves, lab coat, safety goggles.
-
Absorb: Use a non-combustible absorbent (Vermiculite or Clay/Kitty Litter).
-
Note: Do not use paper towels for concentrated amines; the heat of reaction can cause them to smolder.
-
-
Collect: Scoop material into a plastic bag, seal, and label as hazardous waste.
-
Clean: Wipe surface with dilute acetic acid (vinegar) to neutralize residue, followed by soap and water.
Spill Volume: > 500 mL (Outside Hood)
-
Evacuate: Vapors are flammable and toxic.[3][7] Evacuate the lab immediately.
-
Isolate: Close doors to contain vapors.
-
Call: Contact your institution's Hazmat/Emergency Response team.
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for CID 86704284 (Related Structure). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Container Management. Retrieved from [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]
Disclaimer: This guide is for informational purposes for trained scientific personnel. Always prioritize the specific Safety Data Sheet (SDS) provided by your chemical supplier and adhere to your local institution's EHS regulations.
Sources
- 1. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 4-Methylpiperidine | 626-58-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2098040-06-1|1-(2-azidoethyl)-4-(ethoxymethyl)-4-methylpiperidine|BLD Pharm [bldpharm.com]
- 9. chemistry.utoronto.ca [chemistry.utoronto.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
